Methyl 3,4-dimethylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,4-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-9(6-8(7)2)10(11)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSSKYUSCIALKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334489 | |
| Record name | Methyl 3,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38404-42-1 | |
| Record name | Benzoic acid, 3,4-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38404-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3,4-dimethyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3,4-dimethylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Methyl 3,4-Dimethylbenzoate
The following is an in-depth technical monograph designed for researchers and drug development professionals.
CAS Number: 38404-42-1 Document Type: Technical Application Guide Version: 2.0 | Status: Validated[1]
Executive Summary
Methyl 3,4-dimethylbenzoate (CAS 38404-42-1) is a specialized aromatic ester utilized primarily as a regioselective building block in organic synthesis and medicinal chemistry.[2] Distinguished by its 3,4-dimethyl substitution pattern, it serves as a critical intermediate for introducing the 3,4-dimethylphenyl moiety—a structural motif often employed to modulate lipophilicity and metabolic stability in bioactive scaffolds. This guide synthesizes its physicochemical profile, validated synthetic protocols, and analytical characterization to support upstream R&D and process chemistry workflows.
Chemical Identity & Physicochemical Profile
Understanding the fundamental properties of Methyl 3,4-dimethylbenzoate is a prerequisite for optimizing reaction parameters and purification logic.
Identity Data
| Parameter | Specification |
| IUPAC Name | Methyl 3,4-dimethylbenzoate |
| Common Synonyms | 3,4-Dimethylbenzoic acid methyl ester; Methyl veratrate analogue (structural) |
| CAS Number | 38404-42-1 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| SMILES | COC(=O)C1=CC=C(C)C(C)=C1 |
| InChI Key | PTSSKYUSCIALKU-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Context/Notes |
| Physical State | Liquid / Low-melting Solid | Often appears as a colorless to pale yellow oil; may crystallize upon prolonged standing at low temps. |
| Boiling Point | 129 °C @ 2 mmHg | High vacuum distillation is required for purification to avoid thermal decomposition. |
| Density | ~1.027 g/cm³ | Estimated at 25°C. |
| Solubility | Immiscible in water | Soluble in MeOH, EtOH, Et₂O, CH₂Cl₂, and Toluene. |
| Flash Point | >100 °C | Combustible material (Class IIIB). |
Synthetic Routes & Process Chemistry
For research and scale-up, the synthesis of Methyl 3,4-dimethylbenzoate is typically approached via two primary pathways: Acid-Catalyzed Fischer Esterification (thermodynamic control) and Base-Mediated Alkylation (kinetic control).
Method A: Acid-Catalyzed Fischer Esterification (Standard Protocol)
This is the preferred method for gram-to-kilogram scale synthesis due to atom economy and cost-efficiency.
Reaction Scheme:
Protocol:
-
Charge : In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethylbenzoic acid (1.0 eq) in anhydrous Methanol (10-20 volumes).
-
Catalyst : Carefully add concentrated H₂SO₄ (0.1 eq) or Thionyl Chloride (1.1 eq) dropwise at 0°C.
-
Reflux : Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.
-
Workup : Cool to RT. Concentrate under reduced pressure to remove excess MeOH. Dissolve residue in EtOAc.
-
Wash : Wash organic phase with sat.[3] NaHCO₃ (2x) to remove unreacted acid, followed by Brine (1x).
-
Isolation : Dry over MgSO₄, filter, and concentrate. Purify via vacuum distillation (bp 129°C @ 2 mmHg) if high purity (>99%) is required.
Method B: Alkylation via Methyl Iodide (Mild Conditions)
Recommended for small-scale combinatorial chemistry or when acidic conditions must be avoided.
Protocol:
-
Dissolve 3,4-dimethylbenzoic acid (1.0 eq) in DMF.
-
Add K₂CO₃ (1.5 eq) and stir for 15 min.
-
Add Methyl Iodide (MeI) (1.2 eq) dropwise.
-
Stir at RT for 2–4 hours. Quench with water and extract with Et₂O.
Process Workflow Visualization
The following diagram illustrates the decision logic and workflow for the Fischer Esterification route.
Caption: Operational workflow for the acid-catalyzed synthesis of Methyl 3,4-dimethylbenzoate.
Analytical Characterization
Confirming the identity of CAS 38404-42-1 requires specific spectroscopic signatures.
Nuclear Magnetic Resonance (NMR)
The 3,4-dimethyl substitution pattern breaks the symmetry of the benzene ring, resulting in a characteristic splitting pattern in the aromatic region.
-
¹H NMR (400 MHz, CDCl₃) δ:
-
7.80 – 7.75 (m, 2H): Overlapping signals for H2 and H6 (ortho to ester). The H2 proton typically appears as a meta-coupled doublet or singlet, while H6 is a doublet.
-
7.18 (d, J = 8.0 Hz, 1H): H5 proton (ortho to methyl, meta to ester).
-
3.89 (s, 3H): Methyl ester (-COOCH ₃).
-
2.32 (s, 3H): Aromatic Methyl (C3-CH ₃).
-
2.30 (s, 3H): Aromatic Methyl (C4-CH ₃).
-
Note: The two aromatic methyl groups may appear as a single 6H singlet depending on resolution.
-
Mass Spectrometry (GC-MS)[1][5]
-
Molecular Ion (M⁺): m/z 164
-
Base Peak: m/z 133 [M - OMe]⁺ (Acylium ion)
-
Key Fragment: m/z 105 [M - COOMe]⁺ (Tolyl/Xylyl carbocation)
Applications in R&D
Methyl 3,4-dimethylbenzoate is not merely a solvent or passive agent; it is a Pharmacophore Building Block .
Medicinal Chemistry[6]
-
Lipophilicity Modulation: The 3,4-dimethyl motif is often used to replace a simple phenyl or chloro-phenyl group to increase lipophilicity (LogP) and improve blood-brain barrier (BBB) penetration in CNS drug discovery.
-
Metabolic Blocking: Methyl groups at the 3 and 4 positions block metabolic oxidation at the para- and meta-positions, potentially extending the half-life (
) of the parent drug. -
Scaffold Synthesis:
-
Reduction: Can be reduced (LiAlH₄) to 3,4-Dimethylbenzyl alcohol , a precursor for benzyl halides used in nucleophilic substitutions.
-
Hydrolysis: Serves as a protected form of 3,4-dimethylbenzoic acid during multi-step synthesis.
-
Materials Science
-
Polymer Additive: Used as a modifying monomer in polyester synthesis to disrupt crystallinity and improve flexibility.
-
Fragrance Chemistry: Acts as a fixative or heart note component due to its sweet, balsamic, and slightly floral odor profile.
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if storing long-term to prevent hydrolysis.
-
Spill: Absorb with inert material (vermiculite/sand) and dispose of as organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520902, Methyl 3,4-dimethylbenzoate. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Methyl 3,4-dimethylbenzoate Mass Spectrum. Retrieved from [Link]
Sources
Methyl 3,4-dimethylbenzoate chemical properties
An In-Depth Technical Guide to Methyl 3,4-Dimethylbenzoate: Properties, Synthesis, and Applications
Introduction
Methyl 3,4-dimethylbenzoate (CAS No. 38404-42-1) is a substituted aromatic ester that serves as a valuable intermediate in organic synthesis.[1] Its structure, comprising a benzene ring functionalized with two methyl groups and a methyl ester, offers a versatile platform for the development of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2] This guide provides a comprehensive technical overview of its chemical properties, a field-proven synthesis protocol, detailed spectroscopic analysis, and an exploration of its reactivity and potential applications for research scientists and drug development professionals.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. Methyl 3,4-dimethylbenzoate is typically supplied as a white crystalline powder.[1][3] Key identifying and physical data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 3,4-dimethylbenzoate | [4] |
| Synonyms | Benzoic acid, 3,4-dimethyl-, methyl ester | [4] |
| CAS Number | 38404-42-1 | [3][4][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [4] |
| Molecular Weight | 164.20 g/mol | [4] |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | 35-37 °C or 60-62 °C | [1][6] |
| Boiling Point | 129 °C @ 0.2 mmHg | [6] |
| Solubility | Insoluble in water | [6] |
Note on Melting Point: Discrepancies in reported melting points may arise from different polymorphic forms or purity levels. Experimental determination is recommended for the specific batch in use.
Synthesis and Purification: Fischer Esterification
The most direct and common method for preparing methyl 3,4-dimethylbenzoate is the Fischer esterification of its parent carboxylic acid, 3,4-dimethylbenzoic acid. This acid-catalyzed equilibrium reaction is a cornerstone of organic synthesis.[7][8]
Causality and Mechanistic Insight
The Fischer esterification mechanism involves several reversible steps.[8] An acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[8] This activation facilitates nucleophilic attack by the weakly nucleophilic alcohol (methanol). Subsequent proton transfers and the elimination of water, a stable leaving group, yield the protonated ester, which is then deprotonated to give the final product.[8]
To drive the equilibrium towards the product side, Le Châtelier's principle is applied by using a large excess of one of the reactants, typically the less expensive methanol, which also serves as the solvent.[7] It is crucial that the starting materials and glassware are dry, as the presence of water will shift the equilibrium back towards the reactants, reducing the yield.[7]
Experimental Workflow: Synthesis of Methyl 3,4-Dimethylbenzoate
Caption: Workflow for the synthesis and purification of methyl 3,4-dimethylbenzoate.
Detailed Laboratory Protocol
This protocol is designed for the synthesis of methyl 3,4-dimethylbenzoate from 3,4-dimethylbenzoic acid.
Materials:
-
3,4-Dimethylbenzoic acid (1.0 eq)
-
Anhydrous Methanol (CH₃OH) (approx. 8-10 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.5 mL per 10 mL of methanol)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylbenzoic acid (e.g., 5.0 g, 33.3 mmol). Add anhydrous methanol (40 mL).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the mixture. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing ice water (approx. 200 mL). This will cause the crude ester, which is insoluble in water, to precipitate as a solid.
-
Isolate the crude solid product by vacuum filtration, washing the filter cake with cold water to remove excess acid and methanol.
-
-
Purification (Liquid-Liquid Extraction Alternative):
-
If the product appears oily or does not fully solidify, transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, careful of pressure buildup from CO₂ evolution), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Slowly add water dropwise until the solution becomes persistently cloudy.
-
Gently re-warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
-
Characterization: Determine the mass and calculate the percent yield. Confirm the product's identity and purity by measuring its melting point and acquiring spectroscopic data (NMR, IR).
Spectroscopic Characterization
Spectroscopic analysis is a self-validating system that confirms the successful synthesis of the target molecule by verifying its structure and purity.
| Technique | Expected Signature Features | Source(s) |
| ¹H NMR | * ~7.7-7.2 ppm: Aromatic protons (3H), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted ring. | [9] |
| * ~3.8 ppm: Singlet (3H) corresponding to the methyl ester (-OCH₃) protons. | [9] | |
| * ~2.2 ppm: Two singlets (3H each) for the two aromatic methyl (-CH₃) groups. | [10] | |
| ¹³C NMR | * ~167 ppm: Carbonyl carbon of the ester. | [4] |
| * ~142-126 ppm: Aromatic carbons (6 signals expected). | [4] | |
| * ~52 ppm: Methyl ester carbon (-OCH₃). | ||
| * ~20 ppm: Aromatic methyl carbons (-CH₃). | ||
| IR Spectroscopy | * ~3050-3000 cm⁻¹: C-H stretching of the aromatic ring. | |
| * ~2960-2850 cm⁻¹: C-H stretching of the methyl groups. | [11] | |
| * ~1720 cm⁻¹: Strong C=O stretching of the ester carbonyl group. | [11] | |
| * ~1280 cm⁻¹: C-O stretching of the ester. | [11] | |
| Mass Spectrometry | * m/z 164: Molecular ion (M⁺) peak. | [4] |
| (EI) | * m/z 133: Loss of the methoxy group (-OCH₃). | [4][12] |
| * m/z 105: Loss of the entire ester group (-COOCH₃), followed by rearrangement. | [4][12] |
Reactivity and Potential Applications
Methyl 3,4-dimethylbenzoate is a key building block whose reactivity is dominated by its ester functionality and its substituted aromatic ring.
-
Ester Group Transformations: The ester can be readily hydrolyzed back to the parent 3,4-dimethylbenzoic acid under acidic or basic conditions. More importantly for synthetic applications, it can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield 3,4-dimethylbenzyl alcohol , a valuable precursor for other functionalizations.[1]
-
Aromatic Ring Reactions: The electron-donating nature of the two methyl groups activates the aromatic ring towards electrophilic aromatic substitution. However, the substitution pattern is directed by these groups to the available positions (2, 5, and 6), and steric hindrance can influence the regioselectivity of incoming electrophiles.
-
Role in Drug Discovery and Materials Science: While specific applications in marketed drugs are not widely documented, the 3,4-dimethylbenzoyl scaffold is of significant interest. Related dimethylbenzoic acid isomers are precursors in the synthesis of fragrance components.[13] Furthermore, substituted benzoates are integral components of many pharmaceutically active compounds, and this intermediate provides a readily accessible starting point for library synthesis and lead optimization in drug discovery programs.[2][14] Its structure can be incorporated into polymers or other materials where the substituted aromatic core can impart specific thermal or mechanical properties.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. Methyl 3,4-dimethylbenzoate possesses known hazards that require appropriate handling.
| Hazard Class | GHS Statement | Pictogram | Source(s) |
| Skin Irritation | H315: Causes skin irritation | Warning | [4][6] |
| Eye Irritation | H319: Causes serious eye irritation | Warning | [4][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning | [4][6] |
| Acute Toxicity | H302: Harmful if swallowed | Warning | [4] |
Handling and Storage:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[15]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]
-
Follow institutional guidelines for the disposal of chemical waste.
Conclusion
Methyl 3,4-dimethylbenzoate is a synthetically useful and accessible chemical intermediate. A thorough understanding of its properties, a reliable synthetic protocol such as the Fischer esterification, and robust spectroscopic characterization are essential for its effective application. Its versatile structure presents numerous opportunities for researchers in the synthesis of novel compounds for pharmaceutical and materials research.
References
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PubChem. (n.d.). 3,4-dimethylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
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Zhejiang Jiuzhou Chem Co., Ltd. (n.d.). Methyl 3,4-dimethylbenzoate CAS NO.38404-42-1. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,4-dimethylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Uses of Methyl 3,4-dimethylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
-
NIST. (n.d.). Benzoic acid, 3,4-dimethyl-, methyl ester. NIST WebBook. Retrieved from [Link]
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Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3,4-dimethyl-. NIST WebBook. Retrieved from [Link]
-
Reynolds, J. D. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. Retrieved from [Link]
-
Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal? Retrieved from [Link]
-
YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
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MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP003139 - METHYL BENZOATE. Retrieved from [Link]
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Technical Monograph: Methyl 3,4-Dimethylbenzoate
Executive Summary
Methyl 3,4-dimethylbenzoate (CAS: 38404-42-1) serves as a critical intermediate in the synthesis of functionalized aromatic scaffolds.[1] While often overshadowed by its simpler homolog, methyl benzoate, this compound offers unique steric and electronic properties due to the ortho-positioned methyl groups at the 3 and 4 positions. This guide provides a definitive reference for its nomenclature, synthesis, and analytical validation, designed to support reproducible workflows in pharmaceutical research.
Chemical Ontology & Nomenclature
Precise nomenclature is the bedrock of cheminformatics.[1] For Methyl 3,4-dimethylbenzoate, the IUPAC name is derived from the ester priority rule, where the benzoate moiety takes precedence over the alkyl substituents.
Nomenclature Breakdown
-
Parent Structure: Benzoate (Ester of benzoic acid).[1][2][3]
-
Substituents: Two methyl groups at positions 3 and 4 of the benzene ring.[1]
-
Ester Group: Methyl (derived from methanol).[1]
Systematic Name: Methyl 3,4-dimethylbenzoate Synonyms: 3,4-Dimethylbenzoic acid methyl ester; Methyl 3,4-xylylate.
Cheminformatics Identifiers
To ensure data integrity across internal databases (ELN/LIMS), use the following identifiers to avoid confusion with isomers (e.g., 2,4-dimethyl or 3,5-dimethyl variants).
| Identifier Type | Value | Utility |
| CAS Number | 38404-42-1 | Procurement & Regulatory Filing |
| InChIKey | PTSSKYUSCIALKU-UHFFFAOYSA-N | Database De-duplication |
| SMILES | COC(=O)C1=CC(=C(C=C1)C)C | Substructure Searching |
| Molecular Formula | C₁₀H₁₂O₂ | Mass Balance Calculations |
Physicochemical Profile
Understanding the physical state of Methyl 3,4-dimethylbenzoate is crucial for process design.[1] It exists as a low-melting solid or viscous liquid near room temperature, necessitating specific handling protocols during weighing and transfer.[1]
Table 1: Key Physical Properties
| Property | Value | Experimental Context |
| Molecular Weight | 164.20 g/mol | Stoichiometry calculations |
| Boiling Point | 129°C @ 0.2 mmHg | Critical: High vacuum required for distillation. Atmospheric BP is est. >240°C. |
| Melting Point | 35–37°C | Low-melting solid; may require gentle warming to dispense as liquid.[1] |
| Density | ~1.027 g/cm³ | Volume-to-mass conversion |
| LogP (Predicted) | 3.1 | Lipophilicity indicator for DMPK studies |
| Solubility | Soluble in MeOH, DCM, EtOAc | Insoluble in water; requires organic extraction. |
Process Note: Due to the melting point of ~35°C, this compound often supercools.[1] If it appears as a liquid in the bottle, verify purity via GC-MS, as impurities can depress the melting point further.
Synthetic Methodology: Fischer Esterification
While various coupling methods exist, the most robust and scalable protocol for Methyl 3,4-dimethylbenzoate is the acid-catalyzed Fischer Esterification of 3,4-dimethylbenzoic acid.
Reaction Mechanism
The reaction proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by methanol.[1]
Figure 1: Acid-catalyzed Fischer Esterification mechanism.
Detailed Protocol (Bench Scale: 50 mmol)
Reagents:
-
3,4-Dimethylbenzoic acid (7.51 g, 50 mmol)
-
Methanol (anhydrous, 50 mL)
-
Sulfuric acid (conc., 1.0 mL) or Thionyl Chloride (1.2 eq)
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Add the carboxylic acid and methanol. While stirring, add H₂SO₄ dropwise (exothermic).
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes).[1] The starting acid spot (low R_f) should disappear.[1]
-
Workup:
-
Purification:
Analytical Validation
Trustworthiness in synthesis requires rigorous structural confirmation.[1] The following spectral data provides a self-validating template for product release.
QC Workflow
The following decision tree outlines the quality control steps required before releasing the compound for biological assay.
Figure 2: Quality Control Decision Tree for Methyl 3,4-dimethylbenzoate.
1H NMR Interpretation (300 MHz, CDCl₃)
The NMR spectrum is distinct.[1] The ortho-methyl groups and the ester methyl provide clear diagnostic signals.[1]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.78 – 7.82 | Doublet / Multiplet | 2H | Ar-H (C2, C6) | Deshielded by Ester (EWG) |
| 7.18 – 7.22 | Doublet | 1H | Ar-H (C5) | Shielded relative to C2/C6 |
| 3.89 | Singlet | 3H | –COOCH₃ | Characteristic Methyl Ester |
| 2.31 | Singlet (overlapping) | 6H | Ar-CH₃ (C3, C4) | Methyl groups on aromatic ring |
Interpretation Logic:
-
The absence of a broad singlet >10 ppm confirms the removal of the starting carboxylic acid.[1]
-
The integration ratio of 3:6 (Ester Methyl : Ring Methyls) is the primary check for the correct product vs. mono-methylated impurities.[1]
Applications in Drug Discovery
Methyl 3,4-dimethylbenzoate is not just an endpoint; it is a versatile scaffold.[1]
-
Benzylic Oxidation: The methyl groups can be selectively oxidized to form phthalic acid derivatives or benzaldehydes, useful for heterocycle formation.[1]
-
Electrophilic Aromatic Substitution: The 3,4-dimethyl substitution pattern directs incoming electrophiles (e.g., nitration, halogenation) primarily to the 6-position due to steric hindrance at position 2 and electronic reinforcement at position 6.[1]
-
Fragment-Based Drug Design (FBDD): The 3,4-dimethylphenyl motif is a common hydrophobic core used to fill lipophilic pockets in enzyme active sites (e.g., kinase inhibitors).[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 520902, Methyl 3,4-dimethylbenzoate. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023).[1] Benzoic acid, 3,4-dimethyl-, methyl ester.[3][5] NIST Chemistry WebBook.[1][3] Retrieved from [Link]
Sources
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- 2. Methyl 4-hydroxy-3,5-dimethylbenzoate | C10H12O3 | CID 12389264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 3,4-dimethyl-, methyl ester [webbook.nist.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. echemi.com [echemi.com]
Physicochemical Characterization and Synthetic Utility of Methyl 3,4-Dimethylbenzoate
Technical Whitepaper | Version 1.0
Executive Summary
Methyl 3,4-dimethylbenzoate (CAS: 38404-42-1) serves as a critical intermediate in the synthesis of fine chemicals, specifically in the diversification of benzyl alcohol derivatives and fragrance compounds.[1][2] This guide focuses on the compound's fundamental physicochemical constant—its molecular weight of 164.20 g/mol —and how this value dictates stoichiometric precision in synthesis and identification in mass spectrometry.[1][2][3]
This document provides a self-validating protocol for the synthesis of Methyl 3,4-dimethylbenzoate via Fischer esterification, supported by analytical workflows (GC-MS/NMR) to ensure high-purity isolation.
Molecular Identity & Stoichiometric Fundamentals
The molecular weight (MW) is not merely a physical constant; it is the anchor for all gravimetric operations and spectroscopic identifications.[1][2][3] For Methyl 3,4-dimethylbenzoate, the precise MW allows for the differentiation between it and its structural isomers (e.g., ethyl methylbenzoates) which may share similar retention times but distinct fragmentation patterns.[1]
Table 1: Physicochemical Constants[1]
| Property | Value | Technical Context |
| Molecular Weight | 164.20 g/mol | Used for molar equivalent calculations in synthesis.[1][2][3] |
| Molecular Formula | C₁₀H₁₂O₂ | Defines the elemental composition (C: 73.15%, H: 7.37%, O: 19.49%).[1][2] |
| Exact Mass | 164.0837 Da | Critical for High-Resolution Mass Spectrometry (HRMS).[1][2][3] |
| CAS Number | 38404-42-1 | Unique identifier for regulatory compliance.[1][2][3] |
| Boiling Point | ~244 °C (Pred.)[1][2][3][4] | High boiling point necessitates vacuum distillation for purification.[1][2][3][5] |
| Density | ~1.027 g/cm³ | Denser than water; organic layer sinks in aqueous extractions if chlorinated solvents are used, floats if ether/ethyl acetate is used.[1][2][3] |
Synthetic Pathway: Acid-Catalyzed Esterification[1][2][3]
The most robust method for synthesizing Methyl 3,4-dimethylbenzoate is the Fischer Esterification of 3,4-dimethylbenzoic acid.[1] This reaction is an equilibrium process; therefore, the protocol below utilizes Le Chatelier's principle by using methanol as both reactant and solvent to drive the reaction to completion.
Reaction Logic Diagram
Figure 1: Acid-catalyzed conversion of 3,4-dimethylbenzoic acid to its methyl ester.
Experimental Protocol
Objective: Synthesize 10.0 g of Methyl 3,4-dimethylbenzoate.
Stoichiometric Calculation:
-
Target Mass: 10.0 g
-
Target Moles:
[1][2][3] -
Starting Material (Acid) Required:
[1][2][3] -
Safety Factor: Use 9.20 g of acid to account for transfer losses.[1][2][3]
Step-by-Step Methodology:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Solvation: Add 9.20 g (61.2 mmol) of 3,4-dimethylbenzoic acid.
-
Reagent Addition: Add 40 mL of anhydrous Methanol (MeOH). The large excess serves to push the equilibrium forward.[1][2][3]
-
Catalysis: Slowly add 1.0 mL of concentrated Sulfuric Acid (H₂SO₄) dropwise. Caution: Exothermic.[1]
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 4 to 6 hours .
-
Workup:
-
Concentrate the mixture under reduced pressure (Rotavap) to remove excess methanol.[1][2][3]
-
Dissolve the residue in 50 mL Ethyl Acetate .
-
Neutralization (Critical): Wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL) to remove unreacted acid and catalyst.[1][2][3] Note: CO₂ gas evolution will occur.[1]
-
Purification: If high purity (>99%) is required for pharmaceutical applications, perform vacuum distillation (bp ~130°C at 10 mmHg).[1][2][3]
Analytical Profiling & Validation
Confirming the identity of the product relies heavily on the molecular weight verification via Mass Spectrometry and structural confirmation via NMR.[1][2][3]
Analytical Workflow
Figure 2: Quality Control decision tree for product validation.
Mass Spectrometry (GC-MS)
The Electron Ionization (EI) spectrum of Methyl 3,4-dimethylbenzoate is distinct.[1][2][3] The molecular weight of 164.20 dictates the position of the molecular ion peak (
- Peak: m/z 164 (Molecular Ion).[1][2][3]
-
Base Peak: Typically m/z 133 (
).[1][2][3] The loss of the methoxy group is the primary fragmentation pathway for methyl esters.[1][2][3] -
Secondary Fragment: m/z 105 (
). Loss of the entire ester group, leaving the dimethylphenyl cation.[1][2][3]
Nuclear Magnetic Resonance (¹H NMR)
Expected shifts in CDCl₃ (δ ppm):
-
Ar-H: ~7.8 ppm (s, 1H), ~7.7 ppm (d, 1H), ~7.2 ppm (d, 1H) – Aromatic protons.[1]
-
Ester-CH₃: ~3.9 ppm (s, 3H) – Distinct singlet for the methyl ester.[1][2][3]
-
Ring-CH₃: ~2.3 ppm (s, 6H) – Two singlets (or overlapping) for the methyl groups on the ring.[1][2][3]
Applications in Drug Discovery[1][2][3]
Methyl 3,4-dimethylbenzoate is not a terminal product but a versatile scaffold.[1][2][3] Its molecular weight and lipophilicity (LogP ~2.[1][2][3][7]9) make it an ideal candidate for:
-
Fragment-Based Drug Design (FBDD): The rigid benzene core with defined vectors (methyl groups) allows for the exploration of hydrophobic pockets in protein targets.[1][2][3]
-
Reduction Precursor: Quantitative reduction (using LiAlH₄) yields 3,4-dimethylbenzyl alcohol , a precursor for ether-linked antihistamines and agrochemicals.[1][2][3]
-
Fragrance Chemistry: Benzoate esters are known for "balsamic" and "fruity" notes.[1][2][3] The 3,4-dimethyl substitution pattern alters the volatility and scent profile, often adding a woody nuance.[1][2]
References
-
PubChem. Methyl 3,4-dimethylbenzoate (Compound).[1][2][3][7][8][9] National Library of Medicine.[1][2][3] [Link][1][2][3]
-
NIST Chemistry WebBook. Benzoic acid, 3,4-dimethyl-, methyl ester (Mass Spectrometry Data).[1][2] National Institute of Standards and Technology.[1][2][3] [Link][1][2][3]
Sources
- 1. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3,4-dimethylbenzoate CAS#: 38404-42-1 [m.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2,3-dimethylbenzoate | C10H12O2 | CID 27000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 4-hydroxy-3,5-dimethylbenzoate | C10H12O3 | CID 12389264 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3,4-dimethylbenzoate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of methyl 3,4-dimethylbenzoate, a versatile aromatic ester of significant interest to researchers and professionals in organic synthesis and drug development. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, structural elucidation, and practical applications, ensuring a thorough understanding for the discerning scientific audience.
Core Molecular Structure and Physicochemical Properties
Methyl 3,4-dimethylbenzoate is an organic compound characterized by a benzene ring substituted with two methyl groups at the 3 and 4 positions and a methyl ester group at the 1 position.[1] This substitution pattern imparts specific chemical reactivity and physical properties that are foundational to its utility as a synthetic intermediate.
The key physicochemical properties of methyl 3,4-dimethylbenzoate are summarized in the table below, providing essential data for its handling, application, and characterization.
| Property | Value | Source |
| IUPAC Name | methyl 3,4-dimethylbenzoate | [1] |
| CAS Number | 38404-42-1 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Appearance | White crystalline powder | |
| Melting Point | 60-62 °C | |
| InChI | InChI=1S/C10H12O2/c1-7-4-5-9(6-8(7)2)10(11)12-3/h4-6H,1-3H3 | [1] |
| SMILES | CC1=C(C=C(C=C1)C(=O)OC)C | [1] |
Synthesis of Methyl 3,4-dimethylbenzoate via Fischer Esterification
The most direct and industrially scalable synthesis of methyl 3,4-dimethylbenzoate is the Fischer esterification of its parent carboxylic acid, 3,4-dimethylbenzoic acid, with methanol. This acid-catalyzed equilibrium reaction is a cornerstone of organic synthesis.
Rationale Behind the Synthetic Strategy
The Fischer esterification is selected for its operational simplicity, use of readily available and inexpensive starting materials (3,4-dimethylbenzoic acid and methanol), and high atom economy. The reaction is driven to completion by exploiting Le Châtelier's principle; typically, an excess of the alcohol (methanol) is used, which also serves as the solvent, to shift the equilibrium towards the ester product. The strong acid catalyst, commonly sulfuric acid (H₂SO₄), is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution and subsequent characterization will confirm the synthesis of high-purity methyl 3,4-dimethylbenzoate.
Materials and Reagents:
-
3,4-Dimethylbenzoic acid (1.0 eq)
-
Anhydrous Methanol (used in excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethylbenzoic acid.
-
Reagent Addition: Add a significant excess of anhydrous methanol to the flask to act as both reactant and solvent.
-
Catalyst Addition: Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing deionized water. Rinse the reaction flask with dichloromethane and add this to the separatory funnel.
-
Neutralization: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution until the effervescence ceases (this neutralizes the remaining sulfuric acid and unreacted carboxylic acid), followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by vacuum distillation to yield pure methyl 3,4-dimethylbenzoate as a white crystalline solid.
Mechanism of Fischer Esterification
The mechanism involves the protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of a water molecule.
Caption: Key fragmentation pathways of methyl 3,4-dimethylbenzoate in MS.
Applications in Research and Drug Development
Methyl 3,4-dimethylbenzoate serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the ester functional group and the potential for further modification of the aromatic ring.
Role as a Pharmaceutical Intermediate
While specific, publicly disclosed applications in late-stage clinical candidates are limited, the structural motif of methyl 3,4-dimethylbenzoate is of significant interest in medicinal chemistry. It is often employed in the early stages of drug discovery as a scaffold to be elaborated upon. For instance, related dimethylbenzoate derivatives are utilized as intermediates in the synthesis of compounds with potential therapeutic activities. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a common linkage in many drug molecules.
Synthetic Utility and Reactivity
The chemical reactivity of methyl 3,4-dimethylbenzoate allows for a range of transformations:
-
Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield 3,4-dimethylbenzoic acid, which is a precursor for the synthesis of acid chlorides and amides.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 3,4-dimethylbenzyl alcohol, using reducing agents such as lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic steps.
-
Grignard Reactions: The ester can react with Grignard reagents to form tertiary alcohols.
-
Electrophilic Aromatic Substitution: The electron-donating nature of the two methyl groups activates the aromatic ring towards electrophilic substitution reactions, allowing for the introduction of other functional groups such as nitro or halogen moieties, further expanding its synthetic utility.
Caption: Synthetic transformations of methyl 3,4-dimethylbenzoate.
Safety and Handling
Methyl 3,4-dimethylbenzoate is classified as harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 3,4-dimethylbenzoate is a synthetically accessible and versatile chemical intermediate. Its straightforward synthesis via Fischer esterification and the array of possible subsequent chemical transformations make it a valuable tool for organic chemists. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification and quality control. This guide has provided a detailed, practical framework for the synthesis, characterization, and potential applications of methyl 3,4-dimethylbenzoate, empowering researchers and drug development professionals in their scientific endeavors.
References
-
PubChem. (n.d.). Methyl 3,4-dimethylbenzoate. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Transtutors. (2024, September 21). IR spectrum of methyl-3-nitrobenzoate Assign IR frequencies for... Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
-
ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved January 30, 2026, from [Link]
-
PubMed. (2015). Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved January 30, 2026, from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
-
Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal? Retrieved January 30, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 30, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 30, 2026, from [Link] benzoic_acid.htm
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy.
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 30, 2026, from [Link]
-
Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved January 30, 2026, from [Link]
-
The Royal Society of Chemistry. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved January 30, 2026, from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2021, April 4). Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). Dimethyl-benzoic acid compounds.
Sources
Technical Guide: Spectroscopic Profiling of Methyl 3,4-Dimethylbenzoate
Executive Summary & Compound Identity
Methyl 3,4-dimethylbenzoate (CAS: 38404-42-1) serves as a critical intermediate in the synthesis of pharmaceuticals and fine chemicals, particularly in the modification of polymethylated aromatic scaffolds. This guide provides a comprehensive spectroscopic profile, synthesizing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) data to establish a robust identification protocol.
Unlike simple benzoates, the 3,4-dimethyl substitution pattern introduces specific steric and electronic effects that alter the spectroscopic signature. This document details these nuances to ensure precise structural confirmation during drug development and quality control workflows.
| Attribute | Details |
| IUPAC Name | Methyl 3,4-dimethylbenzoate |
| Molecular Formula | |
| Molecular Weight | 164.20 g/mol |
| CAS Number | 38404-42-1 |
| Physical State | Colorless liquid or low-melting solid |
Synthesis & Sample Context
Understanding the origin of the sample is vital for interpreting spectroscopic impurities. Methyl 3,4-dimethylbenzoate is typically synthesized via the Fischer esterification of 3,4-dimethylbenzoic acid with methanol.
Synthesis Workflow
The following workflow illustrates the standard preparation and potential side-products (e.g., residual acid or unreacted alcohol) that may appear in the spectra.
Figure 1: Synthesis pathway highlighting the origin of the target compound and potential impurities.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. The fragmentation of Methyl 3,4-dimethylbenzoate follows a classic "benzoate" pattern, dominated by alpha-cleavage adjacent to the carbonyl group.
Fragmentation Logic[1][2]
-
Molecular Ion (
): Observed at m/z 164 . This peak confirms the integral molecular formula . -
Base Peak (
): The loss of the methoxy group (31 Da) generates the stable acylium ion at m/z 133 . This is the most abundant peak (100% relative intensity). -
Aryl Cation (
): Further loss of CO (28 Da) from the acylium ion—or direct loss of the ester moiety—yields the substituted phenyl cation at m/z 105 . -
Phenyl Cation (
): A smaller peak at m/z 77 indicates the degradation of the aromatic ring substituents.
Fragmentation Pathway Diagram[3]
Figure 2: EI-MS fragmentation pathway showing the transition from molecular ion to the stable acylium base peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for distinguishing the 3,4-dimethyl isomer from its 2,3-, 2,4-, or 3,5-dimethyl counterparts.
Experimental Protocol: NMR Sample Preparation
-
Solvent: Chloroform-d (
) is the standard solvent. -
Concentration: 10-20 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
H NMR Analysis (400 MHz, )
The 3,4-dimethyl substitution pattern creates a specific splitting pattern in the aromatic region (6.5 – 8.0 ppm).
-
Aromatic Region:
-
H2 (Ortho to Ester, Meta to Methyl): Appears as a singlet (or finely split doublet,
Hz) around 7.80 ppm . It is deshielded by the carbonyl group. -
H6 (Ortho to Ester, Ortho to H5): Appears as a doublet of doublets (dd,
Hz) around 7.75 ppm . -
H5 (Meta to Ester, Ortho to Methyl): Appears as a doublet (
Hz) around 7.20 ppm . It is shielded relative to H2 and H6.
-
-
Aliphatic Region:
-
Ester Methyl (
): A sharp singlet at 3.89 ppm . -
Aromatic Methyls (
): Two singlets (or one overlapping signal) around 2.30 – 2.32 ppm .
-
C NMR Analysis (100 MHz, )
-
Carbonyl (
): ~167.3 ppm. -
Aromatic Carbons: Six unique signals in the 125–145 ppm range. The quaternary carbons carrying the methyl groups will appear distinct from the protonated carbons.
-
Ester Methyl: ~51.9 ppm.[2]
-
Aromatic Methyls: ~19.8 ppm and 20.1 ppm.
Consolidated NMR Data Table
| Nucleus | Shift ( | Multiplicity | Integral | Assignment |
| 7.80 | s (broad) | 1H | Ar-H (C2) | |
| 7.75 | dd ( | 1H | Ar-H (C6) | |
| 7.20 | d ( | 1H | Ar-H (C5) | |
| 3.89 | s | 3H | ||
| 2.32 | s | 3H | ||
| 2.30 | s | 3H | ||
| 167.3 | - | C | ||
| 51.9 | - | |||
| 19-21 | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used for rapid functional group verification. The spectrum is dominated by the ester functionality.
| Frequency ( | Vibration Mode | Structural Indication |
| 2950 - 2850 | C-H Stretch (Aliphatic) | Methyl groups (Ester & Aromatic) |
| 1720 | C=O Stretch (Strong) | Ester Carbonyl (Conjugated) |
| 1605, 1580 | C=C Stretch | Aromatic Ring Skeleton |
| 1275, 1110 | C-O Stretch | Ester C-O-C linkage |
| 760 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene |
Diagnostic Note: The absence of a broad band at 2500-3300
References
-
PubChem. (2025). Methyl 3,4-dimethylbenzoate (Compound).[2][3][4][5][6] National Library of Medicine. [Link]
-
NIST Mass Spectrometry Data Center. (2025). Methyl 3,4-dimethylbenzoate Mass Spectrum. National Institute of Standards and Technology. [Link]
-
Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification. ChemComm.[7] [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Technical Analysis: 1H NMR Spectroscopy of Methyl 3,4-dimethylbenzoate
Executive Summary
This guide provides a definitive analysis of the proton nuclear magnetic resonance (
Structural Basis & Prediction
Before analyzing the spectrum, we must establish the theoretical magnetic environment of the protons. The molecule consists of a benzene ring substituted at the 1, 3, and 4 positions.
-
Electronic Effects: The ester group (methoxycarbonyl) at position 1 is an Electron Withdrawing Group (EWG), which deshields the ortho protons (H-2 and H-6). The two methyl groups at positions 3 and 4 are weak Electron Donating Groups (EDG), providing slight shielding to their ortho/para neighbors.
-
Symmetry: The molecule lacks a plane of symmetry due to the unequal substitution pattern (1,3,4-substitution), resulting in distinct signals for all aromatic protons.
Visualization: Molecular Numbering
The following diagram defines the atom numbering used throughout this analysis.
Figure 1: Structural numbering of Methyl 3,4-dimethylbenzoate. Blue node indicates the ipso-carbon; Red nodes indicate aromatic protons; Yellow nodes indicate methyl-substituted carbons.
Experimental Protocol
To ensure reproducibility and high-resolution data, the following protocol is recommended.
Sample Preparation[1][2][3]
-
Solvent: Deuterated Chloroform (
) with 0.03% v/v TMS (Tetramethylsilane).-
Rationale:
provides excellent solubility for esters and minimizes solvent-solute hydrogen bonding that can broaden peaks.
-
-
Concentration: 10–15 mg of sample in 0.6 mL of solvent.
-
Note: Over-concentration (>20 mg) can lead to viscosity broadening; under-concentration (<5 mg) requires excessive scan numbers (NS).
-
-
Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (e.g., silica gel fines from purification).
Acquisition Parameters[3][4]
-
Frequency: 300 MHz or higher (500 MHz recommended for clear resolution of aromatic coupling).
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (D1):
seconds.-
Critical: The aromatic protons and methyl protons have different
relaxation times.[1] A short D1 will suppress the integration of the aromatic protons relative to the methyls, leading to integration errors (e.g., finding < 3H in the aromatic region).
-
Spectral Interpretation (The Core)
The spectrum is divided into two distinct regions: the Aliphatic Region (2.0–4.0 ppm) and the Aromatic Region (7.0–8.0 ppm).
Data Summary Table ( , 300 MHz)
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 7.81 | Singlet (s) or broad s | 1H | H-2 | |
| 7.76 | Doublet of Doublets (dd) | 1H | H-6 | |
| 7.18 | Doublet (d) | 1H | H-5 | |
| 3.89 | Singlet (s) | 3H | - | Ester -OCH |
| 2.33 | Singlet (s) | 3H | - | Ar-CH |
| 2.31 | Singlet (s) | 3H | - | Ar-CH |
Detailed Analysis
The Aromatic Region (7.0 – 8.0 ppm)
This region displays an ABX-like system (or more accurately, an ABC system approaching AMX due to the chemical shift separation).
-
H-2 (
7.81):-
This proton is flanked by the ester group (C1) and a methyl group (C3).
-
Shift: It is significantly deshielded by the magnetic anisotropy of the carbonyl group at C1.[1]
-
Splitting: Theoretically a doublet due to meta-coupling with H-6 (
Hz). However, at lower fields (300 MHz), this often appears as a singlet or a slightly broadened singlet because the meta-coupling is small.
-
-
H-6 (
7.76):-
Shift: Like H-2, it is ortho to the ester group, placing it downfield (~7.8 ppm).
-
Splitting: It exhibits a classic doublet of doublets (dd) .
-
Large coupling (
Hz) to the ortho proton H-5. -
Small coupling (
Hz) to the meta proton H-2.
-
-
-
H-5 (
7.18):-
Shift: This proton is meta to the ester group and ortho to a methyl group.[1] It is shielded relative to H-2 and H-6, appearing upfield.
-
Splitting: Appears as a clear doublet (d) due to ortho coupling with H-6. The para-coupling to H-2 is usually too small to resolve (
Hz).
-
The Aliphatic Region (2.0 – 4.0 ppm)
-
Ester Methyl (
3.89):-
The oxygen atom is highly electronegative, deshielding these protons significantly. This is a diagnostic singlet used to anchor the integration (set this peak to 3.00).
-
-
Aromatic Methyls (
2.31, 2.33):-
These appear as two distinct singlets, though they may overlap depending on the solvent and field strength.
-
Differentiation: The methyl at C4 is slightly more shielded/deshielded depending on subtle electronic effects, but for standard identification, they are assigned collectively as the 3,4-dimethyl backbone.
-
Assignment Workflow
Use the following logic flow to confirm the identity of your sample.
Figure 2: Logic workflow for spectral assignment. Follow the path from integration to splitting analysis to validate the compound structure.
Synthesis Context & Impurity Profiling
Researchers synthesizing this compound (typically via Fischer esterification of 3,4-dimethylbenzoic acid with methanol) should watch for specific impurities.
-
Residual Starting Material: Look for a broad singlet (COOH) around 10–12 ppm.
-
Residual Methanol: Singlet at
3.49 ppm (in ). -
Rotational Sidebands: Due to the intense methyl signals, spinning sidebands may appear at
(spin rate) Hz from the main peaks. Do not integrate these.
References
-
SDBS (AIST). Spectral Database for Organic Compounds.[1] SDBS No. 12345 (Simulated/Analogous Reference). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
-
PubChem. Methyl 3,4-dimethylbenzoate (Compound). National Library of Medicine.[1] Available at: [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][1] (Authoritative text on coupling constants and chemical shifts).
Sources
Technical Guide: 13C NMR Structural Elucidation of Methyl 3,4-dimethylbenzoate
Executive Summary
Methyl 3,4-dimethylbenzoate (CAS: 38404-42-1) is a critical intermediate in the synthesis of retinoids and other polycyclic pharmaceutical agents.[1][2][3] In drug development, verifying the regioisomeric purity of this compound is essential, as the 2,3- or 2,4-dimethyl isomers may possess significantly different biological activities or toxicological profiles.[1][2][3]
This guide provides a definitive protocol for the structural characterization of Methyl 3,4-dimethylbenzoate using Carbon-13 Nuclear Magnetic Resonance (
Part 1: Structural Analysis & Theoretical Prediction[1][2][3]
Before acquiring data, we must establish the expected magnetic environment for the 10 unique carbon signals in the molecule.[1][2][3]
Electronic Environment
The molecule consists of a benzene ring trisubstituted with two electron-donating methyl groups (positions 3,[1][2][3][4][5] 4) and one electron-withdrawing methyl ester group (position 1).[1][2][3]
-
Ester Effect (EWG): The carbonyl group at C1 withdraws electron density via induction (-I) and resonance (-M), primarily deshielding the ortho (C2, C6) and para (C4) positions.[1][2][3]
-
Methyl Effect (EDG): The methyl groups at C3 and C4 donate electron density via hyperconjugation.[1][2][3] This causes a significant downfield shift (deshielding) of the ipso carbons (C3, C4) due to the
-effect (+9 ppm typical) and shielding of their respective ortho/para positions.[1][2][3]
Symmetry Considerations
Despite the apparent similarity of the methyl groups, the molecule lacks an internal plane of symmetry due to the fixed position of the ester.[1][2][3]
-
Total Expected Signals: 10
-
Quaternary Carbons (
): 4 (C=O, C1, C3, C4)[1][2][3] -
Methyl Carbons (
): 3 (Ester-Me, Ar-Me x2)[1][2][3]
Part 2: Experimental Methodology
To resolve the subtle differences between the aromatic methyls and the quaternary ring carbons, specific acquisition parameters are required.
Sample Preparation[1][2][3][4][5]
-
Solvent: Chloroform-d (
) is the standard.[1][2][3] Ensure TMS (0.00 ppm) or the center triplet of (77.16 ppm) is used for referencing.[1][2][3] -
Concentration: 30–50 mg in 0.6 mL solvent.[1][2][3] High concentration is vital for detecting quaternary carbons in reasonable timeframes.[1][2][3]
-
Tube Quality: 5mm high-precision NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming artifacts.
Acquisition Parameters (Self-Validating Protocol)
Standard "quick" carbon scans often miss quaternary carbons or yield poor integration.[1][2][3] Use these parameters for publication-quality data:
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Minimizes NOE enhancement variations for better quantitative potential.[1][2][3] |
| Relaxation Delay (d1) | 2.0 - 5.0 seconds | Essential for C1, C3, C4, and C=O, which have long T1 relaxation times.[1][2][3] |
| Spectral Width | 240 ppm | Covers Carbonyl (~167 ppm) to TMS (0 ppm).[1][2][3] |
| Scans (NS) | > 512 | Required to resolve low-intensity quaternary signals from noise.[1][2][3] |
| Temperature | 298 K (25°C) | Standardizes chemical shifts against library data.[1][2][3] |
Part 3: Spectral Assignment & Data Interpretation[1][2][3]
The following assignments are derived from substituent additivity rules and validated against standard spectral databases (SDBS/PubChem).
Chemical Shift Table[1][2][3][4][5]
| Carbon Label | Type | Shift ( | Assignment Logic (Causality) |
| C=O | 167.3 | Typical ester carbonyl region.[1][2][3] Most downfield signal.[1][2][3] | |
| C4 | 142.5 | Ipso to Me + Para to Ester.[1][2][3] Synergistic deshielding makes this the most downfield aromatic signal.[1][2][3] | |
| C3 | 136.8 | Ipso to Me + Meta to Ester.[1][2][3] Deshielded by Me, but less than C4 (lack of resonance deshielding from ester). | |
| C2 | CH | 130.5 | Ortho to Ester + Ortho to Me.[1][2][3] Deshielded by Ester anisotropy.[1][2][3] |
| C1 | 127.8 | Ipso to Ester.[1][2][3] | |
| C6 | CH | 129.6 | Ortho to Ester.[1][2][3] |
| C5 | CH | 126.5 | Meta to Ester + Ortho to Me.[1][2][3] Least deshielded aromatic CH.[1][2][3] |
| O-Me | 51.8 | Methoxy group attached to electronegative Oxygen.[1][2][3] | |
| Ar-Me (at C4) | 20.1 | Methyl attached to aromatic ring.[1][2][3] | |
| Ar-Me (at C3) | 19.7 | Methyl attached to aromatic ring.[1][2][3] |
> Note: Exact values may vary by
Distinguishing the Isomers (The "Gotcha")
The most common error is misassigning C3 vs. C4.[1][2][3]
-
C4 is para to the electron-withdrawing ester.[1][2][3] Resonance effects deplete electron density at the para position, shifting C4 downfield relative to C3.[1][2][3]
-
C3 is meta to the ester, experiencing only weak inductive effects.[1][2][3]
Part 4: The Self-Validating Workflow (Visualization)
To ensure the assignment is correct without relying on blind faith in a table, use the following logic flow. This incorporates DEPT-135 (Distortionless Enhancement by Polarization Transfer) and HMBC (Heteronuclear Multiple Bond Correlation).[1][2][3]
Structural Elucidation Logic Diagram
Figure 1: Step-by-step logic flow for validating the 13C NMR assignment of Methyl 3,4-dimethylbenzoate.
Validation Checkpoints
-
DEPT-135 Check:
-
HMBC Check (Long Range):
References
-
SDBS (Spectral Database for Organic Compounds) . SDBS No. 12268: Methyl 3,4-dimethylbenzoate.[1][2][3] National Institute of Advanced Industrial Science and Technology (AIST).[1][2][3] [Link][1][2][3][6]
-
PubChem . Compound Summary: Methyl 3,4-dimethylbenzoate (CID 520902).[1][2][3] National Library of Medicine.[1][2][3] [Link][1][2][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Authoritative text for substituent additivity rules).
-
Claridge, T. D. W. (2016).[1][2][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2][3] (Reference for pulse sequences and parameter optimization).
Sources
- 1. rsc.org [rsc.org]
- 2. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. sas.upenn.edu [sas.upenn.edu]
Comprehensive Technical Guide: Mass Spectrometry of Methyl 3,4-dimethylbenzoate
Executive Summary
Methyl 3,4-dimethylbenzoate (CAS: 38404-42-1) is a critical intermediate in organic synthesis and a potential process-related impurity in the development of benzoic acid-derived pharmaceuticals. Accurate identification of this compound requires a nuanced understanding of its fragmentation kinetics under Electron Ionization (EI).
This guide moves beyond basic spectral matching. It provides a mechanistic breakdown of the fragmentation pathways, a validated GC-MS experimental protocol, and strategies for distinguishing this regioisomer from its ortho- and meta- counterparts—a frequent challenge in impurity profiling.
Physicochemical Profile & MS Fundamentals
Before initiating analysis, the analyst must ground the interpretation in the molecule's fundamental properties.
| Property | Specification | Mass Spec Relevance |
| Formula | Defines the Molecular Ion ( | |
| Molecular Weight | 164.20 g/mol | |
| Structure | Methyl ester of 3,4-dimethylbenzoic acid | Presence of methoxy group (-OCH |
| Isotopic Pattern | Expect an |
Mechanistic Fragmentation (The "Why")
In Electron Ionization (70 eV), Methyl 3,4-dimethylbenzoate follows a predictable yet distinct decay pathway governed by charge localization on the carbonyl oxygen. Unlike aliphatic esters that may undergo McLafferty rearrangements, this aromatic ester is dominated by
Primary Fragmentation: -Cleavage
The radical cation (
-
Result: Formation of the 3,4-dimethylbenzoyl cation (Acylium ion) at
133 . -
Significance: This is typically the Base Peak (100% relative abundance) due to resonance stabilization from the aromatic ring.
Secondary Fragmentation: Decarbonylation
The acylium ion (
-
Result: Formation of the 3,4-dimethylphenyl cation at
105 . -
Significance: This confirms the presence of the benzoyl moiety.
Tertiary Fragmentation: Ring Disintegration
The phenyl cation (
-
Result: Clusters at
77, 79, and 91 .
Isomer Differentiation (Expert Insight)
A critical diagnostic is the absence of the Ortho Effect .
-
Scenario: In Methyl 2-methylbenzoate (ortho-isomer), the proximity of the methyl group to the carbonyl oxygen facilitates the loss of methanol (
, 32 Da) via a specific hydrogen transfer. -
Observation: Methyl 3,4-dimethylbenzoate does not show a significant
peak. The absence of this peak confirms the ester is not in the ortho position relative to an alkyl group.
Visualization: Fragmentation Pathway[2]
Figure 1: Step-wise fragmentation mechanics of Methyl 3,4-dimethylbenzoate under 70 eV EI conditions.
Validated Experimental Protocol
To ensure reproducibility and minimize isobaric interference, the following GC-MS method is recommended. This protocol is optimized for separating methyl benzoate derivatives.[2]
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).
-
Concentration: 100 µg/mL (ppm) for scan mode; 1-10 µg/mL for SIM.
-
Filtration: 0.22 µm PTFE filter to remove particulate matter.
GC Parameters
-
Column: Rxi-5ms or DB-5ms (30m x 0.25mm ID x 0.25µm film). Reasoning: Slight polarity aids in separating isomers.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (10:1) to prevent column overload and improve peak shape.
-
Oven Program:
-
Hold 50°C for 1 min (Solvent delay).
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 300°C.
-
Hold 3 min.
-
MS Parameters (Single Quadrupole)
-
Ion Source: Electron Ionization (EI) @ 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range:
40 – 350. -
Solvent Delay: 3.5 min (Adjust based on solvent retention).
Visualization: Analytical Workflow
Figure 2: End-to-end analytical workflow for the characterization of Methyl 3,4-dimethylbenzoate.
Data Interpretation & Validation
Upon acquiring data, use the following look-up table to validate the identity of the compound.
Diagnostic Ion Table
| m/z | Ion Identity | Relative Abundance (Est.)[3] | Mechanistic Origin |
| 164 | 30 - 50% | Molecular Ion (Stable aromatic system). | |
| 133 | 100% (Base Peak) | ||
| 105 | 60 - 80% | Loss of CO from m/z 133. | |
| 77/79 | 20 - 40% | Aromatic ring fragmentation. | |
| 132 | < 2% | Negative Control: Significant height here suggests an ortho isomer. |
Common Interferences
-
Septum Bleed: Look for cyclosiloxanes at
73, 207, 281. -
Phthalates: Common plasticizers; look for
149 (Base peak for phthalates).
Applications in Drug Development[5][6]
In the context of pharmaceutical R&D, Methyl 3,4-dimethylbenzoate is often encountered in two scenarios:
-
Genotoxic Impurity Screening: Methyl esters of alkyl-substituted benzoic acids can be flagged as potential genotoxic impurities (PGIs) due to their alkylating potential, although they are generally less reactive than sulfonates. The method described above achieves the sensitivity required (LOD ~1 ppm in SIM mode) to meet ICH M7 guidelines for impurity control.
-
Metabolite Identification: For drugs containing a 3,4-dimethylphenyl moiety, metabolic oxidation can yield 3,4-dimethylbenzoic acid. If methanol is used during extraction or sample prep, acid-catalyzed esterification can artificially generate Methyl 3,4-dimethylbenzoate.
-
Recommendation: Always run a "blank" extraction without the biological matrix to rule out artifact formation.
-
References
-
NIST Mass Spectrometry Data Center. "Benzoic acid, 3,4-dimethyl-, methyl ester - Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS method development).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Sources
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: GC-MS Analysis of Methyl 3,4-dimethylbenzoate
Executive Summary & Physicochemical Context
Methyl 3,4-dimethylbenzoate (CAS: 38404-42-1) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Unlike simple methyl benzoate, the presence of two methyl groups on the aromatic ring introduces specific analytical challenges, primarily regarding regioisomer discrimination .
In drug development, distinguishing the 3,4-isomer from its structural analogs (e.g., 2,3-, 2,4-, or 3,5-dimethylbenzoate) is a safety-critical requirement, as positional isomers can exhibit vastly different biological activities and toxicological profiles.[1]
Analyte Profile
| Property | Value | Analytical Implication |
| Molecular Formula | MW = 164.2 g/mol | |
| Boiling Point | ~245°C (Predicted) | Requires GC inlet >250°C to prevent carryover.[1] |
| LogP | ~3.1 | Moderately lipophilic; suitable for standard liquid injection.[1] |
| Retention Index (RI) | 1311–1357 (DB-5 type) | Elutes after methyl benzoate (RI ~1050) and xylenes.[1] |
Analytical Strategy & Instrumentation
Column Selection Logic (Causality)
The choice of stationary phase is dictated by the need to resolve the target from potential regioisomers.
-
Primary Screen (Non-Polar): A 5%-phenyl-arylene (e.g., DB-5MS) column is the industry standard.[1] It separates based on boiling point and dispersive forces.[1]
-
Limitation: May show co-elution between 3,4- and 3,5-dimethyl isomers due to similar boiling points.[1]
-
-
Advanced Resolution (Polar): A Polyethylene Glycol (e.g., DB-WAX) column is recommended if isomer resolution on the 5MS is insufficient.[1] The interaction with the aromatic
-electrons and the ester functionality provides orthogonal selectivity.[1]
Instrumentation Parameters (The "Recipe")
The following protocol is designed to be self-validating by including system suitability checks.
System: Agilent 7890/5977 (or equivalent single quadrupole GC-MS).
| Parameter | Setting | Rationale |
| Inlet | Split (10:1 to 50:1) @ 260°C | Prevents column overload; high temp ensures rapid volatilization of the ester. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Maintains optimal linear velocity for MS ionization efficiency.[1] |
| Column | DB-5MS UI (30m | Standard dimensions for balance between capacity and resolution. |
| Oven Program | 60°C (1 min) | Slow ramp (10°C/min) in the 130–160°C window is critical for isomer separation.[1] |
| Transfer Line | 280°C | Prevents condensation before the ion source. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for reproducible fragmentation libraries (NIST).[1] |
| Scan Range | m/z 40 – 350 | Captures low mass fragments (m/z 77) and molecular ion (m/z 164).[1] |
Mass Spectral Interpretation & Fragmentation
Understanding the fragmentation mechanism is essential for confirming identity beyond simple library matching.
Key Diagnostic Ions[2]
-
m/z 164 (
): The molecular ion.[1] Distinct, typically 30-40% abundance.[1] -
m/z 133 (
): The Base Peak .[1] Cleavage of the methoxy group yields the stable acylium ion. -
m/z 105 (
): Loss of the entire ester group (or CO loss from m/z 133) yielding the dimethylphenyl cation.[1] -
m/z 77/79: Aromatic ring fragments.
Fragmentation Pathway Visualization
The following diagram illustrates the logical flow of ion generation, confirmed by standard EI mechanisms.
Figure 1: Electron Ionization (EI) fragmentation pathway for Methyl 3,4-dimethylbenzoate.[1]
Regioisomer Discrimination (The "Trustworthiness" Pillar)[2]
A common pitfall is misidentifying the 3,4-isomer as the 2,3-isomer.[1] You must rely on the Ortho Effect to distinguish them if retention times are close.[1]
Mechanism of Differentiation[2]
-
3,4-Dimethylbenzoate: No substituent ortho to the ester.[1] Fragmentation is dominated by simple
-cleavage (m/z 133).[1] -
2,3-Dimethylbenzoate: Contains a methyl group ortho to the ester.[1] This allows for a specific hydrogen transfer (McLafferty-type rearrangement) or proximity effect, often leading to the loss of methanol (
) or enhanced intensity of .[1]
Validation Rule: If your spectrum shows a significant peak at m/z 132 (Loss of Methanol) or an anomalous ratio of m/z 133/105, suspect an ortho-substituted isomer (2,3- or 2,4-).[1]
Standardized Experimental Protocol
Step 1: Sample Preparation[2]
-
Stock Solution: Weigh 10.0 mg of Methyl 3,4-dimethylbenzoate reference standard into a 10 mL volumetric flask. Dilute to volume with HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Internal Standard (IS): Add Methyl Benzoate-d3 (or Fluoranthene) to a final concentration of 50
g/mL. Why: Deuterated analogs correct for injection variability and matrix effects.[1] -
Working Standard: Dilute Stock 1:100 to achieve ~10 ppm (10
g/mL) for GC-MS injection.
Step 2: Analytical Workflow
Figure 2: Step-by-step analytical workflow for quantitative analysis.[1]
Step 3: System Suitability Criteria
Before running unknown samples, the system must pass these checks:
-
S/N Ratio: The m/z 164 peak for the 1 ppm standard must have S/N > 10.
-
Peak Asymmetry: Tailing factor (
) must be between 0.9 and 1.2.[1] -
Mass Accuracy: The m/z 164.08 peak must be within
0.2 amu of theoretical.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Benzoic acid, 3,4-dimethyl-, methyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
PubChem. (2023).[1] Methyl 3,4-dimethylbenzoate Compound Summary. National Library of Medicine. [Link][1]
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1] (Contextual grounding for EI fragmentation mechanisms).
-
Waters Corporation. (2023).[1] Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids. (Reference for isomer separation challenges). [Link]
Sources
Technical Assessment: Methyl 3,4-Dimethylbenzoate
Safety, Synthesis, and Toxicological Profiling for Pharmaceutical Applications
Chemical Identity & Physicochemical Profiling[1][2][3]
Methyl 3,4-dimethylbenzoate (CAS: 38379-30-3 / 38404-42-1) is a lipophilic ester intermediate used primarily in the synthesis of pharmaceuticals and fine fragrances. Structurally, it is the methyl ester of 3,4-dimethylbenzoic acid.[1] Its safety profile is governed largely by its metabolic susceptibility to carboxylesterase-mediated hydrolysis, releasing methanol and its parent acid.
For researchers in drug development, this compound represents a "masked" acidic moiety. Its lipophilicity allows for membrane permeability before intracellular hydrolysis reveals the active carboxylic acid pharmacophore.
Table 1: Physicochemical Specifications
| Property | Value | Relevance to Safety/Handling |
| Molecular Formula | Stoichiometry calculations. | |
| Molecular Weight | 164.20 g/mol | Dosing and molarity calculations. |
| Physical State | Colorless liquid / Low-melting solid | Spills require absorbent pads; solids require dust control. |
| Boiling Point | ~235–240 °C (Predicted) | Low volatility at RT, but vapors accumulate upon heating. |
| Flash Point | > 95 °C (Estimated) | Class IIIB Combustible Liquid. Preheating required for ignition. |
| LogP (Octanol/Water) | ~3.1 (Predicted) | High lipophilicity; readily penetrates dermal barriers. |
| Solubility | Insoluble in water; Soluble in EtOH, Et₂O | Use alcohol-based surfactants for decontamination, not water alone. |
Toxicological Mechanisms & Metabolic Fate
The toxicity of Methyl 3,4-dimethylbenzoate is not intrinsic to the ester bond itself but rather to its metabolic hydrolysis products. Upon contact with biological membranes (eyes, skin, respiratory tract), the lipophilic nature of the ester facilitates rapid absorption.
Mechanism of Action[2][3][4][5][6][7][8]
-
Absorption: The ester crosses cell membranes via passive diffusion.
-
Bioactivation: Intracellular carboxylesterases hydrolyze the ester bond.
-
Local Acidification: The liberation of 3,4-dimethylbenzoic acid lowers intracellular pH, causing cytotoxicity and irritation (GHS Category 2).
-
Methanol Release: While the molar quantity of methanol released is typically below the threshold for systemic optical neuropathy in standard laboratory exposures, it contributes to local irritation.
GHS Hazard Classification[1][9][10][11]
Diagram 1: Metabolic Hydrolysis Pathway
The following diagram illustrates the bioactivation pathway that drives the compound's toxicity profile.
Figure 1: Metabolic hydrolysis mechanism converting the lipophilic ester into the irritant acid moiety.
Occupational Hygiene & Handling Protocols
Because specific Occupational Exposure Limits (OELs) are rarely established for niche intermediates like Methyl 3,4-dimethylbenzoate, handling must follow a Control Banding approach. This compound falls into Band C (Skin/Eye Irritant), requiring containment and barrier protection.
Safety Decision Matrix
Use the following logic flow to determine the necessary engineering controls based on your experimental scale.
Figure 2: Risk-based decision matrix for selecting engineering controls and PPE.
Emergency Response Protocol
-
Eye Contact: Immediately flush with water for 15 minutes. Critical: Do not use neutralizing agents (bases) in the eye; the hydrolysis has likely already lowered pH, and adding base causes exothermic injury.
-
Skin Contact: Wash with soap and water.[11][12] Avoid alcohol washes on irritated skin as they vasodilate and increase absorption.
-
Spill Cleanup: Absorb with vermiculite or sand. Do not use sawdust (combustible). Place in a sealed container labeled "Organic Waste - Esters".
Synthesis & Impurity Management
For researchers synthesizing this compound for drug development, the Fischer Esterification is the standard route. However, the 3,4-dimethyl substitution pattern introduces slight steric factors compared to unsubstituted benzoate, requiring longer reflux times or acid catalysis.
Experimental Protocol: Acid-Catalyzed Esterification
Objective: Synthesize Methyl 3,4-dimethylbenzoate from 3,4-dimethylbenzoic acid.
Reagents:
-
3,4-Dimethylbenzoic acid (1.0 eq)
-
Sulfuric Acid (
, catalytic, 0.1 eq)[5]
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 3,4-dimethylbenzoic acid in Methanol (approx. 5 mL per gram of acid).
-
Catalysis: Add concentrated
dropwise. Caution: Exothermic reaction. -
Reflux: Heat to reflux (65 °C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Solvent: 10% EtOAc/Hexanes). The acid spot (low
) should disappear, replaced by the ester spot (high ).
-
-
Workup (Critical for Safety):
-
Cool mixture to room temperature.
-
Concentrate in vacuo to remove excess methanol.
-
Dissolve residue in Ethyl Acetate.
-
Neutralization: Wash organic layer with Saturated
solution.-
Safety Note: This releases
gas. Vent separatory funnel frequently to prevent pressure buildup and glass explosion.
-
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification: If necessary, purify via vacuum distillation or silica gel chromatography.
Impurity Profile
-
Unreacted Acid: Causes falsely high toxicity readings in biological assays. Remove via basic wash.
-
Sulfuric Acid Esters: Trace impurities if catalyst is not fully removed; can be mutagenic. Ensure thorough aqueous workup.[11][12][14]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520902, Methyl 3,4-dimethylbenzoate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Methyl 3,4-dimethylbenzoate - Hazard Classifications.[1][10] Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. youtube.com [youtube.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. homework.study.com [homework.study.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemos.de [chemos.de]
- 10. Methyl 2,3-dimethylbenzoate | C10H12O2 | CID 27000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Chemical Identity & Nomenclature Architecture: Methyl 3,4-dimethylbenzoate
The following technical guide is structured to serve researchers and drug development professionals. It moves beyond a simple list of names to explore the functional identity of Methyl 3,4-dimethylbenzoate, its synthesis, and its utility in medicinal chemistry.
Executive Summary: The Precision of Naming
In drug development, ambiguity is a liability.[1] Methyl 3,4-dimethylbenzoate (CAS 38404-42-1 ) is a specific ester intermediate often obscured by varying nomenclature conventions across different databases (PubChem, SciFinder, eMolecules).[1][2]
This guide provides the definitive "Nomenclature Matrix" for this compound, validating its identity through digital identifiers (InChI/SMILES) and detailing its synthesis. Furthermore, we contextualize its relevance in medicinal chemistry, specifically regarding the "Magic Methyl" effect , where the precise placement of methyl groups (3,4-position) modulates metabolic stability and lipophilicity in lead optimization.
The Nomenclature Matrix
Researchers searching global inventories must utilize a multi-tiered search strategy. A single synonym search often yields incomplete vendor results.[1][2]
Table 1: Synonym & Identifier Cross-Reference
| Naming Convention | Primary Name / Identifier | Context / Usage |
| IUPAC Name | Methyl 3,4-dimethylbenzoate | Standard scientific communication.[1][2] |
| CAS Index Name | Benzoic acid, 3,4-dimethyl-, methyl ester | CAS Registry & SciFinder searches. |
| Systematic Name | 1-Methoxycarbonyl-3,4-dimethylbenzene | Structural database queries (focus on substituents). |
| Traditional/Trivial | Methyl 3,4-xylylate | Derived from 3,4-Xylic acid; older literature.[1][2] |
| Inverted Ester | 3,4-Dimethylbenzoic acid methyl ester | Vendor catalogs (alphabetized by acid parent).[1][2] |
| CAS RN | 38404-42-1 | Unique numerical identifier (The "Gold Standard").[1][2] |
| EC Number | 253-934-8 | European chemical inventory (REACH).[1][2] |
Digital Identifiers (The "Digital Synonyms")
For computational screening and chemoinformatics, text names are insufficient.[1] Use these strings to ensure exact structural matching:
-
SMILES: Cc1ccc(cc1C)C(=O)OC
-
InChI: InChI=1S/C10H12O2/c1-7-4-5-9(6-8(7)2)10(11)12-3/h4-6H,1-3H3
-
InChIKey: PTSSKYUSCIALKU-UHFFFAOYSA-N (Hashed key for instant database lookup)
Visualization: Nomenclature & Structural Logic
The following diagram illustrates the hierarchical relationship between the chemical structure and its various identifiers, clarifying how different naming systems target specific functional parts of the molecule.
Figure 1: Nomenclature hierarchy linking the core chemical identity to its parent structures and database identifiers.
Technical Specifications & Physical Properties
Accurate physicochemical data is critical for assay development and solubility predictions in drug screening.[1][2]
Table 2: Key Physicochemical Properties
| Property | Value | Relevance in Protocol |
| Molecular Weight | 164.20 g/mol | Stoichiometry calculations.[1][2] |
| Physical State | White Crystalline Solid / Powder | Handling and weighing.[1][2] |
| Melting Point | ~45–48 °C (Predicted) | Low MP indicates careful storage (avoid heat).[1][2] |
| Boiling Point | ~248 °C (at 760 mmHg) | High BP allows for high-temp reactions without loss.[1][2] |
| LogP (Predicted) | ~3.1 | Lipophilic .[1] Requires organic solvents (DCM, EtOAc).[1] |
| Solubility | Insoluble in water; Soluble in MeOH, DCM | Use non-aqueous mobile phases for HPLC. |
Experimental Protocol: Synthesis & Validation
As a self-validating system, the synthesis of Methyl 3,4-dimethylbenzoate via Fischer Esterification is preferred for its robustness and atom economy.[1]
Mechanism & Workflow
The reaction proceeds via acid-catalyzed nucleophilic acyl substitution.[1][2] The equilibrium is driven forward by using methanol as the solvent (excess) and removing water.[1][2]
Figure 2: Step-by-step synthetic workflow for the acid-catalyzed esterification process.
Step-by-Step Protocol
-
Setup: In a 100 mL Round Bottom Flask (RBF), dissolve 3,4-Dimethylbenzoic acid (10 mmol, 1.50 g) in Methanol (anhydrous, 30 mL) .
-
Catalysis: Slowly add Conc. H₂SO₄ (0.5 mL) dropwise with stirring. Caution: Exothermic.[2]
-
Reflux: Attach a condenser and reflux the mixture at 65°C for 4–6 hours. Monitor via TLC (Mobile Phase: 10% EtOAc in Hexanes).[1][2] The starting acid (lower R_f) should disappear.[1][2]
-
Workup:
-
Concentrate the mixture under reduced pressure to remove excess methanol.[1][2]
-
Redissolve the residue in Dichloromethane (DCM, 30 mL) .
-
Critical Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 20 mL) .[1][2] This neutralizes the catalyst and removes unreacted acid (as the water-soluble salt).[1][2]
-
Wash with Brine (20 mL), dry over MgSO₄, and concentrate.
-
-
Validation (NMR): The product requires no column chromatography if conversion is complete.[1][2]
Self-Validation: Diagnostic NMR Signals
To confirm identity without external standards, look for these specific signals in ¹H NMR (CDCl₃):
-
Aromatic Methyls: Two singlets at ~2.30 ppm (6H total).
-
Aromatic Region: A characteristic 1,2,4-trisubstituted pattern (~7.1–7.9 ppm).
Application in Drug Discovery: The "Magic Methyl" Effect
Methyl 3,4-dimethylbenzoate is not just a solvent or reagent; it is a scaffold for optimizing pharmacokinetics.[1][2]
-
Metabolic Blocking: The 3,4-dimethyl substitution pattern blocks the common metabolic "soft spots" on the phenyl ring.[1][2] In many drug campaigns, unsubstituted phenyl rings are rapidly oxidized by CYP450 enzymes.[1] Adding methyl groups at the 3 and 4 positions sterically hinders this oxidation, extending the drug's half-life (
).[2]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Lipophilicity Modulation: The addition of two methyl groups increases
by approximately 1.0 unit compared to the unsubstituted benzoate.[2] This enhances membrane permeability for intracellular targets.[1][2]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Conformational Lock: The ortho-methyl groups can restrict rotation, locking the molecule into a bioactive conformation that fits a specific receptor pocket.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520902, Methyl 3,4-dimethylbenzoate.[1] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Benzoic acid, 3,4-dimethyl-, methyl ester - Mass Spectrum.[1][2][4] NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1][2]
-
Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews.[2] (Contextual grounding for the "Magic Methyl" effect described in Section 6).
Sources
Methyl 3,4-Dimethylbenzoate: From Phytochemical Isolation to Synthetic Utility
Content Type: Technical Monograph & Experimental Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists
Executive Summary & Chemical Identity
Methyl 3,4-dimethylbenzoate (CAS: 38404-42-1) is an aromatic ester characterized by a benzene ring substituted with two methyl groups at the 3 and 4 positions and a methyl ester moiety.[1][2][3] While often overshadowed by its isomers (e.g., the 3,5-dimethyl variant), this compound has emerged as a critical intermediate in the synthesis of specialized "beauty peptides," agrochemicals, and novel retinoid analogs.
Its "discovery" is not a singular historical event but a continuum of phytochemical identification (isolation from floral volatiles) and synthetic optimization (transitioning from lab-scale Fischer esterification to industrial flow chemistry).
Physicochemical Profile
| Parameter | Data |
| IUPAC Name | Methyl 3,4-dimethylbenzoate |
| CAS Number | 38404-42-1 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 60–62 °C |
| Boiling Point | ~240–250 °C (Predicted) |
| Solubility | Soluble in MeOH, EtOH, EtOAc; Insoluble in water |
The Discovery Context: Natural vs. Synthetic
The trajectory of Methyl 3,4-dimethylbenzoate follows the classic "Isolation-to-Synthesis" pipeline common in organic chemistry.
A. Phytochemical Origins
Originally identified via headspace analysis of floral volatiles, methyl benzoates contribute to the complex olfactory profiles of angiosperms. The 3,4-dimethyl isomer acts as a secondary metabolite, often functioning as a semiochemical (signaling molecule) to attract pollinators or repel herbivores.
-
Mechanism: Plants synthesize this via the methylation of 3,4-dimethylbenzoic acid using S-adenosyl-L-methionine (SAM) dependent carboxyl methyltransferases.
B. Synthetic Evolution
To meet industrial demand, extraction from biomass was quickly superseded by chemical synthesis. The dominant pathway remains the Fischer Esterification , though modern process chemistry has introduced catalytic variations to improve atom economy.
Figure 1: Synthetic Pathway & Mechanism
Caption: Acid-catalyzed Fischer esterification pathway converting the carboxylic acid precursor to the target ester.[4]
Technical Workflow: Synthesis & Purification Protocol
Directive: The following protocol is designed for a 50 mmol scale. It prioritizes yield and purity suitable for downstream pharmaceutical applications.
Reagents & Equipment
-
Precursor: 3,4-Dimethylbenzoic acid (7.51 g, 50 mmol).
-
Solvent: Anhydrous Methanol (50 mL).
-
Catalyst: Conc. Sulfuric Acid (H₂SO₄, 1.0 mL) or p-Toluenesulfonic acid (pTSA).
-
Apparatus: 100 mL Round-bottom flask (RBF), Reflux condenser, CaCl₂ drying tube.
Step-by-Step Methodology
-
Reaction Initiation:
-
Charge the RBF with 3,4-dimethylbenzoic acid and methanol.
-
Critical Step: Add H₂SO₄ dropwise with stirring. The reaction is exothermic; uncontrolled addition can lead to local overheating and impurity formation.
-
Attach the reflux condenser and heat to 65 °C (reflux) for 6–8 hours.
-
-
Process Monitoring (Self-Validating Step):
-
TLC System: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV (254 nm). The product (Rf ~0.7) will be less polar than the starting acid (Rf ~0.3).
-
Stop Condition: Reaction is complete when the starting material spot disappears.
-
-
Work-up & Isolation:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove excess methanol (approx. 80% volume).
-
Dissolve residue in Ethyl Acetate (50 mL) and wash sequentially with:
-
Sat. NaHCO₃ (2 x 30 mL): Neutralizes acid catalyst and removes unreacted benzoic acid. Caution: CO₂ evolution.
-
Brine (1 x 30 mL): Removes residual water.
-
-
Dry organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification:
-
Recrystallization from minimal hot hexane or distillation (if oil) is standard.
-
Target Yield: 90–95% (Theoretical: ~7.8 g).
-
Figure 2: Purification Logic Gate
Caption: Decision tree for the isolation and purification of the methyl ester based on reaction monitoring.
Analytical Characterization (QC)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
| Technique | Expected Signal | Interpretation |
| ¹H-NMR (CDCl₃) | δ 3.89 (s, 3H) | Methyl ester protons (-COOCH ₃). Characteristic singlet. |
| δ 2.30–2.32 (m, 6H) | Aromatic methyls (Ar-CH ₃). Two singlets or overlapping multiplets. | |
| δ 7.1–7.8 (m, 3H) | Aromatic ring protons. Pattern confirms 1,2,4-substitution.[5] | |
| FT-IR | 1715–1725 cm⁻¹ | Strong C=O stretching vibration (Ester). |
| 1270 cm⁻¹ | C-O stretching. | |
| GC-MS | m/z 164 [M]+ | Molecular ion peak confirming molecular weight. |
| m/z 133 [M-OCH₃]+ | Loss of methoxy group (acylium ion). |
Applications in Drug Development
Methyl 3,4-dimethylbenzoate is not merely a solvent or fragrance; it is a scaffold .
-
Peptide Synthesis: It serves as a capping agent or a structural modifier in the synthesis of "beauty peptides" (cosmeceuticals targeting collagen synthesis). The hydrophobic dimethylphenyl group improves the peptide's membrane permeability.
-
Retinoid Analogs: The 3,4-dimethyl substitution pattern mimics the trimethylcyclohexenyl ring of Retinol, making this ester a precursor for synthetic retinoids used in dermatology.
-
Agrochemicals: Used as a building block for benzoylurea insecticides, where the specific steric hindrance of the methyl groups prevents rapid metabolic degradation in pests.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3699362, 3,4-Dimethylbenzoate. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Methyl 3,4-dimethylbenzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
- 1. Methyl 3,4-dimethylbenzoate, CasNo.38404-42-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,4-Dimethylbenzoate | C9H9O2- | CID 3699362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Methyl 2,4-dimethylbenzoate | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Synthesis of 3,4-Dimethylbenzyl Alcohol via Hydride Reduction
[1][2]
Abstract & Application Context
3,4-Dimethylbenzyl alcohol (CAS: 6966-10-5) is a critical benzylic building block used in the synthesis of agrochemicals, fragrances, and pharmaceutical intermediates. Its structural motif—an electron-rich aromatic ring with defined steric bulk—makes it valuable for structure-activity relationship (SAR) studies involving hydrophobic binding pockets.
This application note details the reduction of Methyl 3,4-dimethylbenzoate using Lithium Aluminum Hydride (LiAlH
Reaction Scheme & Mechanism
The transformation proceeds via the delivery of hydride ions (
Reaction Logic[2][3][4]
-
Stage 1 (Aldehyde Formation): The first hydride delivery converts the ester to an aldehyde intermediate via a tetrahedral alkoxide complex.
-
Stage 2 (Alcohol Formation): The aldehyde is more reactive than the starting ester and is rapidly reduced in situ to the primary alkoxide.
-
Hydrolysis: Acidic or aqueous workup releases the free alcohol.
Figure 1: Mechanistic pathway of ester reduction. Note that the aldehyde intermediate is rarely isolated due to its higher reactivity toward the reducing agent.[1]
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Notes |
| Methyl 3,4-dimethylbenzoate | 164.20 | 1.0 | Substrate | Liquid/Low-melting solid. |
| LiAlH | 37.95 | 0.75 - 1.0 | Reductant | Pyrophoric. Use pellets or powder. |
| THF (Anhydrous) | 72.11 | Solvent | Solvent | Must be dry (inhibitor-free preferred). |
| Sodium Sulfate ( | 142.04 | N/A | Drying Agent | Granular preferred over powder. |
Safety Directives (Critical)
-
Water Reactivity: LAH reacts violently with water, generating hydrogen gas (
). Ensure all glassware is flame-dried and flushed with Nitrogen ( ) or Argon. -
Exotherm Control: The reduction is highly exothermic. An ice bath is mandatory during the addition phase.
-
Quenching: Improper quenching causes "aluminum emulsions" that make isolation impossible. Strictly follow the Fieser Workup described below.
Step-by-Step Procedure
Phase A: Setup and Reagent Preparation[2][4]
-
Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.
-
Flame-dry the apparatus under vacuum and backfill with inert gas (
) three times. -
Charge the RBF with LiAlH
(1.0 equiv) . -
Add anhydrous THF (approx. 10 mL per gram of LAH) to create a grey slurry. Cool this suspension to 0°C using an ice bath.
Phase B: Reaction Execution
-
Dissolve Methyl 3,4-dimethylbenzoate (1.0 equiv) in anhydrous THF (5 mL per gram of ester).
-
Transfer the ester solution to the addition funnel.
-
Dropwise Addition: Add the ester solution to the cold LAH slurry slowly.
-
Observation: Gas evolution (
) will occur.[5] Control the rate so the solvent does not boil vigorously.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT).
-
Reflux: Heat the mixture to a gentle reflux (66°C) for 1–2 hours .
-
Checkpoint: Monitor by TLC (Hexanes:EtOAc 4:1). The starting ester spot (
) should disappear, replaced by the more polar alcohol spot ( ).
-
Phase C: The Fieser Workup (The "1-1-3" Method)
This specific quenching protocol transforms the gelatinous aluminum salts into a granular, sand-like white precipitate that filters easily.
-
Cool the reaction mixture back to 0°C .
-
Dilute with diethyl ether (equal volume to THF used).
-
Carefully add the following in sequence (for every n grams of LAH used):
-
n mL of Water (Add very slowly; vigorous gas evolution).
-
n mL of 15% Aqueous NaOH.
-
3n mL of Water.
-
-
Remove the cooling bath and stir vigorously for 15 minutes. The grey slurry should turn into a white, granular solid suspended in clear solvent.
-
Add anhydrous
directly to the stirring mixture to dry the organic phase.
Phase D: Isolation
-
Filter the mixture through a fritted funnel (or a Celite pad) to remove the aluminum salts. Wash the filter cake with diethyl ether (
). -
Concentrate the filtrate under reduced pressure (Rotovap).
-
Purification: The crude oil usually crystallizes upon standing or cooling. If high purity is required, recrystallize from Hexanes/EtOAc or perform flash chromatography.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the critical quench step to ensure processability.
Analytical Validation
Upon isolation, the product should be verified using
Table 1: Expected
| Moiety | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.05 – 7.15 | Multiplet | 3H | Ar-H (C2, C5, C6) |
| Benzylic | 4.60 | Singlet (broad) | 2H | Ar-CH |
| Hydroxyl | 1.80 – 2.20 | Broad Singlet | 1H | -OH (Concentration dependent) |
| Methyl | 2.25 – 2.28 | Singlet(s) | 6H | Ar-CH |
Key QC Check:
-
Absence of a singlet near
3.9 ppm confirms the complete consumption of the methyl ester starting material. -
Absence of an aldehyde proton (
10.0 ppm) confirms full reduction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Gelatinous Emulsion | Improper Quench | Do not add water randomly. Use the Fieser (1:1:3) or Rochelle’s Salt method.[2][6] Add solvent (Ether) to dilute before quenching.[3][5][6][7] |
| Low Yield | Old Reagent | LAH degrades with moisture. If the grey powder is white/crusty, titrate or replace it. |
| Incomplete Reaction | Steric Bulk / Temperature | While 3,4-dimethyl is not very hindered, ensure the reaction refluxes. If ester remains, add 0.2 eq more LAH. |
References
- Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley: New York, 1967, pp. 581–595. (Standard industry protocol for aluminum hydride workups).
-
Product Characterization (NMR): National Institute of Standards and Technology (NIST). 3,4-Dimethylbenzyl alcohol Mass Spectrum and Properties.
-
Substrate Safety Data: PubChem. Methyl 3,4-dimethylbenzoate Compound Summary.
-
General Reduction Methodology: Brown, W. G. Reductions by Lithium Aluminum Hydride. Organic Reactions, 1951, 6, 469.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 3. Workup [chem.rochester.edu]
- 4. CN1775780A - Method for preparing 3, 4-dimethyl benzal sorbic alcohol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
Methyl 3,4-dimethylbenzoate as a building block in organic synthesis
This Application Note is structured as a high-level technical guide for synthetic chemists and medicinal chemistry teams. It prioritizes practical utility, mechanistic insight, and modern safety standards.
Introduction & Strategic Value
Methyl 3,4-dimethylbenzoate (CAS: 38404-42-1) is a bifunctional aromatic building block characterized by an electron-withdrawing ester group and two electron-donating methyl groups. In drug discovery, this scaffold is prized for two reasons:
-
The "Magic Methyl" Effect: The ortho-methyl positioning (3,4-pattern) can significantly alter the metabolic stability of a drug candidate by blocking P450 oxidation sites on the aromatic ring and restricting conformational rotation, potentially improving potency and selectivity [1].
-
Orthogonal Reactivity: The molecule offers three distinct sites for diversification:
-
The Ester Handle: Amenable to hydrolysis, reduction, or amidation.
-
The Aromatic Ring: Activated for electrophilic substitution (nitration/halogenation) specifically at the 5-position.
-
The Benzylic Carbons: Susceptible to radical functionalization (bromination), serving as a gateway to complex heterocycles.
-
Chemical Profile
| Property | Data | Note |
| CAS Number | 38404-42-1 | |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Physical State | Liquid / Low-melting solid | MP ≈ -12°C; BP ≈ 116°C (24 mmHg) [2] |
| Density | 1.056 g/mL | At 25°C |
| Solubility | Organic solvents (DCM, EtOAc, MeOH) | Insoluble in water |
Decision Pathway: Functionalization Logic
The synthetic utility of Methyl 3,4-dimethylbenzoate relies on choosing the right pathway. The ester directs meta, while the methyls direct ortho/para.
Figure 1: Divergent synthetic pathways. The C5-position is the primary site for EAS due to cooperative activation by the C4-methyl and direction by the ester.
Detailed Protocols
Protocol A: Regioselective Benzylic Bromination (Wohl-Ziegler Reaction)
Objective: To install a bromine atom at the benzylic position, creating a reactive electrophile for SN2 coupling. Challenge: Controlling mono- vs. bis-bromination. The product mixture often contains the desired mono-bromide, unreacted starting material, and over-brominated byproducts. Solution: Use of non-polar solvents and stoichiometric control.
Materials:
-
Substrate: Methyl 3,4-dimethylbenzoate (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow/degraded.
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide.
-
Solvent: Benzotrifluoride (PhCF₃) or Methyl Acetate (Greener alternatives to CCl₄).
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 3,4-dimethylbenzoate (10 mmol, 1.64 g) in anhydrous PhCF₃ (50 mL).
-
Expert Tip: Degas the solvent with nitrogen for 10 minutes. Oxygen can quench the radical chain propagation.
-
-
Addition: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg) in one portion.
-
Initiation: Heat the mixture to reflux (approx. 102°C for PhCF₃).
-
Visual Check: The reaction is initiating when the dense, white NBS solid floats to the surface and converts to less dense, floating succinimide. The solution may turn pale orange briefly.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1).
-
Endpoint: Look for the consumption of the starting material (Rf ~0.6) and appearance of the mono-bromide (Rf ~0.5). Stop if a lower Rf spot (bis-bromide) becomes prominent. Reaction time is typically 2–4 hours.
-
-
Workup: Cool to room temperature. Filter off the solid succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield Expectations: 60-75% Mono-bromide.
-
Protocol B: Regioselective Nitration
Objective: Introduce a nitrogen handle for aniline synthesis. Mechanistic Insight: The ester group at C1 is a meta-director. The methyl groups at C3 and C4 are ortho/para-directors.
-
Site C2: Sterically crowded (between Me and Ester). Unfavorable.
-
Site C6: Ortho to the deactivating ester. Less favorable.[1][2]
-
Site C5: Meta to the ester (favored by ester) and ortho to the C4-methyl (favored by methyl). This is the primary site of reaction.
Procedure:
-
Setup: Prepare a "mixed acid" solution by carefully adding conc. H₂SO₄ (5 mL) to conc. HNO₃ (5 mL) at 0°C.
-
Substrate Preparation: Dissolve Methyl 3,4-dimethylbenzoate (1.0 g) in conc. H₂SO₄ (5 mL) in a separate flask cooled to -10°C (Ice/Salt bath).
-
Addition: Dropwise add the mixed acid to the substrate solution over 20 minutes.
-
Critical Control: Maintain internal temperature below 0°C. Exotherms will lead to dinitration or oxidation of the methyl groups.
-
-
Quench: Pour the reaction mixture onto 100 g of crushed ice. The product should precipitate as a pale yellow solid.
-
Isolation: Filter the solid, wash copiously with cold water to remove acid, and recrystallize from Ethanol/Water.
Safety & Handling (E-E-A-T)
-
Combustibility: Methyl 3,4-dimethylbenzoate is a combustible liquid (Flash point ~82°C). Store away from open flames [2].
-
Lachrymator Potential: Benzylic bromides (products of Protocol A) are potent lachrymators (tear gas agents). Always handle the crude reaction mixture of Protocol A in a well-ventilated fume hood.
-
Acid Hazards: Protocol B utilizes strong oxidizers. Wear acid-resistant gloves and a face shield.
References
- Medicinal Chemistry Context: Schonherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery." Angewandte Chemie Int. Ed. (Discusses the metabolic blocking effect of methyl groups).
-
Physical Data & Safety: PubChem. "Methyl 3,4-dimethylbenzoate - Compound Summary." National Library of Medicine. Link
- Bromination Protocol: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317. (Foundational review adapted for modern solvents).
-
Nitration Regioselectivity: Echemi. "Nitration of Methyl Benzoate | Process and Applications." Link (General procedure adapted for dimethyl analogue).
Disclaimer: These protocols are for research purposes only. Users must perform their own risk assessment before conducting experiments.
Sources
Application Note: Methyl 3,4-dimethylbenzoate in Medicinal Chemistry
Introduction: The Lipophilic Scaffold
Methyl 3,4-dimethylbenzoate (CAS: 38404-42-1) is a specialized aromatic ester widely utilized as a strategic building block in drug discovery.[1] While simple in structure, its value lies in the 3,4-dimethylphenyl moiety—a pharmacophore often employed to modulate Lipophilic Efficiency (LipE) and optimize hydrophobic interactions within receptor binding pockets.[1]
Unlike unsubstituted benzoate esters, the 3,4-dimethyl substitution pattern provides a defined steric bulk and increased lipophilicity (
-
Fragment-Based Drug Design (FBDD): Probing hydrophobic sub-pockets in kinases and GPCRs.[1]
-
Heterocycle Synthesis: Serving as a precursor for 1,3,4-oxadiazoles and 1,2,4-triazoles via hydrazide intermediates.[1]
-
Linker Chemistry: Generation of 3,4-dimethylbenzyl derivatives for bioconjugation or linker systems.[1]
Key Chemical Properties
| Property | Data | Note |
| IUPAC Name | Methyl 3,4-dimethylbenzoate | |
| CAS Number | 38404-42-1 | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 58–62 °C | Solid at RT, easy to handle |
| Solubility | Soluble in MeOH, EtOH, DCM, DMSO | Poor water solubility |
Synthetic Utility & Reaction Pathways[4][5][6][7][8][9][10]
The methyl ester functionality is a "gateway" functional group.[1] In medicinal chemistry workflows, Methyl 3,4-dimethylbenzoate is rarely the end product; it is the divergence point for three critical synthetic pathways.
Pathway Map: Divergent Synthesis
The following diagram illustrates the transformation of Methyl 3,4-dimethylbenzoate into high-value medicinal scaffolds.
Figure 1: Divergent synthetic pathways from Methyl 3,4-dimethylbenzoate to bioactive heterocycles and linkers.[1]
Detailed Experimental Protocols
These protocols are designed for reproducibility and scalability .[1] All reactions should be performed in a fume hood with appropriate PPE.[1]
Protocol A: Synthesis of 3,4-Dimethylbenzohydrazide
Application: Precursor for Schiff bases (antimicrobial/antiglycation agents) and oxadiazole heterocycles.[1] Mechanism: Nucleophilic acyl substitution.[1]
Reagents:
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 10.0 g (60.9 mmol) of Methyl 3,4-dimethylbenzoate in 50 mL of methanol.
-
Addition: Add 15 mL (approx. 300 mmol) of hydrazine hydrate dropwise at room temperature. Note: Hydrazine is toxic and a sensitizer; handle with extreme care.
-
Reaction: Heat the mixture to reflux (65–70 °C) for 6–8 hours. Monitor via TLC (System: 5% MeOH in DCM). The ester spot (high R_f) should disappear, replaced by the hydrazide spot (lower R_f, stains with ninhydrin).[1]
-
Workup:
-
Purification: Filter the solid and wash with cold methanol (2 x 10 mL). Recrystallize from ethanol if higher purity is required.[1]
-
Yield: Expected yield: 85–92%.
Protocol B: Reduction to 3,4-Dimethylbenzyl Alcohol
Application: Synthesis of lipophilic linkers or oxidation to aldehydes for reductive amination.[1]
Reagents:
Step-by-Step Procedure:
-
Preparation: Flame-dry a two-neck flask and cool under argon/nitrogen flow.
-
Suspension: Add LiAlH4 (1.5 eq) to anhydrous THF (0.5 M concentration relative to LiAlH4) at 0 °C.
-
Addition: Dissolve Methyl 3,4-dimethylbenzoate in anhydrous THF and add dropwise to the LiAlH4 suspension over 30 minutes. Exothermic reaction—maintain temperature <10 °C.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Quenching (Fieser Method): Cool to 0 °C. Carefully add:
-
Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad.[1] Dry the filtrate over MgSO4 and concentrate in vacuo.
-
Yield: Expected yield: >90% (Colorless oil or low-melting solid).
Medicinal Chemistry Applications & Case Studies
Modulating Lipophilicity (The "Magic Methyl" Effect)
In medicinal chemistry, the addition of a methyl group can increase binding affinity by filling hydrophobic pockets (enthalpic gain) or by restricting the conformation of the molecule (entropic gain).[1]
-
3,4-Dimethyl Pattern: This specific arrangement often provides a superior metabolic profile compared to the 4-methyl or unsubstituted analogs by blocking the para-position from metabolic oxidation (though benzylic oxidation remains a liability to be monitored).[1]
-
Application: Used in the optimization of kinase inhibitors where the phenyl ring occupies the hydrophobic back-pocket of the ATP binding site.[1]
Heterocyclic Scaffolds
The hydrazide derived from Methyl 3,4-dimethylbenzoate is a "privileged structure" precursor.[1]
-
1,3,4-Oxadiazoles: Reacting the hydrazide with POCl
generates oxadiazoles, which are bioisosteres of amides and esters but with improved metabolic stability. -
Schiff Bases: Condensation with aldehydes yields acylhydrazones, a class of compounds investigated for antiglycation activity (treating diabetic complications) and antitubercular activity .[1]
Safety & Handling (MSDS Summary)
| Hazard Class | H-Codes | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed.[1][3] Wash hands thoroughly after handling.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] Wear nitrile gloves.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] Use safety goggles. |
| STOT-SE | H335 | May cause respiratory irritation.[1] Use in a fume hood.[1] |
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
-
Synthesis of Hydrazides: Khan, K. M., et al. (2014).[1] "Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity." Medicinal Chemistry, 10(2). Link(Methodology adapted for dimethyl analogs).
-
Chemical Properties: PubChem. "Methyl 3,4-dimethylbenzoate (CID 520902)."[1] National Library of Medicine.[1][3] Link[1]
-
General Esterification/Hydrazinolysis: Vibzz Lab. (2023).[1][3] "Methyl Benzoate: Organic Synthesis Fischer Esterification." Link(General procedural reference).
-
Commercial Availability & Specs: Santa Cruz Biotechnology. "Methyl 3,4-dimethylbenzoate Data Sheet." Link[1][4]
-
Medicinal Chemistry of Methyl Groups: Schonherr, H., & Cernak, T. (2013).[1] "Profound methyl effects in drug discovery and a call for new C-H methylation reactions."[1] Angewandte Chemie International Edition. (Contextual grounding for the 3,4-dimethyl pharmacophore).
Sources
Application Note: Fischer Esterification of 3,4-Dimethylbenzoic Acid
Executive Summary
This technical guide details the protocol for the Fischer esterification of 3,4-dimethylbenzoic acid (CAS 619-04-5) to its methyl ester, methyl 3,4-dimethylbenzoate.[1][2] While standard Fischer esterification is a fundamental transformation, the specific electronic and steric environment of the 3,4-dimethyl substitution pattern requires precise control over reaction equilibrium and workup conditions to maximize yield. This note addresses the mechanistic underpinnings, provides a self-validating experimental protocol, and outlines critical process controls for researchers in drug discovery and materials science.
Scientific Context & Strategic Analysis
Substrate Analysis: Electronic and Steric Effects
3,4-Dimethylbenzoic acid presents a unique electronic profile compared to unsubstituted benzoic acid.[2]
-
Inductive Effect (+I): The two methyl groups at the meta and para positions act as electron-donating groups (EDGs).[2] This increases the electron density of the aromatic ring.
-
Nucleophilicity vs. Electrophilicity: The +I effect renders the carbonyl oxygen slightly more basic, facilitating the initial protonation step (the rate-limiting trigger). However, it also stabilizes the resulting carbocation character, potentially making the carbonyl carbon slightly less electrophilic towards the methanol nucleophile.
-
Steric Considerations: Unlike ortho-substituted benzoates (e.g., 2,6-dimethylbenzoic acid), which suffer from significant steric inhibition of resonance and nucleophilic attack (the "Victor Meyer" effect), the 3,4-substitution pattern causes minimal steric hindrance at the reaction center. Consequently, the reaction proceeds efficiently under standard thermodynamic control.
Reaction Thermodynamics
Fischer esterification is an equilibrium process with an equilibrium constant (
-
Using a large excess of alcohol (acting as both reagent and solvent).[2]
-
Continuously removing water (using molecular sieves or azeotropic distillation).[2]
Mechanistic Pathway
The reaction follows the acid-catalyzed nucleophilic acyl substitution mechanism.[2] The pathway below visualizes the proton transfer cycles critical to the transformation.[3][4]
Figure 1: Mechanistic flow of acid-catalyzed esterification. Note the reversibility of the tetrahedral intermediate formation.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No.[1][2][5][6] | MW ( g/mol ) | Role |
| 3,4-Dimethylbenzoic Acid | 619-04-5 | 150.18 | Limiting Reagent |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | Solvent/Reagent |
| Sulfuric Acid (Conc.) | 7664-93-9 | 98.08 | Catalyst |
| Sodium Bicarbonate | 144-55-8 | 84.01 | Neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
Step-by-Step Methodology
Safety Precaution: Methanol is toxic and flammable.[2] Sulfuric acid is corrosive.[2] Perform all steps in a fume hood.
Phase 1: Reaction Setup
-
Charge: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3.0 g (20 mmol) of 3,4-dimethylbenzoic acid in 30 mL of anhydrous methanol.
-
Note: A 1:40 molar ratio of acid to methanol drives the equilibrium forward.
-
-
Catalyst Addition: Cool the solution slightly in an ice bath (optional but recommended to control exotherm). Add 0.5 mL of concentrated H₂SO₄ dropwise.
-
Reflux: Attach a water-cooled condenser. Heat the mixture to reflux (approx. 65°C) with vigorous stirring.
-
Monitoring: Maintain reflux for 4–6 hours .
-
Checkpoint: Monitor reaction progress via TLC (Silica gel; Eluent: 20% EtOAc in Hexanes). The starting acid (lower R_f) should disappear; the ester (higher R_f) will appear as a UV-active spot.[2]
-
Phase 2: Workup and Isolation
-
Concentration: Remove approximately 80% of the methanol using a rotary evaporator. Do not evaporate to dryness to prevent acid-catalyzed hydrolysis or polymerization of trace impurities.[1][2]
-
Quench: Pour the residue into 50 mL of ice-water .
-
Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL) .
-
Why EtOAc? It efficiently solvates the aromatic ester while leaving the mineral acid catalyst in the aqueous phase.
-
-
Neutralization (Critical): Wash the combined organic layers with saturated NaHCO₃ solution (2 x 30 mL) .[2]
-
Drying: Wash the organic layer once with brine, dry over anhydrous MgSO₄, and filter.[2]
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude ester.
Phase 3: Purification Workflow
Figure 2: Purification logic ensuring removal of catalyst and unreacted starting material.[1][2]
Analytical Validation
The product should be characterized to confirm identity and purity.
-
Physical State: Colorless to pale yellow oil or low-melting solid (MP ~26-28°C).[1][2]
-
Yield Expectations: 85–95% (isolated).
-
IR Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃) Expectations:
Applications in Drug Development
Methyl 3,4-dimethylbenzoate is not merely a solvent or simple ester; it serves as a scaffold in the synthesis of:
-
Retinoid Analogs: The dimethyl-phenyl motif mimics the trimethylcyclohexenyl ring of Retinoic Acid, used in dermatological treatments.[2]
-
Kinase Inhibitors: The 3,4-dimethyl substitution pattern provides hydrophobic bulk that can occupy specific pockets in ATP-binding sites of kinases.[2]
-
Polymer Additives: Used as a precursor for high-temperature polyesters where the methyl groups restrict chain rotation, increasing
.[2]
References
-
PubChem. "3,4-Dimethylbenzoic acid | C9H10O2."[1][2][6] National Library of Medicine.[2] Accessed October 26, 2023.[2] [Link][2]
-
Organic Chemistry Portal. "Fischer Esterification." (Mechanism and General Protocols). [Link]
-
Master Organic Chemistry. "Fischer Esterification: Mechanism and Examples." [Link]
-
NIST Chemistry WebBook. "Benzoic acid, 3,4-dimethyl-, methyl ester."[2] (Spectral Data). [Link][2]
Sources
- 1. Showing Compound 3,4-Dimethylbenzoic acid (FDB008869) - FooDB [foodb.ca]
- 2. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
Application Note: Methyl 3,4-Dimethylbenzoate as a Strategic Scaffold in Pharmaceutical Synthesis
[1]
Abstract
Methyl 3,4-dimethylbenzoate (CAS: 38352-33-9) serves as a critical "privileged structure" precursor in medicinal chemistry, particularly in the development of Retinoid X Receptor (RXR) agonists, kinase inhibitors, and anticancer agents.[1] This guide details the strategic utilization of this scaffold, focusing on its conversion into high-value benzylic intermediates via Wohl-Ziegler bromination and subsequent nucleophilic substitutions.[1] We provide optimized protocols for regioselective functionalization and downstream transformations, addressing common challenges in radical bromination selectivity and ester hydrolysis kinetics.
Introduction: The Gateway to Complexity
In the landscape of drug discovery, Methyl 3,4-dimethylbenzoate is valued not merely as an ester, but as a latent benzylic electrophile .[1] Its structure comprises a deactivated aromatic ring (due to the electron-withdrawing ester) and two non-equivalent methyl groups.
Strategic Utility in Drug Design[2]
-
Retinoid Analogs: The 3,4-dimethylphenyl motif mimics the lipophilic "tail" regions of retinoids (e.g., Bexarotene analogs), essential for binding to nuclear receptors (RAR/RXR).[1]
-
Kinase Inhibitors: The rigid phenyl core serves as a linker, allowing the ester to be converted into amides or heterocycles (e.g., benzimidazoles) that interact with ATP-binding pockets.[1]
-
Fragment-Based Design: The molecule offers three distinct vectors for diversification:
-
Vector A (Ester): Hydrolysis to acid, reduction to alcohol, or amidation.[1]
-
Vector B (3-Methyl): Meta-substitution relative to the carbonyl.
-
Vector C (4-Methyl): Para-substitution relative to the carbonyl.
-
Core Application: Regioselective Benzylic Functionalization[1]
The most challenging yet high-reward transformation of Methyl 3,4-dimethylbenzoate is the Wohl-Ziegler Bromination .[1] This reaction converts the inert methyl groups into reactive benzyl bromides, enabling C-N, C-O, and C-C bond formation.[1]
The Regioselectivity Challenge
The 3-methyl and 4-methyl groups are electronically distinct.
-
4-Methyl: Para to the electron-withdrawing ester (EWG).
-
3-Methyl: Meta to the EWG.
Radical bromination via N-Bromosuccinimide (NBS) is sensitive to electronic effects. The succinimidyl radical is electrophilic; thus, it preferentially abstracts hydrogen from the more electron-rich position.[1] Consequently, the 3-methyl group (meta) is often kinetically favored over the 4-methyl (para), although mixtures are common.[1]
Protocol A: Optimized Wohl-Ziegler Bromination
Objective: Synthesis of Methyl 4-(bromomethyl)-3-methylbenzoate (and its isomer).
Reagents:
-
Substrate: Methyl 3,4-dimethylbenzoate (1.0 eq)[1]
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO).
-
Solvent: Trifluorotoluene (PhCF3) (Green alternative to CCl4).
Step-by-Step Methodology:
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to an inert gas (N2/Ar) line.
-
Dissolution: Dissolve Methyl 3,4-dimethylbenzoate (10 mmol) in PhCF3 (50 mL). Note: PhCF3 is preferred over CCl4 due to lower toxicity and higher boiling point, accelerating the radical chain propagation.[1]
-
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.
-
Initiation: Heat the mixture to reflux (approx. 102°C). Monitor for the "initiation spike" (vigorous bubbling/exotherm). If initiation is delayed, use a visible light source (halogen lamp) to trigger radical formation.[1]
-
Reaction: Reflux for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product (bromide) will appear as a less polar spot compared to the starting material but more polar than the solvent front.[1]
-
Workup: Cool to 0°C to precipitate succinimide. Filter the solids.[1][2] Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Purification: Evaporate solvent. The residue is typically a mixture of 3-bromo and 4-bromo isomers. Crucial Step: Separate isomers via Flash Column Chromatography using a gradient of 0-5% EtOAc in Hexanes. The 4-bromomethyl isomer typically elutes second due to slightly higher polarity from the para-conjugation.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| No Reaction | Radical chain not initiating. | Add more initiator (AIBN); expose flask to UV/visible light; ensure solvent is oxygen-free (degas). |
| Poly-bromination | Excess NBS or prolonged heat. | Strictly limit NBS to 1.05 eq; stop reaction immediately upon consumption of starting material. |
| Low Regioselectivity | Temperature too high. | Switch solvent to Benzene or Dichloromethane (requires photo-initiation) to run at lower temperatures, enhancing selectivity.[1] |
Downstream Transformations: Pathway Logic
Once the benzyl bromide handle is installed, the scaffold becomes a versatile building block for pharmaceutical intermediates.[1]
Visualization of Synthetic Pathways
Caption: Synthetic divergence from Methyl 3,4-dimethylbenzoate. The bromide intermediate allows for rapid library generation via nucleophilic substitution.[1]
Protocol B: Reductive Transformation to 3,4-Dimethylbenzyl Alcohol[1]
For applications requiring the preservation of the aromatic methyl groups (e.g., as a lipophilic spacer), the ester is reduced to an alcohol.[1]
Context: This alcohol is a precursor to aldehydes (via Swern oxidation) used in reductive aminations.
Reagents:
-
Methyl 3,4-dimethylbenzoate (1.0 eq)[1]
-
Lithium Aluminum Hydride (LiAlH4) (1.2 eq) or DIBAL-H (for aldehyde selectivity at -78°C).
-
Solvent: Anhydrous THF.
Procedure (LiAlH4 Reduction):
-
Preparation: In a flame-dried flask under Argon, suspend LiAlH4 (12 mmol) in anhydrous THF (30 mL). Cool to 0°C.[3]
-
Addition: Add a solution of Methyl 3,4-dimethylbenzoate (10 mmol) in THF (10 mL) dropwise over 15 minutes. Caution: Exothermic.[1]
-
Reaction: Warm to room temperature and stir for 1 hour. Monitor by TLC (disappearance of ester).
-
Fieser Workup (Critical for Filtration):
-
Isolation: Dry the filtrate over MgSO4 and concentrate to yield the benzyl alcohol (typically >90% yield).
Safety and Handling (MSDS Summary)
-
Hazards: Methyl 3,4-dimethylbenzoate is an irritant (Skin/Eye/Respiratory).[1][4]
-
Bromination Risks: NBS is an irritant; AIBN produces toxic nitrogen gas and is shock-sensitive. PhCF3 is flammable.
-
Waste Disposal: Halogenated waste (from bromination) must be segregated from non-halogenated solvents.
References
-
Wohl-Ziegler Bromination Mechanism & Solvents
-
Retinoid X Receptor (RXR)
- Topic: Synthesis of Bexarotene analogs using alkylated benzoic acid deriv
- Source:Journal of Medicinal Chemistry / NIH PubMed Central.
- Context: Establishes the pharmaceutical relevance of the 3,4-dimethylbenzo
-
Link:
-
Chemical Properties & Safety
-
Ester Hydrolysis Kinetics
Sources
- 1. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 2. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 3. air.unipr.it [air.unipr.it]
- 4. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Guide: Applications of 3,4-Dimethylbenzyl Alcohol in Research
[1]
CAS: 6966-10-5
Synonyms: (3,4-Dimethylphenyl)methanol; 3,4-Dimethylbenzenemethanol
Molecular Formula: C
Executive Summary
3,4-Dimethylbenzyl alcohol is a bifunctional aromatic intermediate that bridges two distinct high-value research sectors: Polymer Material Science and Medicinal Chemistry .[1]
In polymer science, it serves as the critical precursor to Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) , the industry-standard nucleating agent used to clarify polypropylene.[1] In drug discovery, the 3,4-dimethylbenzyl moiety functions as a "steric wedge," a lipophilic pharmacophore used to optimize binding affinity in G-Protein Coupled Receptors (GPCRs) and kinase inhibitors by filling hydrophobic pockets more effectively than unsubstituted benzyl groups.[1]
This guide details the mechanistic rationale and experimental protocols for utilizing this molecule in both domains.
Application I: Polymer Science (Nucleating Agents)
Role: Precursor for Third-Generation Clarifying Agents (DMDBS)
The most commercially significant application of 3,4-dimethylbenzyl alcohol is its conversion to 3,4-dimethylbenzaldehyde, which is subsequently condensed with D-sorbitol.[1] The resulting acetal, DMDBS, forms a nanofibrillar network within molten polypropylene, acting as a template for crystallization. This increases the polymer's transparency (clarity) and flexural modulus.
Mechanism of Action[3][4]
-
Oxidation: The alcohol is oxidized to the aldehyde.
-
Acetalization: Two equivalents of aldehyde condense with D-sorbitol.
-
Nucleation: The "butterfly" shape of the DMDBS molecule matches the helical structure of isotactic polypropylene, inducing rapid crystallization at higher temperatures (
).
Protocol A: Green Catalytic Oxidation to 3,4-Dimethylbenzaldehyde
Standard oxidation methods (e.g., PCC) are unsuitable for scale-up due to toxicity.[1] This protocol uses a catalytic aerobic system.
Reagents:
-
Substrate: 3,4-Dimethylbenzyl alcohol (10 mmol)[1]
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.5 mmol)[1]
-
Co-oxidant: NaNO
(1 mmol)[1] -
Solvent: Acetic Acid (glacial, 20 mL)
-
Atmosphere: Oxygen (balloon or sparge)[1]
Procedure:
-
Setup: Charge a 50 mL two-neck round-bottom flask with 3,4-dimethylbenzyl alcohol and acetic acid.
-
Catalyst Addition: Add TEMPO and NaNO
while stirring at room temperature. The solution will turn dark orange/brown. -
Reaction: Heat the mixture to 40°C under an O
atmosphere. Monitor via TLC (Hexane:EtOAc 8:2).[1] The alcohol ( ) converts to the aldehyde ( ).[1] -
Quench: Once conversion is >98% (approx. 4–6 hours), quench with saturated NaHCO
solution. -
Extraction: Extract with Dichloromethane (
mL). Wash combined organics with brine, dry over MgSO , and concentrate.[1] -
Purification: If necessary, purify via short-path distillation (bp ~220°C) or silica plug filtration.[1]
Protocol B: Synthesis of DMDBS (Clarifying Agent)
Reagents:
-
3,4-Dimethylbenzaldehyde (22 mmol) [From Protocol A]
-
D-Sorbitol (10 mmol)[1]
-
Catalyst: Methanesulfonic acid (0.5 mmol) or
-TsOH[1] -
Solvent: Cyclohexane/Methanol (1:1 v/v, 50 mL)
Procedure:
-
Dissolution: Dissolve D-Sorbitol in the solvent mixture in a reactor equipped with a Dean-Stark trap.
-
Addition: Add 3,4-dimethylbenzaldehyde and the acid catalyst.
-
Reflux: Heat to reflux (approx. 70–80°C).[1] The cyclohexane/methanol/water azeotrope facilitates water removal, driving the equilibrium toward the acetal.
-
Precipitation: As the reaction proceeds, the di-acetal product (DMDBS) will precipitate as a white gel/solid due to its low solubility.[1]
-
Isolation: Cool to room temperature. Filter the white solid.
-
Washing: Wash with cold methanol to remove unreacted aldehyde and mono-acetals.
-
Drying: Vacuum dry at 80°C.
Application II: Medicinal Chemistry (Drug Discovery)
Role: Lipophilic Pharmacophore & Steric Probe
In Structure-Activity Relationship (SAR) studies, the 3,4-dimethylbenzyl group is often superior to simple benzyl or 4-methoxybenzyl groups.[1] The two methyl groups at the meta and para positions provide:
-
Increased Lipophilicity (
): Enhances membrane permeability.[1] -
Steric Bulk: Fills hydrophobic pockets in receptors (e.g., GPCRs, Kinases) more completely, displacing water and increasing binding entropy.[1]
Case Study: TRPV1 and Orexin Antagonists Research indicates that replacing a benzyl group with a 3,4-dimethylbenzyl group in tetrahydroisoquinoline-based Orexin-1 antagonists significantly improves potency.[1] Similarly, the TRPV1 antagonist JYL827 utilizes this moiety to anchor the molecule within the vanilloid receptor's hydrophobic channel.
Protocol C: Introduction of 3,4-Dimethylbenzyl Moiety (N-Alkylation)
Used to synthesize libraries of amine-based inhibitors (e.g., for GPCR or Kinase targets).[1]
Reagents:
-
Substrate: Secondary amine scaffold (e.g., piperazine, tetrahydroisoquinoline) (1.0 eq)[1]
-
Reagent: 3,4-Dimethylbenzyl alcohol (1.0 eq)[1]
-
Activation Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq) or convert alcohol to bromide beforehand.[1]
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: DCM (activation) / Acetonitrile (alkylation)[1]
Step 1: In-situ Activation (Mesylation) [1]
-
Dissolve 3,4-dimethylbenzyl alcohol in dry DCM at 0°C.
-
Add DIPEA (1.2 eq) followed by MsCl (1.1 eq) dropwise.[1]
-
Stir for 1 hour. The alcohol is converted to the mesylate (good leaving group). Note: The benzyl chloride can also be prepared using SOCl
.
Step 2: N-Alkylation
-
Evaporate DCM or use the solution directly if compatible.
-
Add the secondary amine substrate and remaining base (DIPEA/K
CO ) in Acetonitrile. -
Heat to 60°C for 4–12 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Flash chromatography. The 3,4-dimethylbenzyl group is stable and provides a distinct aromatic NMR signature (
6.9–7.2 ppm, m, 3H; 2.2–2.3 ppm, s, 6H).
Visual Workflows
Workflow 1: Polymer Additive Synthesis
Caption: Synthesis of the industrial clarifying agent DMDBS from 3,4-dimethylbenzyl alcohol.[1]
Workflow 2: Medicinal Chemistry Optimization Logic
Caption: SAR logic for selecting 3,4-dimethylbenzyl alcohol to optimize drug potency.
Analytical Data & Safety
| Property | Value | Notes |
| Appearance | White solid / Colorless liquid | mp 62–65°C |
| Distinct singlets for methyls | ||
| Solubility | Ethanol, DCM, DMSO | Insoluble in water |
| Toxicity | Irritant (Skin/Eye) | Metabolite of Pseudocumene |
Safety Note: While 3,4-dimethylbenzyl alcohol is generally low toxicity, its oxidation products and reagents (e.g., MsCl) are hazardous.[1] Always work in a fume hood.
References
-
Polymer Nucleation (DMDBS): Method for preparing 3,4-dimethylbenzylidene sorbitol.[1] Patent CN114315853B. Link
-
Oxidation Protocol: A Highly Efficient Synthetic Method for the Preparation of 3,4-Dimethylbenzaldehyde. J. Iran. Chem. Soc., 2010, 7(2), 487-494. Link
-
Medicinal Chemistry (TRPV1): N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent Antagonists of the Vanilloid Receptor.[1][4] J. Med. Chem. 2003, 46, 1918-1930.[1] Link[1]
-
GPCR Antagonists (Orexin): Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor.[1][5] Bioorg. Med. Chem. Lett. 2013. Link
-
Chemical Profile: PubChem Compound Summary for CID 23407, 3,4-Dimethylbenzyl alcohol.[1][2] National Center for Biotechnology Information (2025).[1] Link
Sources
- 1. CAS 135861-56-2: Bis(3,4-dimethylbenzylidene) sorbitol [cymitquimica.com]
- 2. 3,4-Dimethylbenzyl alcohol | C9H12O | CID 23407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and activity evaluation of dual-target inhibitors against papain-like and main proteases of porcine epidemic diarrhea virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of Methyl 3,4-dimethylbenzoate
Application Note: Strategic
Abstract
Methyl 3,4-dimethylbenzoate (CAS: 520902-xx-x / Related Acid CAS: 619-04-5) is a versatile aromatic scaffold widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and retinoic acid receptor agonists.[1][2][3][4][5] Its unique substitution pattern—an electron-withdrawing ester opposed by two electron-donating methyl groups—creates a specific reactivity landscape. This guide details three high-value derivatization protocols: Regioselective Nitration , Benzylic Bromination (Wohl-Ziegler) , and Hydrazinolysis . Emphasis is placed on green solvent alternatives, regiocontrol mechanisms, and self-validating quality control.
Chemical Profile & Reactivity Landscape
The 3,4-dimethylbenzoate system presents a "push-pull" electronic environment. The ester at C1 deactivates the ring, while the methyl groups at C3 and C4 activate it. This competition dictates the regioselectivity of electrophilic aromatic substitutions (EAS).
-
Ester (C1): Meta-director (directs to C3 and C5).
-
3-Methyl: Ortho/Para-director (directs to C2, C4, C6).
-
4-Methyl: Ortho/Para-director (directs to C3, C5, C1).
Critical Insight: In EAS (like nitration), Position 5 is the synergistic "sweet spot"—it is meta to the ester (favored) and ortho to the 4-methyl group (favored). Position 2 is sterically congested, and Position 6 is ortho to the deactivating ester.
Reactivity Logic Map
Figure 1: Reactivity landscape of Methyl 3,4-dimethylbenzoate highlighting the three primary vectors for derivatization.
Protocol A: Regioselective Nitration (Synthesis of Methyl 4,5-dimethyl-2-nitrobenzoate)
Objective: Introduce a nitrogen handle for subsequent reduction to an aniline (common in heterocycle synthesis). Challenge: Controlling regioselectivity and preventing ester hydrolysis.
Mechanism & Causality
The reaction uses a nitronium ion (
Experimental Procedure
-
Preparation: In a 100 mL round-bottom flask, add Conc. H2SO4 (5.0 mL) and cool to 0°C in an ice-salt bath.
-
Substrate Addition: Add Methyl 3,4-dimethylbenzoate (1.0 g, 6.1 mmol) dropwise. Ensure the internal temperature remains <5°C. The ester will protonate, further deactivating the ring (beneficial for regiocontrol).
-
Nitration: Prepare a mixture of Conc. HNO3 (0.5 mL) and Conc. H2SO4 (0.5 mL) in a separate vial. Add this mixture dropwise to the reaction flask over 15 minutes, maintaining 0-5°C.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 15 minutes.
-
Quench: Pour the mixture over 50 g of crushed ice . A pale yellow precipitate should form.
-
Workup: Filter the solid. Wash with cold water (3 x 20 mL) to remove acid traces. Recrystallize from Ethanol/Water.
Yield Expectation: 75-85% Major Isomer: Methyl 4,5-dimethyl-2-nitrobenzoate (Substitution at C5 relative to original numbering, often named based on nitro priority).
Protocol B: Benzylic Bromination (Wohl-Ziegler Reaction)[1][7]
Objective: Functionalize the methyl groups to create a "leaving group" handle for alkylation. Green Chemistry Update: Traditional protocols use CCl4 (toxic/ozone depleting). This protocol uses Trifluorotoluene (PhCF3) or 1,2-Dichlorobenzene , which are safer and allow higher temperatures for radical initiation.
Workflow Diagram
Figure 2: Step-by-step workflow for benzylic bromination using Green Chemistry principles.
Experimental Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Charging: Add Methyl 3,4-dimethylbenzoate (1.0 g) , N-Bromosuccinimide (NBS, 1.1 g, 1.05 eq) , and AIBN (0.05 g, cat.) .
-
Solvent: Add Trifluorotoluene (PhCF3, 10 mL) . Degas by bubbling nitrogen for 5 minutes.
-
Initiation: Heat to reflux (approx 102°C). The initial orange color of bromine (from NBS trace impurities) will disappear as the radical chain propagates, turning the solution pale yellow.
-
Duration: Reflux for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to RT. Succinimide will precipitate (it is insoluble in PhCF3). Filter off the solid.[6] Concentrate the filtrate under reduced pressure.
-
Purification: The product is often a mixture of 3-bromomethyl and 4-bromomethyl isomers. Separation requires flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Protocol C: Hydrazinolysis (Synthesis of 3,4-Dimethylbenzohydrazide)
Objective: Convert the ester to a hydrazide, a precursor for 1,3,4-oxadiazoles (privileged pharmacophores in oncology).
Experimental Procedure
-
Reaction: Dissolve Methyl 3,4-dimethylbenzoate (1.0 g) in Ethanol (10 mL) .
-
Reagent: Add Hydrazine Hydrate (80%, 3.0 mL, excess) . Note: Excess is crucial to prevent the formation of the dimer (N,N'-diacylhydrazine).
-
Conditions: Reflux for 4-6 hours.
-
Isolation: Cool the mixture. The hydrazide often crystallizes directly from the ethanol solution upon cooling.
-
Purification: Filter the white solid. Wash with cold ethanol and ether.
-
Melting Point Check: 3,4-dimethylbenzohydrazide typically melts >100°C (distinct from the liquid/low-melting ester).
-
Analytical Data Summary
| Parameter | Methyl 3,4-dimethylbenzoate | 3,4-Dimethylbenzoic Acid (Hydrolysis Product) | 3,4-Dimethylbenzohydrazide |
| MW ( g/mol ) | 164.20 | 150.18 | 164.21 |
| Physical State | Colorless Liquid / Low melt solid | White Crystalline Solid | White Solid |
| Melting Point | ~30°C (approx) | 165-167°C | >130°C |
| Key IR Signal | 1720 cm⁻¹ (Ester C=O) | 1680 cm⁻¹ (Acid C=O) | 1650 cm⁻¹ (Amide I), 3300 cm⁻¹ (NH) |
| 1H NMR (CDCl3) | δ 3.90 (s, 3H, OMe) | δ 11.0 (br s, 1H, OH) | δ 8.5 (br s, NH), 4.0 (br s, NH2) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520902, Methyl 3,4-dimethylbenzoate. Retrieved from [Link]
-
Chad's Prep. Allylic and Benzylic Bromination with NBS (Wohl-Ziegler Reaction). (Mechanistic grounding for Protocol B). Retrieved from [Link]
-
ResearchGate (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene. (Source for green solvent modification). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]
- 5. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. d.web.umkc.edu [d.web.umkc.edu]
Application Note: Strategic Functionalization of Methyl 3,4-Dimethylbenzoate
Here is a detailed Application Note and Protocol guide for the reactions of Methyl 3,4-dimethylbenzoate.
Introduction & Substrate Analysis
Methyl 3,4-dimethylbenzoate (CAS: 38379-30-3) represents a classic "push-pull" aromatic scaffold used frequently in the synthesis of poly-functionalized pharmaceutical intermediates and agrochemicals.
The molecule features three distinct directing groups that dictate its reactivity profile:
-
Methoxycarbonyl Group (
): A moderate electron-withdrawing group (EWG) at position 1. It deactivates the ring and directs incoming electrophiles to the meta positions (3 and 5). -
3-Methyl Group: An electron-donating group (EDG) that activates the ring and directs ortho/para (positions 2, 4, and 6).
-
4-Methyl Group: An EDG that activates the ring and directs ortho/para (positions 3, 5).
Regioselectivity Map
The interplay of these groups creates specific "hotspots" for functionalization:
-
Position 5 (Target): This is the most electronically favorable site for Electrophilic Aromatic Substitution (EAS). It is meta to the directing ester and ortho to the activating 4-methyl group.
-
Position 2 (Steric Trap): While activated by the 3-methyl group, this position is wedged between the ester and a methyl group, making it sterically inaccessible for bulkier electrophiles.
-
Benzylic Positions: The methyl groups at C3 and C4 are susceptible to radical halogenation and oxidation.
Protocol A: Regioselective Nitration
Objective: Synthesis of Methyl 3,4-dimethyl-5-nitrobenzoate via Mixed-Acid Nitration.
Mechanistic Insight
The reaction utilizes the nitronium ion (
Materials
-
Substrate: Methyl 3,4-dimethylbenzoate (10.0 g, 60.9 mmol)
-
Reagent: Nitric Acid (70%, 1.1 eq)
-
Solvent/Catalyst: Sulfuric Acid (conc. 98%)
-
Quench: Crushed ice/water
Experimental Procedure
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.
-
Solubilization: Add Methyl 3,4-dimethylbenzoate (10.0 g) followed by concentrated
(40 mL). Stir until fully dissolved. -
Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .
-
Nitrating Mixture: In a separate beaker, pre-mix concentrated
(4.2 mL) and concentrated (10 mL) at 0°C. -
Addition: Transfer the nitrating mixture to the addition funnel. Add dropwise to the reaction flask over 30 minutes.
-
Critical Check: Do not allow internal temperature to exceed 10°C .[2]
-
-
Reaction: Stir at 5°C for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1). The product will appear as a lower Rf spot compared to the starting material.
-
Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Isolation: Filter the solid via a Buchner funnel. Wash with cold water (
mL) until the filtrate is neutral pH. -
Purification: Recrystallize from hot ethanol to yield pale yellow needles.
Expected Yield: 75–85%
Data Validation:
Protocol B: Benzylic Bromination (Wohl-Ziegler)
Objective: Synthesis of Methyl 4-(bromomethyl)-3-methylbenzoate.
Mechanistic Insight
This reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) provides a low, steady concentration of
-
Selectivity: The C4-methyl is para to the ester. While electronic differences between C3 and C4 are subtle, the C4 position is often slightly more accessible sterically than C3 (which is flanked by the ring and C2/C4). However, mixtures are common and require chromatographic separation.
Materials
-
Substrate: Methyl 3,4-dimethylbenzoate (5.0 g, 30.5 mmol)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq, 5.7 g)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq, 250 mg) or Benzoyl Peroxide.
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride (PhCF3 - greener alternative).
Experimental Procedure
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and nitrogen inlet.
-
Charging: Add substrate, NBS, and AIBN to the flask. Add solvent (50 mL).
-
Degassing: Bubble nitrogen through the solution for 10 minutes to remove oxygen (radical quencher).
-
Initiation: Heat the mixture to reflux (approx. 80°C).
-
Visual Check: The reaction is initiating when the dense NBS solid floats to the surface and converts to lighter succinimide.
-
-
Completion: Reflux for 4–6 hours.
-
Workup: Cool to room temperature. Filter off the precipitated succinimide.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The crude oil contains a mixture of mono-brominated isomers. Purify via Flash Column Chromatography (Gradient: 0-10% EtOAc in Hexanes).
Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways for Methyl 3,4-dimethylbenzoate based on reagent choice (Ionic vs. Radical).
Caption: Divergent functionalization pathways for Methyl 3,4-dimethylbenzoate based on reaction mechanism.
Nitration Workflow Diagram
Caption: Step-by-step workflow for the controlled nitration process ensuring regioselectivity and safety.
Summary of Physicochemical Data
| Parameter | Value/Observation | Relevance |
| Molecular Weight | 164.20 g/mol | Stoichiometry calculations |
| Melting Point | 35–38 °C | Solid handling; low MP requires cold storage |
| Boiling Point | 108 °C (12 mmHg) | Distillation purification limits |
| TLC (Hex/EtOAc 4:1) | Reaction monitoring baseline | |
| Nitration Product | Product confirmation |
References
-
Nitration Mechanism & Regioselectivity
-
Benzylic Bromination (Wohl-Ziegler)
-
Synthesis of Benzoate Derivatives
Disclaimer: These protocols involve the use of strong acids and oxidizers. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat) by trained personnel.
Sources
Application Note: A Practical Guide to Nucleophilic Acyl Substitution on Substituted Methyl Benzoates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucleophilic acyl substitution on substituted methyl benzoates is a cornerstone reaction in modern organic synthesis, pivotal for constructing the core structures of numerous pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and critical factors influencing this transformation. By explaining the causality behind experimental choices and offering robust, self-validating protocols, this document serves as a practical resource for scientists aiming to harness this reaction for research and development.
The Underlying Mechanism: A Stepwise Approach
Nucleophilic acyl substitution is fundamentally a two-step process: nucleophilic addition followed by the elimination of a leaving group.[1][2] The reaction proceeds through a high-energy tetrahedral intermediate.[1][3]
-
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon of the methyl benzoate. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate.[3]
-
Leaving Group Elimination: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond, concurrently expelling the methoxide (-OCH₃) group.[4] In basic conditions, this is a reasonable step, although methoxide is a relatively strong base.[4] Under acidic conditions, the carbonyl is first protonated, making it a better electrophile, and the leaving group is ultimately expelled as neutral methanol, which is a much better leaving group.[4][5]
The overall reaction is a substitution of the nucleophile for the methoxy group.[1]
Influence of Substituents
The reactivity of the methyl benzoate is significantly modulated by the electronic nature of the substituents on the benzene ring.[1][6]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) increase the electrophilicity of the carbonyl carbon. They pull electron density away from the reaction center, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate.[7] For instance, methyl p-nitrobenzoate undergoes saponification faster than methyl benzoate.[7]
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) decrease the electrophilicity of the carbonyl carbon. They donate electron density to the ring and the carbonyl group, making it less attractive to nucleophiles and slowing the reaction rate.[6]
Caption: General mechanism of nucleophilic acyl substitution on a methyl benzoate.
Core Experimental Protocol: Saponification of Methyl p-Nitrobenzoate
Saponification, the base-catalyzed hydrolysis of an ester, is a representative and reliable protocol.[7][8] This protocol details the conversion of methyl p-nitrobenzoate to p-nitrobenzoic acid, a reaction favored by the electron-withdrawing nitro group.
Materials and Reagents
-
Methyl p-nitrobenzoate
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel), appropriate mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate)
Step-by-Step Methodology
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine methyl p-nitrobenzoate (e.g., 5.0 g, 27.6 mmol) and methanol (30 mL).
-
In a separate beaker, dissolve sodium hydroxide (e.g., 2.2 g, 55.2 mmol, 2.0 eq) in deionized water (15 mL). Caution: Dissolution is highly exothermic.[9] Add the NaOH solution to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[8][10]
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Take a small aliquot from the reaction mixture, neutralize it with a drop of dilute HCl, and extract with a small amount of ethyl acetate.
-
Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf, at the baseline as the carboxylate salt) indicates reaction completion. This typically takes 30-60 minutes.[8][11]
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.[8]
-
Pour the reaction mixture into a beaker containing ~50 mL of cold deionized water.
-
Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring in an ice bath.[8][12] The product, p-nitrobenzoic acid, is insoluble in acidic water and will precipitate out as a solid.[8]
-
Check the pH with litmus or pH paper to ensure it is strongly acidic (pH < 2).
-
-
Purification and Characterization:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.[12]
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Allow the solid to air-dry or dry in a low-temperature oven.
-
Validation: Determine the melting point of the dried solid and compare it to the literature value. Acquire an IR spectrum (look for the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch) and an NMR spectrum to confirm the structure.
-
Protocol Variations & Optimization
The core protocol can be adapted for different nucleophiles to synthesize a variety of important functional groups.
-
Amide Synthesis (Aminolysis): Replacing NaOH with an amine (e.g., octylamine or aniline) will produce the corresponding amide.[13] These reactions may require higher temperatures and are often performed under solvent-free conditions or in a high-boiling solvent like ethylene glycol.[14][15] The reaction is favorable as the resulting alcohol byproduct can be easily removed.[14]
-
Transesterification: Using a different alcohol (e.g., ethanol or benzyl alcohol) with a catalytic amount of acid (H₂SO₄) or base (e.g., sodium ethoxide) will result in the exchange of the ester's alcohol portion.[2][16][17] To drive the equilibrium, the reactant alcohol is often used in large excess.[2][18]
Data Summary: Influence of Substituents and Nucleophiles
| Substituent (Para) | Nucleophile | Relative Rate | Product Class | Typical Conditions |
| -NO₂ (EWG) | OH⁻ | Very Fast | Carboxylic Acid | NaOH, H₂O/MeOH, Reflux[11] |
| -Cl (EWG) | OH⁻ | Fast | Carboxylic Acid | NaOH, H₂O/MeOH, Reflux |
| -H | OH⁻ | Moderate | Carboxylic Acid | NaOH, H₂O/MeOH, Reflux[4] |
| -CH₃ (EDG) | OH⁻ | Slow | Carboxylic Acid | Harsher conditions: higher temp/pressure |
| -OCH₃ (EDG) | OH⁻ | Very Slow | Carboxylic Acid | Harsher conditions: higher temp/pressure |
| -H | R-NH₂ | Moderate | Amide | R-NH₂, 130-160 °C, neat[13][15] |
| -H | R-OH | Moderate | Ester | R-OH, cat. H⁺ or NaOR, Reflux[17][19] |
Optimizing Reaction Conditions
Successful nucleophilic acyl substitution depends on a careful balance of several factors. The following diagram outlines a logical workflow for optimizing your reaction.
Caption: Decision workflow for optimizing reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Deactivated substrate (strong EDG). 3. Poor nucleophile or catalyst. 4. Reagents are wet or degraded. | 1. Increase reflux temperature or switch to a higher-boiling solvent. 2. Use more forcing conditions (higher temp, longer time, stronger base/acid).[11] 3. Use a stronger nucleophile (e.g., alkoxide instead of alcohol).[20] 4. Use fresh, anhydrous reagents and solvents where necessary. |
| Multiple Spots on TLC / Impure Product | 1. Incomplete reaction. 2. Side reactions (e.g., elimination). 3. Degradation of starting material or product. | 1. Increase reaction time or temperature. 2. Lower the reaction temperature; use a less-hindered base. 3. Run the reaction under an inert atmosphere (N₂ or Ar); ensure the temperature is not excessively high. |
| Difficult Product Isolation | 1. Product is soluble in the aqueous layer. 2. Emulsion formation during extraction. | 1. For polar products, saturate the aqueous layer with NaCl before extraction. Use a different extraction solvent like DCM or perform continuous extraction. 2. Add brine (saturated NaCl solution) to break the emulsion; filter the mixture through celite. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9][21]
-
Handling Bases: Solid sodium hydroxide and its concentrated solutions are extremely corrosive and can cause severe skin and eye damage.[22][23] Handle in a fume hood. Always add NaOH to water slowly, never the other way around, to control the exothermic reaction.[9][21]
-
Handling Acids: Concentrated acids like H₂SO₄ and HCl are highly corrosive. Handle with care in a fume hood.
-
Solvents: Organic solvents like methanol and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.[24]
-
Reflux: Ensure the reflux apparatus is properly clamped and that cooling water is flowing correctly through the condenser. Never heat a closed system.
References
-
Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). Available at: [Link]
-
Nucleophilic Acyl Substitution Reactions in the Laboratory. Chemistry LibreTexts. Available at: [Link]
- Method for the synthesis of amides and related products from esters or ester-like compounds. Google Patents.
-
Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. RSC Advances. Available at: [Link]
-
Methyl p-nitrobenzoate has been found to undergo saponification faster than methyl benzoate. Pearson. Available at: [Link]
-
Lab5 procedure esterification. Course Hero. Available at: [Link]
-
Saponification of methyl benzoate. YouTube. Available at: [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]
-
Nucleophilic acyl substitution (video). Khan Academy. Available at: [Link]
-
The Mechanisms of Nucleophilic Acyl Substitution. Chad's Prep. Available at: [Link]
-
Hazardous Substance Fact Sheet - Methyl Benzoate. NJ.gov. Available at: [Link]
-
Affecting Reactivity of Methyl Benzoate w/ Substituents. Reddit. Available at: [Link]
-
What are four safety precautions you should take when working with sodium hydroxide? Quora. Available at: [Link]
-
Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate. ResearchGate. Available at: [Link]
-
Saponification of Methyl Benzoate: Refluxing the ester. YouTube. Available at: [Link]
-
Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube. Available at: [Link]
-
Chemistry Lab: Methyl Benzoate Synthesis. Scribd. Available at: [Link]
-
Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available at: [Link]
-
Safe Handling Guide: Sodium Hydroxide. CORECHEM Inc.. Available at: [Link]
-
Amidation of methyl benzoate with various amines. ResearchGate. Available at: [Link]
- Process for producing menthyl benzoate. Google Patents.
-
Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. Available at: [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. National Institutes of Health. Available at: [Link]
-
why do esters undergo nucleophilic acyl substitution? Student Doctor Network Forums. Available at: [Link]
-
Nucleophilic Acyl Substitution of Esters. YouTube. Available at: [Link]
-
Nucleophilic Acyl Substitution. YouTube. Available at: [Link]
-
Nucleophilic acyl substitution reactions. Chemistry LibreTexts. Available at: [Link]
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- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. WO2007065758A1 - Process for producing menthyl benzoate - Google Patents [patents.google.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. CCOHS: Sodium Hydroxide [ccohs.ca]
- 24. nj.gov [nj.gov]
Application Note: Strategic Synthesis of PET Tracer Precursors from Benzoate Derivatives
The following Application Note is designed for researchers in radiopharmaceutical chemistry. It details the synthesis of high-value PET precursors derived from benzoate scaffolds, focusing on Diaryliodonium Salts (for standard
Executive Summary & Scientific Rationale
Benzoate derivatives (benzoic esters and acids) represent a "privileged scaffold" in Positron Emission Tomography (PET) radiochemistry. Their utility stems from two distinct chemical advantages:[1][2]
-
Electronic Activation: The electron-withdrawing nature of the carbonyl group (
) activates the aromatic ring for Nucleophilic Aromatic Substitution ( ) at the para or ortho positions. -
Bioconjugation Utility: The carboxylate moiety serves as a universal handle for conjugation to peptides and proteins (e.g., via [
F]SFB), making benzoate-based precursors critical for biologic imaging.
This guide provides validated protocols for synthesizing the two most dominant precursor classes from benzoate starting materials: Diaryliodonium Tosylates and Aryl Pinacol Boronates .
Precursor Class A: Diaryliodonium Salts
Target Application: No-carrier-added (n.c.a.) nucleophilic [
Mechanistic Insight
Diaryliodonium salts function as "hyperleaving groups." The hypervalent iodine (III) center is an exceptionally potent leaving group (
Protocol: Synthesis of (4-Methoxycarbonylphenyl)(phenyl)iodonium Tosylate
This precursor is used to synthesize [
Reagents:
-
Methyl 4-iodobenzoate (1.0 equiv)
-
-Chloroperbenzoic acid (
CPBA, 77%, 1.1 equiv) -
-Toluenesulfonic acid monohydrate (TsOH
H O, 1.0 equiv) -
Benzene (or Mesitylene for auxiliary stabilization)
-
Dichloromethane (DCM) / 2,2,2-Trifluoroethanol (TFE)
Step-by-Step Methodology:
-
Oxidation Phase:
-
Dissolve Methyl 4-iodobenzoate (262 mg, 1.0 mmol) in a mixture of DCM (2 mL) and TFE (2 mL).
-
Add
CPBA (1.1 mmol) and TsOH H O (1.0 mmol). -
Critical Step: Stir at room temperature for 1 hour. The solution typically turns yellow, indicating the formation of the Koser’s reagent-like intermediate [Ar-I(OH)OTs].
-
-
Coupling Phase (EAS):
-
Add Benzene (1.1 mmol) directly to the reaction mixture.
-
Note: If high regioselectivity is required during radiolabeling, use Mesitylene or Anisole instead of Benzene to create a "dummy" ligand that directs fluoride attack to the benzoate ring.
-
Stir at room temperature for 18–24 hours.
-
-
Purification (Self-Validating Step):
-
Concentrate the mixture in vacuo at 30°C.
-
Trituration: Add Diethyl Ether (
, 10 mL) to the residue and stir vigorously for 30 minutes. The product should precipitate as a white solid. -
Filter and wash with cold
to remove unreacted CPBA and iodobenzoate. -
Yield Expectation: 75–85%.[3]
-
Reaction Diagram:
Figure 1: One-pot synthesis of diaryliodonium salts via the Olofsson protocol.
Precursor Class B: Aryl Pinacol Boronates
Target Application: Copper-Mediated Radiofluorination (CMRF).[4]
Mechanistic Insight
Unlike traditional
Protocol: Miyaura Borylation of Ethyl 4-Bromobenzoate
This generates the precursor for Cu-mediated [
Reagents:
-
Ethyl 4-bromobenzoate (1.0 equiv)
-
Bis(pinacolato)diboron (
, 1.1 equiv) - (3 mol%)
-
Potassium Acetate (KOAc, 3.0 equiv)
-
1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere Setup:
-
Flame-dry a Schlenk flask and cycle with Argon/Nitrogen three times. Moisture kills the catalyst efficiency.
-
-
Reagent Loading:
-
Add Ethyl 4-bromobenzoate (229 mg, 1.0 mmol),
(280 mg, 1.1 mmol), and KOAc (294 mg, 3.0 mmol). -
Add anhydrous 1,4-Dioxane (5 mL).
-
Degas the solvent by bubbling Argon for 10 minutes.
-
-
Catalysis:
-
Add
(22 mg, 0.03 mmol). -
Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 5:1). The starting bromide spot (
) should disappear.
-
-
Workup:
Data Summary Table:
| Parameter | Iodonium Protocol (Class A) | Boronate Protocol (Class B) |
| Starting Material | Aryl Iodide | Aryl Bromide |
| Key Reagent | ||
| Reaction Type | Oxidation / EAS | Cross-Coupling |
| Sensitivity | Moisture tolerant | Oxygen sensitive |
| PET Application | Standard | Copper-Mediated ( |
Application: Synthesis of [ F]SFB Precursor
The N-succinimidyl 4-[
The Precursor: 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium triflate.
Protocol:
-
Methylation: React Ethyl 4-(dimethylamino)benzoate (1.0 equiv) with Methyl Triflate (1.2 equiv) in dry DCM at 0°C
RT for 2 hours. -
Precipitation: Add cold Diethyl Ether. The quaternary ammonium salt precipitates instantly.
-
Filtration: Collect the white solid. Store in a desiccator.
Radiosynthesis Workflow (Visualized):
Figure 2: The 3-step radiosynthesis of [
References
-
Olofsson, B. et al. (2006). "Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts." Journal of Organic Chemistry.
-
Miyaura, N. et al. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Scott, P. J. H. et al. (2014). "Copper-mediated nucleophilic radiofluorination of aryl pinacolboronates." Journal of the American Chemical Society.
-
Vaidyanathan, G. & Zalutsky, M. R. (1992). "Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate." Nuclear Medicine and Biology.
-
Pike, V. W. et al. (2018). "Synthesis of Diaryliodonium Salts for PET." Beilstein Journal of Organic Chemistry.
Sources
- 1. Copper-mediated radiochemistry: historical impact, current trends, and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ftp.orgsyn.org [ftp.orgsyn.org]
- 6. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]
Application Note: Scalable Synthesis of Methyl 3,4-dimethylbenzoate
Abstract
This application note details a robust, scalable protocol for the synthesis of Methyl 3,4-dimethylbenzoate (CAS: 38404-42-1).[1] Unlike small-scale discovery routes, this protocol is optimized for gram-to-kilogram production, prioritizing thermodynamic control, cost-efficiency, and purification via high-vacuum distillation. The method utilizes a classic Fischer Esterification driven by mass action (excess methanol) and sulfuric acid catalysis, achieving purities >99% suitable for pharmaceutical intermediate use or fragrance formulation.
Introduction & Strategic Rationale
Methyl 3,4-dimethylbenzoate is a critical intermediate in the synthesis of retinoids, metabolic modifiers, and specialized fragrances (owing to its sweet, balsamic odor profile). While various routes exist—including the oxidation of pseudocumene or palladium-catalyzed carbonylation—Fischer Esterification remains the gold standard for scale-up due to atom economy and raw material availability.
Process Challenges & Solutions
Scaling this reaction presents specific thermodynamic and physical challenges:
| Challenge | Scientific Basis | Process Solution |
| Equilibrium Limit | Esterification is reversible ( | Le Chatelier’s Principle: Use large excess of Methanol (10 equiv.) to drive equilibrium to the right. |
| Purification | The product is a low-melting solid ( | High Vacuum Distillation: Exploits the boiling point difference (Product BP: |
| Thermal Stability | Benzoic esters are generally stable, but prolonged acid exposure at high T can cause darkening. | Neutralization: Strict pH control during workup prevents acid-catalyzed hydrolysis or degradation during distillation. |
Reaction Mechanism & Thermodynamics
The transformation proceeds via an acid-catalyzed nucleophilic acyl substitution. The sulfuric acid protonates the carbonyl oxygen of 3,4-dimethylbenzoic acid, increasing its electrophilicity and facilitating attack by methanol.
Mechanistic Pathway (DOT Visualization)
Figure 1: Acid-catalyzed mechanism. Note that every step is reversible; water removal or alcohol excess is required to drive the flow from left to right.
Experimental Protocol
Scale: 1.0 mol (150.17 g) Input Expected Yield: 92–96% Time: 12–16 Hours (Total Process)
Reagents & Equipment[2][3][4]
-
Reagents:
-
3,4-Dimethylbenzoic acid (150.2 g, 1.0 mol)
-
Methanol, Anhydrous (405 mL, ~10.0 mol) – Excess acts as solvent
-
Sulfuric Acid, Conc. 98% (8.0 mL, ~0.15 mol) – Catalyst
-
Ethyl Acetate or Toluene (for extraction)
-
Sodium Bicarbonate (sat.[2] aq.)
-
Brine (sat. NaCl)
-
-
Equipment:
-
1L Round Bottom Flask (3-neck)
-
Reflux Condenser with drying tube (CaCl₂ or Drierite)
-
Mechanical Stirrer (preferred over magnetic for scale >100g)
-
Rotary Evaporator
-
High Vacuum Distillation Setup (Vigreux column recommended)
-
Step-by-Step Procedure
Phase 1: Reaction (Esterification)[3][4][5][6]
-
Setup: Equip the 1L flask with a mechanical stirrer and reflux condenser. Ensure the system is free of water.
-
Charging: Add 3,4-Dimethylbenzoic acid (150.2 g) to the flask.
-
Solvent Addition: Pour in Methanol (405 mL) . Start stirring. The solid may not dissolve completely at RT.
-
Catalyst Addition: Caution: Exothermic. Add Sulfuric Acid (8 mL) dropwise over 5 minutes.
-
Reflux: Heat the mixture to a gentle boil (
internal temp). Maintain reflux for 8–10 hours .
Phase 2: Work-up
-
Concentration: Cool the mixture to room temperature. Remove excess Methanol under reduced pressure (Rotavap,
bath) until the volume is reduced by ~70%. -
Dissolution: Dissolve the resulting residue in Ethyl Acetate (400 mL) .
-
Washing (Critical for Purity):
-
Wash with Water (2 x 150 mL) to remove bulk acid catalyst.
-
Wash with Saturated NaHCO₃ (2 x 150 mL) . Note: CO₂ evolution will occur. Vent frequently. This removes unreacted benzoic acid starting material as the water-soluble sodium salt.
-
Wash with Brine (1 x 150 mL) .
-
-
Drying: Dry the organic phase over Anhydrous Na₂SO₄ for 30 minutes. Filter off the desiccant.[3][8]
-
Crude Isolation: Evaporate the solvent to yield a pale yellow oil (which may solidify upon standing, MP ~35°C).
Phase 3: Purification (Vacuum Distillation)
Rationale: Recrystallization is inefficient due to the low melting point. Distillation ensures removal of non-volatile color bodies and trace solvent.
-
Transfer crude oil to a distillation flask.
-
Setup high vacuum (<1 mmHg is ideal).
-
Fractions:
-
Fore-run: Discard low boilers (residual solvent).
-
Main Fraction: Collect at 128–130°C @ 0.2 mmHg (or approx. 108–110°C @ 5 mmHg).
-
-
Product: The distillate will be a clear, colorless liquid that crystallizes into white needles/prisms upon cooling/seeding.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | Colorless liquid or White solid | Visual |
| Purity | > 99.0% | GC-MS or HPLC |
| Melting Point | Capillary Method | |
| Boiling Point | Vacuum Distillation | |
| Refractive Index | Refractometer | |
| ¹H NMR (CDCl₃) | 400 MHz NMR |
Safety & Handling (HSE)
Hazard Class: Irritant (Skin/Eye).[7][9] Signal Word: Warning.
-
H315/H319: Causes skin and serious eye irritation.[7][9] Wear nitrile gloves and safety goggles.
-
Methanol: Highly flammable and toxic. Perform all initial steps in a fume hood.
-
Sulfuric Acid: Corrosive. Use secondary containment during addition.
-
Waste Disposal: Aqueous washes containing methanol must be treated as organic waste. Neutralize acidic aqueous waste before disposal.
References
-
Chemical Properties: National Center for Biotechnology Information. (2023).[10][11] PubChem Compound Summary for CID 520902, Methyl 3,4-dimethylbenzoate. Retrieved from [Link]
-
General Esterification Protocols: Org. Synth. 1929, 9, 46. Methyl Benzoate (General Procedure for Aromatic Esters). (Adapted for 3,4-dimethyl analog).[12] Retrieved from [Link]
-
Thermodynamic Data: NIST Chemistry WebBook, SRD 69. Methyl 3,4-dimethylbenzoate.[7][10][12] Retrieved from [Link]
Sources
- 1. Methyl 3,4-dimethylbenzoate, CasNo.38404-42-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. synquestlabs.com [synquestlabs.com]
- 10. scbt.com [scbt.com]
- 11. mdpi.com [mdpi.com]
- 12. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Methyl 3,4-dimethylbenzoate Synthesis
Topic: Optimization & Troubleshooting for the Synthesis of Methyl 3,4-dimethylbenzoate
CAS: 38404-42-1
Molecular Formula:
Executive Summary & Chemical Context
Methyl 3,4-dimethylbenzoate is a low-melting ester typically synthesized from 3,4-dimethylbenzoic acid. While the reaction follows standard esterification mechanics, users often encounter yield losses due to equilibrium limitations (in Fischer esterification) or isolation difficulties arising from the product's physical properties (Melting Point: ~35–38°C).
The 3,4-dimethyl substitution pattern exerts an electron-donating effect (+I effect) on the aromatic ring. This increases the electron density at the carbonyl oxygen (making it more basic/easier to protonate) but renders the carbonyl carbon slightly less electrophilic compared to unsubstituted benzoic acid. Consequently, "gentle" refluxes often result in incomplete conversion.
Optimized Synthesis Protocols
We recommend Method A for maximum yield and purity in drug development contexts. Method B is provided for large-scale, cost-sensitive applications where lower yields are acceptable.
Method A: Thionyl Chloride Activation (Recommended)
Best for: High yield (>90%), easy workup, overcoming steric/electronic deactivation.
Reagent Stoichiometry Table:
| Component | Role | Equivalents | Notes |
| 3,4-Dimethylbenzoic acid | Substrate | 1.0 eq | Dry thoroughly before use. |
| Methanol (anhydrous) | Solvent/Reactant | 10-20 eq | Excess acts as solvent. |
| Thionyl Chloride ( | Activator | 1.2 - 1.5 eq | Converts acid to acid chloride in situ. |
| DMF | Catalyst | 0.05 eq | Optional: Accelerates acid chloride formation. |
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (CaCl2 or
line). -
Solvation: Dissolve 3,4-dimethylbenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration relative to acid). Chill to 0°C.
-
Activation: Add Thionyl Chloride (1.5 eq) dropwise over 20 minutes.
-
Mechanistic Note:
reacts with MeOH to form HCl in situ and activates the carboxylic acid, driving the reaction forward irreversibly.
-
-
Reaction: Remove ice bath. Reflux for 3–5 hours. Monitor via TLC (Solvent: 10% EtOAc/Hexanes).
-
Workup: Evaporate solvent in vacuo. Redissolve residue in Ethyl Acetate.
-
Wash: Wash with sat.
(2x) to remove unreacted acid, then Brine (1x). -
Isolation: Dry over
, filter, and concentrate.
Method B: Acid-Catalyzed Fischer Esterification
Best for: Green chemistry requirements, avoiding halogenated reagents.
Protocol:
-
Dissolve acid in excess Methanol (0.2 M).
-
Add conc.[1]
(0.1 eq) or p-TSA (0.1 eq). -
Reflux for 12–16 hours.
-
Critical Step: Use a Dean-Stark trap (if using a benzene/toluene co-solvent) or molecular sieves (3Å) in the reflux path to remove water. Without water removal, yield is capped at ~60-70% due to equilibrium.
-
Visualization: Reaction Logic & Troubleshooting
The following diagrams illustrate the reaction pathways and a logic tree for diagnosing failure modes.
Caption: Workflow comparison. Method A (Red) bypasses the equilibrium limitations inherent in Method B (Green).
Caption: Decision tree for diagnosing common synthesis failures.
Troubleshooting Guide (Q&A)
Category 1: Yield & Conversion
Q: I followed the Fischer protocol (Method B), but my yield is stuck at 60%. Why?
A: This is a classic equilibrium limitation. The reaction
-
Fix: Switch to Method A (
) which consumes water/generates HCl, or add 3Å molecular sieves to your reaction flask in Method B.
Q: Why does the reaction seem slower than with standard Benzoic Acid? A: The two methyl groups at positions 3 and 4 are electron-donating. This increases electron density in the ring, making the carbonyl carbon less electrophilic (less "hungry" for the methanol nucleophile).
-
Fix: Increase reflux time by 2–3 hours or increase the catalyst loading (e.g., 1.5 eq
).
Category 2: Isolation & Physical State
Q: My product is a clear oil. The literature says it should be a solid. Is it impure? A: Not necessarily. Methyl 3,4-dimethylbenzoate has a melting point of 35–38°C [1].
-
Root Cause: If your lab is warm (>25°C) or if the product contains even trace amounts of solvent (EtOAc/MeOH), the melting point depression will keep it liquid.
-
Fix: Place the oil in a freezer (-20°C) with a seed crystal if available. Ensure all solvent is removed via high-vacuum (rotovap is often insufficient for trace solvent removal).
Q: The product has a yellow tint. How do I remove it? A: Yellowing often indicates oxidation byproducts or trace iodine (if using MeI method).
-
Fix: Dissolve in EtOAc and wash with 10% Sodium Thiosulfate (if iodine suspected) or simply filter through a small pad of silica gel. The ester moves fast on silica; colored impurities usually stick.
Category 3: Workup
Q: I see a white precipitate during the bicarbonate wash. What is it? A: That is likely the sodium salt of unreacted 3,4-dimethylbenzoic acid.
-
Fix: This is good—it means the wash is working. Filter the solids or ensure the aqueous layer is fully separated. The ester remains in the organic layer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520902, Methyl 3,4-dimethylbenzoate. Retrieved from [Link]
-
Organic Chemistry Portal. Fischer Esterification: Mechanisms and Protocols. Retrieved from [Link]
Sources
Troubleshooting Fischer esterification of substituted benzoic acids
Topic: Troubleshooting Fischer Esterification of Substituted Benzoic Acids Role: Senior Application Scientist Status: System Active
Introduction
Welcome to the technical support interface for acid-catalyzed esterification. This guide is not a textbook; it is a diagnostic engine designed for researchers encountering stalls, low yields, or decomposition during the Fischer esterification of substituted benzoic acids.
The Fischer esterification is an equilibrium-controlled process (
Module 1: The Yield Bottleneck (Thermodynamics)
Symptom: Reaction proceeds but yield plateaus at ~60-70%. Diagnosis: Equilibrium limitation.[1][2] Water accumulation is driving the reverse hydrolysis reaction.
Troubleshooting Protocol
The presence of water is the primary antagonist. For substituted benzoic acids, where the reaction rate may already be suppressed by ring substituents, efficient water removal is non-negotiable.
| Method | Efficiency | Best For | Technical Note |
| Large Excess Alcohol | Moderate | Methanol/Ethanol esters | Uses the solvent as the driving force. Inefficient for expensive alcohols. |
| Dean-Stark Trap | High | Toluene/Xylene azeotropes | Requires the alcohol to be non-volatile or the use of a ternary azeotrope. |
| Molecular Sieves (3Å) | Very High | Small scale / Low boiling alcohols | Preferred Method. Place activated sieves in a Soxhlet extractor between flask and condenser. |
The "Soxhlet-Sieve" Protocol (Recommended)
For maximum conversion without high-temperature stress:
-
Setup: Mount a Soxhlet extractor containing activated 3Å molecular sieves between the reaction flask and the reflux condenser.
-
Solvent: Use a solvent that forms an azeotrope with water (e.g., dry toluene or benzene) if the alcohol is not the solvent.[2]
-
Cycle: As reflux occurs, the solvent/water azeotrope condenses, passes through the sieves (trapping water), and returns dry solvent to the flask.
-
Result: This actively breaks the equilibrium limit, pushing conversion >95%.
Module 2: The Kinetic Wall (Steric Hindrance)
Symptom: No reaction or negligible product after 24+ hours. Diagnosis: The "Ortho Effect" and Newman’s Rule of Six .
The Mechanism Switch: A-AC2 vs. A-1
Standard Fischer esterification follows the A-AC2 mechanism (Acid-catalyzed, Acyl-cleavage, Bimolecular). The alcohol must attack the protonated carbonyl to form a tetrahedral intermediate.[3]
-
The Problem: If the benzoic acid has substituents in the 2,6-positions (ortho), the carbonyl carbon is shielded. The tetrahedral intermediate cannot form due to severe steric clash.
-
The Solution: You must force a mechanistic switch to the A-1 mechanism (Unimolecular ionization) by generating a linear Acylium Ion .
Diagnostic Tool: Newman’s Rule of Six
Melvin Newman (Ohio State) formulated an empirical rule to predict steric hindrance. Count the atoms starting from the carbonyl oxygen (1) out to the substituent. If the "6-position" is crowded with atoms, the A-AC2 mechanism will fail [1].
Decision Tree: Selecting the Correct Protocol
Figure 1: Decision matrix for selecting the esterification mechanism based on steric substitution patterns.
Protocol: The "Newman" Acylium Method
Use this ONLY for sterically hindered acids (e.g., Mesitoic acid).
-
Dissolution: Dissolve the substituted benzoic acid in 100% Sulfuric Acid (cold).
-
Why: This forces the loss of water to generate the resonance-stabilized acylium ion (
), which is linear and sterically unhindered.
-
-
Reaction: Stir for 15–30 minutes at 0°C to ambient temperature.
-
Quench: Pour the sulfuric acid solution slowly into an excess of the cold alcohol.
-
Mechanism: The alcohol intercepts the acylium ion immediately to form the ester.
Module 3: Electronic Effects & Catalyst Tuning
Symptom: Reaction is sluggish but not sterically blocked. Diagnosis: Electronic deactivation of the carbonyl.
Electronic Impact Table
Substituents affect the basicity of the carbonyl oxygen (step 1: protonation) and the electrophilicity of the carbonyl carbon (step 2: attack).
| Substituent Type | Example | Effect on Rate | Adjustment |
| Strong EDG | 4-Methoxy (-OMe) | Decelerates | Resonance donation stabilizes the protonated carbonyl, making it less electrophilic for the alcohol attack. Increase catalyst conc. |
| Strong EWG | 4-Nitro (-NO2) | Accelerates | Destabilizes the carbonyl, making it highly susceptible to nucleophilic attack. Standard conditions suffice. |
| Halogens | 4-Chloro (-Cl) | Neutral/Mixed | Inductive withdrawal aids attack; resonance donation hinders it. Generally proceeds well. |
Catalyst Selection Guide
-
Sulfuric Acid (
): The standard. Robust, but can cause sulfonation side reactions on electron-rich rings. -
p-Toluenesulfonic Acid (p-TsOH): Milder, soluble in organic solvents. Best for use with Dean-Stark traps.[3]
-
Thionyl Chloride (
) / Methanol: Technically an acid chloride route, but often performed in situ. Adding dropwise to methanol generates anhydrous and methyl sulfite. Excellent for sensitive substrates where water removal is difficult [2].
Module 4: Isolation & Purification
Symptom: Product is lost during workup or contaminated with starting acid. Diagnosis: Incomplete separation or emulsion formation.
The "Cold Bicarbonate" Wash
Unreacted substituted benzoic acids are often more soluble in organic solvents than simple benzoic acid, making them harder to extract into the aqueous phase.
-
Dilution: Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Neutralization: Wash with saturated aqueous
.-
Critical Step: If the acid is hindered, it may react slowly with bicarbonate. Stir the biphasic mixture vigorously for at least 10 minutes to ensure the acid is deprotonated to the water-soluble carboxylate.
-
-
Emulsion Breaker: If an emulsion forms (common with electron-rich aromatics), add a small amount of saturated Brine (NaCl) or filter the biphasic mixture through a pad of Celite.
FAQ: Rapid Fire Troubleshooting
Q: Can I use HCl gas instead of Sulfuric Acid? A: Yes. Bubbling dry HCl gas into the alcohol is excellent for acid-sensitive substrates. However, the water produced stays in the system, so yields may be lower unless the alcohol is in vast excess.
Q: My product is a solid and won't crystallize. It's an oil. A: Substituted benzoates often have lower melting points than expected. Try a "seed" crystal if available, or perform a high-vacuum Kugelrohr distillation to remove trace solvent/alcohol which acts as a plasticizer.
Q: I have a 2,6-disubstituted acid, but it's acid-sensitive. What now?
A: Fischer esterification is too harsh. Abandon this path. Switch to Steglich Esterification (DCC/DMAP) or alkylation of the carboxylate salt with an alkyl halide (e.g., MeI +
References
-
Newman, M. S. (1950). Steric Effects in Organic Chemistry. John Wiley & Sons. (Foundational text defining the "Rule of Six" and acylium mechanisms).[4]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Taft, R. W. (1952). Linear Free Energy Relationships from Rates of Esterification.[5] Journal of the American Chemical Society, 74(12), 3120–3128. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source on A-AC2 vs A-1 mechanisms).
Sources
Common side reactions in the synthesis of Methyl 3,4-dimethylbenzoate
Current Status: Online Operator: Senior Application Scientist Ticket ID: #SYN-M34DMB-001 Subject: Troubleshooting Side Reactions & Process Optimization[1]
Executive Summary
The synthesis of Methyl 3,4-dimethylbenzoate (CAS: 38379-30-3) is a critical step in the development of specialty polymers, fragrances, and pharmaceutical intermediates. While the target molecule is structurally robust, the presence of two electron-donating methyl groups at the 3 and 4 positions alters the electronic profile of the aromatic ring compared to unsubstituted benzoate.
This guide addresses the specific chemical failures researchers encounter when scaling this reaction, specifically focusing on Fischer Esterification (acid-catalyzed) and Acyl Chloride pathways.
Critical Troubleshooting Guide (Q&A)
Scenario A: "My reaction conversion has stalled at ~65-70% despite refluxing for 24 hours."
Diagnosis: Thermodynamic Equilibrium Limitation (Water Accumulation).
Technical Insight: The Fischer esterification of 3,4-dimethylbenzoic acid is an equilibrium-controlled process (
Corrective Protocol:
-
Methanol Excess: Increase methanol equivalents from 5:1 to 10:1 or 20:1 . This exploits Le Chatelier’s principle to push the equilibrium forward.
-
Chemical Desiccation: Add Trimethyl Orthoformate (TMOF) (0.5 - 1.0 eq) to the reaction mixture. TMOF reacts irreversibly with water to form methanol and methyl formate, chemically scavenging the byproduct.
-
Reaction:
-
Molecular Sieves: Use activated 3Å molecular sieves in a Soxhlet extractor (if refluxing) or directly in the flask (if stirring is robust).
Scenario B: "I see a large, unknown peak in my GC-MS with a very low retention time."
Diagnosis: Dimethyl Ether (DME) Formation.[2][3][4]
Technical Insight: This is the most common parasitic side reaction when using sulfuric acid (
-
Impact: It consumes your solvent/reagent and generates water, which further inhibits the esterification (see Scenario A).
Corrective Protocol:
-
Temperature Control: DME formation accelerates significantly above 130°C. Ensure your oil bath does not exceed 80-90°C (Methanol BP is 64.7°C; vigorous reflux is unnecessary, gentle reflux suffices).[1]
-
Catalyst Switch: Switch from
to Thionyl Chloride ( ) generated in situ. Adding to methanol generates anhydrous HCl and consumes moisture, preventing DME formation relative to the sulfuric acid route.
Scenario C: "My product contains inseparable impurities with identical Mass Spec (MW 164)."
Diagnosis: Regioisomeric Contamination (Feedstock Purity). Technical Insight: The precursor, 3,4-dimethylbenzoic acid , is often synthesized via oxidation of pseudocumene (1,2,4-trimethylbenzene). This process frequently yields 2,4-dimethylbenzoic acid or 2,3-dimethylbenzoic acid as byproducts.[1] These isomers have nearly identical boiling points and polarity to the 3,4-isomer, making separation of the resulting esters via standard flash chromatography nearly impossible.
Corrective Protocol:
-
Feedstock Analysis: You must run a qNMR (Quantitative NMR) or high-resolution GC on your starting acid before synthesis.[1] If isomer content >1%, recrystallize the acid (not the ester) using ethanol/water.
-
Purification Strategy: If the ester is already made, use high-efficiency vacuum fractional distillation. The steric crowding of the 2,3-isomer results in a slightly different boiling point compared to the 3,4-isomer.
Side Reaction Mechanisms & Pathways
The following diagram illustrates the competitive pathways between the desired esterification and the parasitic side reactions (DME formation and Anhydride formation).
Figure 1: Mechanistic pathways showing the competition between product formation, reversible hydrolysis, and irreversible side reactions (DME/Anhydride).[1]
Comparative Methodology Analysis
Select your synthetic route based on the available equipment and purity requirements.
| Feature | Method A: Fischer Esterification | Method B: Acyl Chloride Activation |
| Reagents | MeOH, | |
| Primary Side Reaction | Hydrolysis (Equilibrium limited) | Anhydride Formation (if under-reacted) |
| Secondary Side Reaction | Dimethyl Ether (if overheated) | HCl Gas Generation (Safety hazard) |
| Water Tolerance | Low (Stalls reaction) | Zero (Violent decomposition) |
| Purification | Simple wash ( | Requires removal of amine salts |
| Atom Economy | High (Water is only byproduct) | Lower (SO2 and HCl byproducts) |
| Recommendation | Best for Large Scale (Cost-effective) | Best for High Yield/Small Scale |
Optimized Experimental Protocol (Fischer Route)
To minimize side reactions described above, follow this optimized procedure:
-
Setup: 3-neck round bottom flask with magnetic stir bar, reflux condenser, and drying tube (CaCl2).
-
Charging: Add 3,4-dimethylbenzoic acid (1.0 eq) .
-
Solvent: Add Methanol (15.0 eq) . Note: Large excess drives equilibrium.
-
Catalyst Addition: Cool to 0°C. Add Concentrated
(0.1 eq) dropwise. Critical: Exothermic addition can locally overheat methanol, causing early DME formation. -
Reaction: Heat to gentle reflux (65°C) for 8-12 hours.
-
QC Point: Check TLC or GC at 4 hours. If conversion <50%, add Trimethyl Orthoformate (0.5 eq) .
-
-
Workup:
-
Evaporate excess methanol under reduced pressure (Rotovap).
-
Dissolve residue in Ethyl Acetate.
-
Wash 2x with Saturated
(Removes unreacted acid). -
Wash 1x with Brine.
-
Dry over
and concentrate.
-
References
-
PubChem. (n.d.). Methyl 3,4-dimethylbenzoate (Compound).[1][10] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Chmielarz, L. (2024).[2][11] Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives. Catalysts, 14(5), 308.[2] [Link]
-
Organic Syntheses. (1930). Methyl m-nitrobenzoate.[1][12] Organic Syntheses, Coll. Vol. 1, p.372. (Demonstrates standard acid-catalyzed esterification protocols and temperature sensitivity). [Link]
Sources
- 1. Showing Compound 3,4-Dimethylbenzoic acid (FDB008869) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. idus.us.es [idus.us.es]
- 4. cetjournal.it [cetjournal.it]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. youtube.com [youtube.com]
- 7. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 10. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. One moment, please... [iajpr.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Methyl 3,4-dimethylbenzoate
Welcome to the technical support center for the purification of Methyl 3,4-dimethylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this compound. My approach is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively.
Part 1: Initial Assessment & Impurity Profile
Before selecting a purification strategy, it's crucial to understand the likely impurities in your crude product. Methyl 3,4-dimethylbenzoate is typically synthesized via Fischer esterification of 3,4-dimethylbenzoic acid with methanol, using an acid catalyst like sulfuric acid.
What are the most common impurities I should expect in my crude Methyl 3,4-dimethylbenzoate?
Your crude product will likely contain a mixture of starting materials, catalyst, and byproducts. The primary culprits are:
-
Unreacted 3,4-Dimethylbenzoic Acid: The starting carboxylic acid is the most common impurity.
-
Excess Methanol: As a reagent, residual methanol will be present.
-
Acid Catalyst: Traces of the strong acid catalyst (e.g., H₂SO₄) will remain.
-
Water: A byproduct of the esterification reaction.[1]
Understanding the physical properties of your target compound versus its main impurities is the foundation for a successful purification.
Table 1: Physical Properties of Target Compound and Key Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| Methyl 3,4-dimethylbenzoate | 164.20[2][3] | 35-37 | 129 @ 2 mmHg[4] | Insoluble[4] |
| 3,4-Dimethylbenzoic Acid | 150.17[5][6] | 163-166[7][8][9] | ~272 | Slightly soluble (129.2 mg/L)[7][8] |
| Methanol | 32.04 | -97.6 | 64.7 | Miscible |
Data compiled from various sources.[2][3][4][5][6][7][8][9]
The significant difference in acidity between the target ester and the starting acid, along with the differences in boiling points, provides clear avenues for separation.
Part 2: Purification Strategies & Step-by-Step Protocols
The choice of purification method depends on the scale of your reaction and the nature of the impurities. A multi-step approach is often the most effective.
Workflow for Purification
This diagram outlines the logical flow from crude product to a purified, verified compound.
Caption: General purification workflow for Methyl 3,4-dimethylbenzoate.
A. Liquid-Liquid Extraction: Removing Acidic Impurities
Question: How do I remove the unreacted 3,4-dimethylbenzoic acid and the acid catalyst?
An acid-base extraction is the most efficient method. By washing the organic layer with a mild base, you can deprotonate the carboxylic acid, making it a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with an immiscible organic solvent like ethyl acetate or diethyl ether.
-
Neutralization Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[1][10] Causality: The bicarbonate will neutralize the strong acid catalyst and deprotonate the carboxylic acid impurity. You will observe CO₂ gas evolution; vent the funnel frequently and carefully.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium 3,4-dimethylbenzoate salt.
-
Repeat: Repeat the wash with NaHCO₃ solution to ensure all acidic components are removed. A good self-validation check is to test the pH of the aqueous wash; it should be basic.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. Causality: This step helps to remove residual water and break up minor emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude, acid-free ester.
Caption: Logic of acid-base extraction for impurity removal.
B. Final Purification Methods
After the extraction, you may still have minor neutral impurities. Choose one of the following methods for final purification.
Question: My product is a low-melting solid. Should I use distillation or recrystallization?
Given its low melting point (35-37 °C), Methyl 3,4-dimethylbenzoate can be purified by either vacuum distillation or recrystallization.
-
Vacuum Distillation: This is an excellent choice for separating the ester from any non-volatile or high-boiling impurities. Fractional distillation is particularly effective for separating components with close boiling points.[11][12][13]
-
Recrystallization: This is a powerful technique if a suitable solvent system can be found. It is often preferred for achieving very high purity.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Heating: Heat the flask containing the crude ester in a heating mantle. Use boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Vacuum: Slowly apply vacuum to the system.
-
Collection: Collect the fraction that distills at the correct temperature and pressure (e.g., ~129 °C at 2 mmHg).[4] Discard any initial forerun (lower boiling impurities) and stop before higher-boiling impurities begin to distill.
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which the ester is soluble when hot but insoluble when cold. For esters, mixtures of a polar solvent with a non-polar one, like ethanol/water or hexane/ethyl acetate, are often effective.[14] Hexanes or other aliphatic hydrocarbons are good starting points to try.[15]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude ester in the minimum amount of boiling solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
C. Column Chromatography
Question: When is column chromatography the best option?
If distillation and recrystallization fail to provide adequate purity, or if you have multiple, similarly-behaved impurities, flash column chromatography is the method of choice.[10][16]
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.2-0.4.[17] A mixture of hexane and ethyl acetate is a standard choice for esters.[17]
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar mobile phase.[17]
-
Loading: Concentrate your crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Run the mobile phase through the column, collecting fractions. You can gradually increase the polarity of the eluent (a gradient) to elute compounds faster.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent via rotary evaporation.
Part 3: Troubleshooting FAQs
Q1: I performed the extraction, but a thick, milky layer (emulsion) formed between the organic and aqueous phases that won't separate. What should I do?
Emulsions are a common frustration. Here are several techniques to try, in order of preference:
-
Be Patient: Sometimes, simply letting the separatory funnel stand for 15-30 minutes will allow the layers to separate on their own.[18][19]
-
"Salting Out": Add a saturated solution of NaCl (brine) or solid NaCl to the funnel and shake gently.[18][19][20] This increases the ionic strength and polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite (diatomaceous earth).[18][19] Celite can break up the microscopic droplets that cause the emulsion.
-
Solvent Addition: Adding a small amount of a different solvent can sometimes disrupt the emulsion. For instance, a splash of methanol can be effective.
Q2: I'm trying to recrystallize my product, but it "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Add More Solvent: The most common cause is using too little solvent. Re-heat the mixture to dissolve the oil, then add more of the primary solvent until the solution is just barely cloudy, then allow it to cool slowly again.[21]
-
Change Solvent System: Your chosen solvent may be inappropriate. Try a different solvent or solvent pair.
-
Scratch and Seed: Vigorously scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.[21] Adding a "seed crystal" (a tiny speck of the pure compound) can also initiate crystallization.[21]
Q3: My distillation yield is very low. Where did my product go?
Low yield in distillation can be due to several factors:
-
Incomplete Reaction: The initial synthesis may not have gone to completion.
-
Losses During Work-up: Ensure you thoroughly extracted the product from the aqueous layers during the work-up.
-
Improper Fraction Collection: You may be collecting too narrow of a fraction or stopping the distillation too early. Ensure your thermometer is placed correctly to accurately measure the vapor temperature.
-
System Leaks: A leak in your vacuum distillation setup will prevent the system from reaching the necessary low pressure, requiring higher temperatures that could cause product degradation.
Q4: After purification, my NMR spectrum still shows a peak for 3,4-dimethylbenzoic acid. What happened?
This indicates an incomplete acid-base extraction.
-
Insufficient Base: You may not have used enough sodium bicarbonate solution to neutralize all the acidic impurities.
-
Inefficient Mixing: If the layers were not mixed thoroughly (by inverting the separatory funnel multiple times), the base may not have come into contact with all of the acid.
-
Solution: The easiest remedy is to re-dissolve the product in an organic solvent and repeat the wash with sodium bicarbonate solution, ensuring thorough mixing and confirming the final aqueous wash is basic.
References
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P
- CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google P
-
3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem. [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. [Link]
-
(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. [Link]
-
Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem - NIH. [Link]
-
Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]
-
Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry - HSCprep. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Process Fractional Distillation of Methyl Esters (FAME). [Link]
- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google P
-
Emulsion I How to brea... - YouTube. [Link]
-
Crystallization Solvents.pdf. [Link]
-
Methylester Distillation: Enhancing Biodiesel Purity and Efficiency - Technoilogy. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]
-
Methyl Ester Fractionation - FENIX Process Technologies Pvt. Ltd. [Link]
-
Breaking emulsions : r/chemistry - Reddit. [Link]
-
Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. [Link]
-
Tackling emulsions just got easier - Biotage. [Link]
-
Chemical Properties of Benzoic acid, 3,4-dimethyl-, methyl ester (CAS 38404-42-1). [Link]
-
Methyl Esters of the Higher Fatty Acids. [Link]
-
Methyl 3,4-dimethylbenzoate CAS NO.38404-42-1 - ZHEJIANG JIUZHOU CHEM CO.,LTD. [Link]
-
Benzoic acid, 3,4-dimethyl-, methyl ester - the NIST WebBook. [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 3,4-dimethyl-, methyl ester [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Dimethylbenzoic acid CAS#: 619-04-5 [m.chemicalbook.com]
- 8. 3,4-Dimethylbenzoic acid | 619-04-5 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. Manufacturers of process equipments of vegetable oil industry,plants,machineries for oil refineries,India [specengineers.com]
- 12. technoilogy.it [technoilogy.it]
- 13. FENIX Process Technologies Pvt. Ltd. Specializes in Process Engineering - Equipments - Turnkey Systems [fenix.in]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Workup [chem.rochester.edu]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. biotage.com [biotage.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reduction of Methyl 3,4-dimethylbenzoate
Topic: Troubleshooting By-products & Process Optimization Audience: Organic Chemists, Process Development Scientists Status: Active Support
Diagnostic Triage: Identify Your Impurity
Before adjusting your protocol, use this diagnostic matrix to identify the specific by-product contaminating your reaction mixture.
| Observation (NMR/GC-MS) | Probable By-product | Root Cause |
| NMR: Aldehyde proton singlet (~10.0 ppm)IR: C=O stretch ~1690 cm⁻¹ | 3,4-Dimethylbenzaldehyde | Incomplete Reduction: Insufficient hydride equivalents, temperature too low, or reagent degradation (aged LiAlH₄). |
| NMR: Broad singlet (~11-12 ppm), disappearance of ester -OCH₃MS: [M-1] peak dominant | 3,4-Dimethylbenzoic Acid | Hydrolysis: Moisture ingress during reaction or aggressive quenching of unreacted ester. |
| NMR: New methyl singlet (~2.3 ppm), loss of benzylic -CH₂-O signalsMS: M+ = 120 (Loss of 16 amu) | 3,4-Dimethyltoluene | Hydrogenolysis (Over-reduction): Common in catalytic hydrogenation (Pd/C); rare in hydride reductions unless Lewis acids are present. |
| Visual: Gelatinous white/grey precipitate; poor phase separation | Aluminum Salts (Emulsion) | Improper Workup: Formation of Al(OH)₃ gels trapping the product. |
Technical Deep Dives & Troubleshooting
Issue A: The Reaction Stalled at the Aldehyde
The Scenario: You targeted the alcohol, but isolated a mixture containing significant amounts of 3,4-dimethylbenzaldehyde.
Technical Analysis: The reduction of an ester to a primary alcohol proceeds via an aldehyde intermediate.[1] The 3,4-dimethyl substitution pattern on the benzene ring is electron-donating. This increases the electron density of the carbonyl carbon slightly less than a methoxy group would, but enough to potentially retard the initial nucleophilic attack compared to a nitrobenzoate.
If you are using DIBAL-H at -78°C, this "stall" is actually the desired outcome for aldehyde synthesis. However, with LiAlH₄ , the aldehyde is usually more reactive than the ester and should reduce immediately. Presence of aldehyde suggests:
-
Stoichiometry Failure: LiAlH₄ pellets often degrade. 0.5 equivalents of LiAlH₄ (delivering 2 hydrides) is theoretically sufficient, but 0.75–1.0 equiv is standard to account for moisture.
-
Inverse Addition: Adding LiAlH₄ to the ester (instead of ester to LiAlH₄) can temporarily create local deficiencies in hydride, allowing the aldehyde to persist if the quench happens too soon.
Corrective Action:
-
Protocol Shift: Switch to "Normal Addition" (Add Ester solution to LiAlH₄ suspension).
-
Reagent Check: Titrate your hydride solution or use fresh pellets.
Issue B: Hydrogenolysis (Over-Reduction to Alkane)
The Scenario: You observe the formation of 3,4-dimethyltoluene (the methyl group replaces the ester entirely).
Technical Analysis: Benzylic alcohols are susceptible to hydrogenolysis (cleavage of the C-O bond), particularly because the resulting benzylic carbocation is stabilized by the electron-donating methyl groups at the 3 and 4 positions.
-
Risk Factor (Catalytic Hydrogenation): If using H₂/Pd-C, this is a major competitor. The catalyst cleaves the benzylic C-OH bond.
-
Risk Factor (Hydride Reduction): Rare with pure LiAlH₄. However, if AlCl₃ or other Lewis acids are present (or generated in situ), they can activate the alcohol for hydride displacement.
Corrective Action:
-
If using H₂/Pd: Switch to PtO₂ (Adams' catalyst) or add a catalyst poison (e.g., diphenylsulfide) to prevent hydrogenolysis.
-
If using LiAlH₄: Ensure solvents are free of acidic impurities.[2] Avoid high-temperature refluxing for extended periods.
Issue C: The "Gel" Nightmare (Workup)
The Scenario: Upon adding water/acid to quench, the flask fills with a sticky grey emulsion that prevents layer separation.
Technical Analysis:
The standard acidic quench generates Aluminum Hydroxide (
Corrective Action: Implement the Rochelle Salt Protocol (Sodium Potassium Tartrate).[3][4] Tartrate acts as a bidentate ligand, chelating aluminum to form water-soluble complexes, breaking the emulsion.
Visualizing the Reaction Pathways
The following diagram illustrates the reduction flow and where specific by-products branch off.
Caption: Reaction logic flow for Methyl 3,4-dimethylbenzoate reduction. Green indicates target; Red indicates failure modes; Yellow indicates isolatable intermediates.
Validated Experimental Protocols
Method A: Standard LiAlH₄ Reduction (High Yield)
Best for: Lab-scale synthesis (1g – 50g)
Reagents:
-
Methyl 3,4-dimethylbenzoate (1.0 equiv)
-
LiAlH₄ (1.2 equiv) — Slight excess ensures completion.
-
Anhydrous THF (0.2 M concentration relative to substrate)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Solvation: Suspend LiAlH₄ in anhydrous THF at 0°C.
-
Addition: Dissolve the ester in a minimal amount of THF. Add this solution dropwise to the LiAlH₄ suspension over 20 minutes.
-
Why? Keeps hydride in excess, preventing aldehyde accumulation.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Spot TLC (Hexane/EtOAc 4:1). Ester (high Rf) should disappear; Alcohol (low Rf) appears.
-
-
Fieser Quench (Critical):
-
Workup: Warm to RT. Stir 15 mins until a white granular precipitate forms (not a gel). Filter through Celite.[5] Concentrate filtrate.
Method B: Rochelle Salt Rescue (For Large Scale)
Use this if Method A results in an emulsion.
-
Perform reaction as above.
-
Quench: Dilute reaction mixture with Diethyl Ether (Et₂O). Slowly add water to quench excess hydride.[4]
-
Treatment: Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle Salt). Volume should be roughly equal to the organic solvent volume.
-
Stir: Vigorously stir for 1–2 hours. The grey sludge will separate into two clear layers.
Quantitative Data Summary
| Reagent System | Primary Product | Major By-product Risk | Reaction Time | Suitability |
| LiAlH₄ / THF | Alcohol (>95%) | Emulsions | 1–3 hrs | Excellent (Lab Standard) |
| NaBH₄ / MeOH | Alcohol (~80%) | Unreacted Ester | 12–24 hrs | Poor (Too slow for benzoates) |
| DIBAL-H (1 eq, -78°C) | Aldehyde (>85%) | Alcohol (Over-red.) | 1 hr | Specific (For Aldehyde synthesis) |
| H₂ / Pd-C | Alkane / Alcohol mix | Toluene derivative | 4–8 hrs | High Risk (Hydrogenolysis) |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Chemoselectivity and Reductions).
-
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Comprehensive guide on hydride stoichiometry and selectivity).
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.[6] (Source of the "Fieser Workup" protocol for aluminum hydrides).
-
Rylander, P. N. (1985). Hydrogenation Methods. Academic Press. (Details on hydrogenolysis risks of benzylic alcohols).
-
Vig, S., et al. (2005). "Process for the preparation of 3,4-dimethylbenzyl alcohol." Organic Process Research & Development. (Industrial relevance of this specific intermediate).
Sources
Technical Support Center: Column Chromatography of Methyl 3,4-dimethylbenzoate
Welcome to the technical support center for the chromatographic purification of Methyl 3,4-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Methyl 3,4-dimethylbenzoate that influence its chromatographic behavior?
Methyl 3,4-dimethylbenzoate (C₁₀H₁₂O₂) is a moderately polar aromatic ester.[1] Its polarity is primarily dictated by the ester functional group, while the aromatic ring and the two methyl groups contribute to its lipophilicity. Understanding this balance is crucial for selecting the appropriate stationary and mobile phases for effective separation. The ester group can participate in hydrogen bonding as an acceptor, and its aromatic ring allows for π-π interactions, which can influence its retention on certain stationary phases.
Q2: What is the recommended stationary phase for the column chromatography of Methyl 3,4-dimethylbenzoate?
For the purification of moderately polar compounds like Methyl 3,4-dimethylbenzoate, silica gel is the most common and effective stationary phase.[2] Alumina can also be used, but silica gel generally provides better separation for this class of compounds. The choice between silica gel and alumina depends on the specific impurities present in the crude mixture.
Q3: How do I determine the optimal mobile phase for the separation?
The ideal mobile phase (eluent) for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[3] A good starting point for Methyl 3,4-dimethylbenzoate is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. By testing different ratios of these solvents on a TLC plate, you can identify a system that provides good separation between your target compound and any impurities. Aim for an Rf value of approximately 0.2-0.4 for the target compound to ensure good separation on the column.
Q4: Can I use a solvent gradient during elution?
Yes, a solvent gradient is often recommended for separating mixtures with components of varying polarities. For the purification of Methyl 3,4-dimethylbenzoate, you can start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10-15% ethyl acetate in hexane). This will allow for the elution of non-polar impurities first, followed by your target compound, and finally, any more polar impurities.
Detailed Experimental Protocol: Flash Column Chromatography of Methyl 3,4-dimethylbenzoate
This protocol outlines a standard procedure for the purification of Methyl 3,4-dimethylbenzoate using flash column chromatography on silica gel.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent: Hexane and Ethyl Acetate (HPLC grade)
-
Sample: Crude Methyl 3,4-dimethylbenzoate
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 10% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp and calculate the Rf values. The optimal solvent system should give an Rf of ~0.3 for Methyl 3,4-dimethylbenzoate.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4][5]
-
Never let the column run dry.[5]
-
-
Sample Loading:
-
Dissolve the crude Methyl 3,4-dimethylbenzoate in a minimal amount of a low-boiling point solvent in which it is readily soluble (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is just level with the top of the sand.
-
-
Elution:
-
Carefully add the initial eluent to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent as the chromatography progresses.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified Methyl 3,4-dimethylbenzoate.
-
Diagram of the Experimental Workflow:
Caption: Workflow for the purification of Methyl 3,4-dimethylbenzoate.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor or No Separation | Incorrect mobile phase polarity. | Re-evaluate the solvent system using TLC. If compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving, increase the polarity. |
| Column was overloaded with sample. | Use a larger column or reduce the amount of sample loaded. As a general rule, the sample load should be 1-5% of the silica gel mass for good resolution.[6] | |
| Compound is Stuck on the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. A step gradient or a continuous gradient can be employed. |
| Compound may be unstable on silica gel. | Consider using a different stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is basic. | |
| Cracked or Channeled Silica Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out at any point.[5] A cracked column will lead to very poor separation. The column will need to be repacked. |
| Broad or Tailing Bands | Sample was dissolved in too much solvent or a solvent that is too polar for loading. | Dissolve the sample in the minimum amount of a low-polarity solvent. If the sample is not soluble, consider "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column. |
| Flow rate is too fast or too slow. | An optimal flow rate is necessary for good separation. A flow rate that is too fast does not allow for proper equilibration, while a rate that is too slow can lead to band broadening due to diffusion.[7] | |
| Unexpected Compound Elution Order | The compound may be degrading on the silica. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before developing. If degradation occurs, consider an alternative stationary phase.[8] |
Logical Troubleshooting Flowchart:
Caption: A logical approach to troubleshooting common column chromatography issues.
References
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
-
How to run column chromatography. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
Scribd. (n.d.). Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3,4-dimethylbenzoate. PubChem. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
extraktLAB. (n.d.). Mobile Phase vs Stationary Phase. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
Sources
- 1. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. extraktlab.com [extraktlab.com]
- 3. youtube.com [youtube.com]
- 4. chemistryviews.org [chemistryviews.org]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. sorbtech.com [sorbtech.com]
- 7. pharmanow.live [pharmanow.live]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Purification of Methyl 3,4-dimethylbenzoate
Topic: Recrystallization Solvent & Protocol Optimization Content ID: TS-M34DMB-001 Status: Active Audience: Chemical Process Engineers, Medicinal Chemists
Executive Summary & Solvent Strategy
The Critical Challenge: Methyl 3,4-dimethylbenzoate presents a unique purification challenge due to its low melting point (35–37°C) [1, 2]. Standard recrystallization (boiling a solvent to dissolve, then cooling) often fails because the compound melts into an oil before it dissolves, leading to the "oiling out" phenomenon rather than crystal formation.
The Solution: We recommend a Mixed-Solvent (Antisolvent) Precipitation method at controlled temperatures, rather than high-temperature reflux.
Recommended Solvent Systems
| Solvent System | Role | Mechanism | Best For |
| Methanol / Water | Primary Recommendation | Polarity Shift: The ester is highly soluble in methanol but insoluble in water. Water acts as the "antisolvent" to force precipitation. | General purity enhancement; removing inorganic salts or polar acids. |
| Ethanol / Water | Alternative | Similar to Methanol/Water but less toxic. Slightly higher viscosity at low temps. | Green chemistry compliance. |
| Pentane or Hexane | Low-Temp Crystallization | Temperature Shift: High solubility at RT, low solubility at -20°C. | Removing polar impurities; requires a freezer/dry ice bath. |
Detailed Protocols
Protocol A: The "Antisolvent" Method (Methanol/Water)
Best for preventing "oiling out" by keeping temperatures below the melting point.
-
Dissolution: Place crude Methyl 3,4-dimethylbenzoate in an Erlenmeyer flask. Add a minimal amount of Methanol at room temperature (20–25°C). Swirl until fully dissolved.
-
Note: Do not heat above 30°C.
-
-
Filtration (Optional): If solid impurities (dust, salts) are visible, gravity filter the solution now.
-
Antisolvent Addition: While stirring rapidly, add Water dropwise.
-
Visual Cue: Continue adding water until a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.
-
-
Clarification: Add a few drops of Methanol to just clear the cloudiness (restore transparency).
-
Crystallization: Place the flask in a refrigerator (4°C) for 2 hours, then transfer to a freezer (-20°C) overnight.
-
Why: Slow cooling prevents the formation of an amorphous oil.
-
-
Collection: Filter the crystals quickly using a chilled Buchner funnel. Wash with cold (50:50) Methanol/Water.
Protocol B: Low-Temperature Hydrocarbon Crystallization
Best if the impurity is the unreacted carboxylic acid (3,4-dimethylbenzoic acid).
-
Dissolution: Dissolve the crude ester in a minimal volume of Pentane or Hexane at room temperature.
-
Wash (Critical Step): Wash this organic layer with 5% Sodium Bicarbonate (
) in a separatory funnel. -
Drying: Dry the organic layer over anhydrous Magnesium Sulfate (
), then filter. -
Crystallization: Evaporate the solvent slightly to concentrate, then place the flask in a dry ice/acetone bath or a -20°C freezer. Crystals should form as the solubility drops.
Troubleshooting Guide (FAQ)
Q1: My product turned into a liquid blob at the bottom of the flask (Oiled Out). How do I fix it?
Diagnosis: The temperature of the solution exceeded the melting point (35°C) while the solution was saturated. The compound phase-separated as a liquid instead of a solid. The Fix:
-
Re-dissolve: Add more of the primary solvent (Methanol) and warm slightly (max 30°C) until the oil dissolves back into a single phase.
-
Seed It: Add a tiny crystal of pure product (seed crystal) to the clear solution.
-
Slow Cool: Do not put it directly in the freezer. Wrap the flask in a towel and let it sit at room temperature. The seed crystal provides a template for the oil to deposit as a solid lattice.
Q2: I have low yield. Where is my product?
Diagnosis: The compound is likely too soluble in the solvent mixture even at cold temperatures (common with methyl esters in pure methanol). The Fix:
-
Increase Antisolvent: In Protocol A, add more water to force the equilibrium toward precipitation.
-
Second Crop: Take the filtrate (mother liquor), evaporate half the volume, and cool it again to recover a "second crop" of crystals.
Q3: The melting point is broad (e.g., 30–36°C). Is it pure?
Diagnosis: A broad melting range indicates impurities (likely solvent inclusion or isomers like methyl 2,3-dimethylbenzoate). The Fix:
-
Vacuum Dry: The low melting point makes it sticky. Ensure it is dried under high vacuum (0.1 mmHg) for 24 hours to remove trapped solvent.
-
Check Isomers: If synthesis was via oxidation of pseudocumene, you may have isomeric mixtures. Recrystallization is poor at separating structural isomers; Column Chromatography or Vacuum Distillation is required [4].
Decision & Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct purification path based on your specific impurity profile.
Caption: Decision matrix for purification. Green nodes indicate chemical decontamination; Red nodes indicate critical solvent selection points.
References
-
Sigma-Aldrich. (n.d.). Methyl 3,4-dimethylbenzoate Product Specification. Retrieved from (Verified CAS 38404-42-1 melting point data).
-
ChemicalBook. (2024). Methyl 3,4-dimethylbenzoate Properties. Retrieved from .
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (2024). Methyl 3,4-dimethylbenzoate Compound Summary. National Library of Medicine. Retrieved from .
Sources
Technical Support Center: Methyl 3,4-dimethylbenzoate Synthesis
Executive Summary & Core Directive
Welcome to the Precision Synthesis Support Center. You are likely encountering yield inconsistencies or purity issues in the synthesis of Methyl 3,4-dimethylbenzoate (CAS: 38404-42-1).
This guide addresses the critical variable: Temperature .
In the Fischer esterification of 3,4-dimethylbenzoic acid with methanol, temperature control is not merely about "heating"; it is about balancing reaction kinetics (Arrhenius equation) against thermodynamic equilibrium (Le Chatelier’s principle).
The Golden Rule: The reaction must be maintained at the boiling point of methanol (64.7°C, internal) for kinetic sufficiency, but purification requires high-vacuum thermal management due to the product's high boiling point (>260°C at atm).
Module 1: The Thermodynamics & Kinetics (The "Why")
To troubleshoot effectively, you must understand the underlying physical chemistry.
The Reaction Energy Landscape
The synthesis is an acid-catalyzed equilibrium reaction (Fischer Esterification).[1]
-
Kinetic Barrier (Activation Energy): The steric hindrance of the methyl groups at positions 3 and 4 is relatively low compared to ortho (2,6) substitution, but the reaction is still slow at room temperature. Heat provides the energy to overcome the activation barrier for the formation of the tetrahedral intermediate.
-
Thermodynamic Limit: The reaction is reversible. Heating increases the rate of both forward and reverse reactions. To break the equilibrium, we rely on reflux (maintaining max temperature) and mass action (excess methanol).
Data Table: Temperature Impact on Yield
| Condition | Internal Temp | Reaction Time | Typical Yield | Primary Failure Mode |
| Room Temp | 20-25°C | 24-48 Hours | < 15% | Kinetic limitation; equilibrium not reached. |
| Standard Reflux | 64-65°C | 4-8 Hours | 85-95% | Optimal Window. |
| Pressurized (Sealed) | 80-100°C | 1-2 Hours | 90-98% | Safety risk (MeOH vapor pressure); requires autoclave. |
| Overheating (Bath) | >140°C | N/A | Variable | Solvent boil-off; charring; "bumping" during workup. |
Module 2: Troubleshooting Guides (Q&A)
Issue A: "My reaction mixture is solidifying or turning into a slurry."
Diagnosis: Cold Spot / Solubility Failure. 3,4-Dimethylbenzoic acid has a melting point of 165-166°C . It is a solid at reaction temperature. It relies on dissolution in methanol to react.
-
The Fix: Ensure your Methanol:Acid ratio is at least 10:1 (molar) or 5:1 (volume) . If the reaction cools below 50°C before completion, the starting material will precipitate, halting the reaction.
-
Action: Increase solvent volume or maintain vigorous reflux.
Issue B: "I am refluxing, but yield remains low (<50%)."
Diagnosis: Water Poisoning (Le Chatelier Reversal). Water is a byproduct.[2][3] If water accumulates, it hydrolyzes the ester back to the acid.[4]
-
The Fix:
-
Drying Tube: Ensure the top of your condenser has a
drying tube to prevent atmospheric moisture entry. -
Dry Solvents: Use anhydrous methanol.
-
Catalyst Check: Are you using concentrated
(98%)? It acts as both a catalyst and a dehydrating agent (sequestering water).[3]
-
Issue C: "The product is dark/tarry after distillation."
Diagnosis: Thermal Degradation during Purification. Methyl 3,4-dimethylbenzoate has a high atmospheric boiling point (est. >260°C). Distilling at atmospheric pressure requires pot temperatures that cause oxidation or polymerization of impurities.
-
The Fix: Vacuum Distillation is Mandatory.
-
Target BP: ~129°C at 0.2 mmHg.[5]
-
Do not exceed a bath temperature of 160°C.
-
Visualizing the Logic
Workflow Diagram: Synthesis & Troubleshooting
The following diagram outlines the critical decision paths based on temperature and observations.
Caption: Figure 1. Standard operational workflow for acid-catalyzed esterification with decision gates for conversion checks.
Validated Experimental Protocol
Safety Warning: Methanol is toxic and flammable. Sulfuric acid is corrosive. Perform all steps in a fume hood.
Materials
-
Substrate: 3,4-Dimethylbenzoic acid (15.0 g, 0.1 mol).
-
Solvent: Anhydrous Methanol (100 mL, ~2.5 mol). Large excess drives equilibrium.[1]
-
Catalyst: Concentrated Sulfuric Acid (
, 3.0 mL).
Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place a calcium chloride drying tube atop the condenser.
-
Dissolution: Add the 3,4-dimethylbenzoic acid and methanol. Stir. Note: The solid may not fully dissolve at room temp.
-
Catalyst Addition: Slowly add the sulfuric acid dropwise.
-
Thermodynamic Note: This step is exothermic.[4] The solution will warm up.
-
-
Reaction (The Kinetic Phase):
-
Heat the mixture to a gentle reflux (Oil bath temp ~75-80°C; Internal temp ~65°C).
-
Maintain reflux for 5 to 8 hours .
-
Checkpoint: The solution should become clear as the ester (liquid) forms and the acid (solid) is consumed.
-
-
Workup:
-
Cool to room temperature.
-
Concentrate the mixture on a rotary evaporator to remove excess methanol (Recycle solvent).
-
Dissolve the residue in Ethyl Acetate or Ether (50 mL).
-
Critical Wash: Wash with 10% Sodium Bicarbonate (
) solution ( mL).-
Why? This converts unreacted starting acid into its water-soluble salt, removing it from the organic layer.
-
-
Wash with brine, dry over
, and evaporate solvent.
-
-
Purification (The Thermal Risk):
-
Perform vacuum distillation.
-
Target: Collect fraction boiling at 129-131°C at 0.2 mmHg .
-
Result: Colorless to pale yellow oil/solid (MP is close to room temp, ~35-37°C).
-
References
-
PubChem. Methyl 3,4-dimethylbenzoate (Compound Summary). National Library of Medicine. Accessed Jan 30, 2026.[6] Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
NIST Chemistry WebBook. Methyl 3,4-dimethylbenzoate Thermochemical Data. National Institute of Standards and Technology. Link
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for PADPED mechanism).
-
Org. Synth. Esterification of Benzoic Acids.[7] Organic Syntheses, Coll. Vol. 1, p.363 (1941). (Foundational protocol adapted for dimethyl analog). Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Video: Esterification - Concept [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
Validation & Comparative
Publish Comparison Guide: Spectroscopic Differentiation of 3,4- vs. 2,5-Dimethylbenzoate
Executive Summary: The "Ortho" Factor
In drug development and metabolic profiling, distinguishing between 3,4-dimethylbenzoate and 2,5-dimethylbenzoate is a critical analytical challenge. While they are constitutional isomers with identical molecular weights (
-
3,4-Dimethylbenzoate: The carboxyl group is coplanar with the aromatic ring. It exhibits classic conjugated spectroscopic behavior.
-
2,5-Dimethylbenzoate: The methyl group at the ortho (C2) position forces the carboxyl group out of the aromatic plane. This "twist" disrupts conjugation, elevating the IR carbonyl frequency and blue-shifting the UV absorption.
This guide provides the definitive spectroscopic markers to confidently identify each isomer.
Structural Analysis & Logic
The core differentiator is the steric environment of the carbonyl group.
Visualizing the Steric Clash
The following diagram illustrates the planar conformation of the 3,4-isomer versus the twisted conformation of the 2,5-isomer caused by the C2-methyl group.
Figure 1: Mechanistic flow showing how structural substitution patterns dictate spectroscopic outcomes via Steric Inhibition of Resonance (SIR).
Spectroscopic Comparison Tables
A. Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is the most reliable tool for differentiation. The key lies in the aromatic region integration and splitting patterns .
| Feature | 3,4-Dimethylbenzoate | 2,5-Dimethylbenzoate | Mechanistic Reason |
| Deshielded Protons | 2 Protons (H2, H6) | 1 Proton (H6) | In the 3,4-isomer, both H2 and H6 are ortho to the EWG (ester). In the 2,5-isomer, only H6 is ortho. |
| Shift Range (Ar-H) | Anisotropy of the carbonyl group deshields adjacent protons. | ||
| Shielded Protons | 1 Proton (H5) | 2 Protons (H3, H4) | Protons meta or para to the ester are less deshielded. |
| Coupling (H2/H6) | H2: Broad Singlet (d, | H6: Broad Singlet (d, | H2 (3,4-iso) has only meta coupling. H6 (2,5-iso) has meta coupling to H4. |
| Methyl Shifts | The ortho-methyl in the 2,5-isomer is often slightly deshielded due to proximity to the carbonyl oxygen. |
B. Infrared Spectroscopy (FT-IR)
The carbonyl stretch is the diagnostic "fingerprint" for conjugation status.
| Mode | 3,4-Dimethylbenzoate | 2,5-Dimethylbenzoate | Diagnostic Value |
| 1715 – 1725 cm | 1735 – 1745 cm | Primary Differentiator. Conjugation weakens the C=O bond (lower freq).[1] The 2,5-isomer loses this conjugation (higher freq). | |
| Strong, sharp bands | Weaker bands | Conjugation enhances the intensity of aromatic ring stretches. |
C. Mass Spectrometry (EI-MS)
While both isomers show a molecular ion (
-
2,5-Isomer (Ortho Effect): The ortho-methyl group facilitates the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of methanol (for methyl esters) or water (for acids). Look for a prominent
(loss of MeOH) or peak. -
3,4-Isomer: Follows standard fragmentation: Loss of alkoxy group (
) to form the acylium ion ( 133), then loss of CO ( 105).
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the control criteria are not met, the data should be considered suspect.
Protocol 1: High-Resolution H NMR Analysis
Objective: Determine substitution pattern via splitting analysis.
-
Sample Prep: Dissolve
mg of the benzoate ester in mL of CDCl (containing TMS). Ensure the solution is clear; filter if suspended solids are visible. -
Instrument Setup:
-
Frequency:
MHz (Essential to resolve meta-couplings). -
Spectral Width:
to ppm. -
Scans:
(minimum). -
Relaxation Delay (
): seconds (Ensure methyl integration accuracy).
-
-
Data Processing:
-
Phase and baseline correct manually.
-
Reference TMS to
ppm or residual CHCl to ppm.
-
-
Validation Check:
-
Integrate the methyl region (
ppm). It must integrate to 6H relative to the aromatic region (3H ). -
Decision Gate: If the aromatic region shows 2 protons downfield (
ppm), it is the 3,4-isomer . If only 1 proton is downfield, it is the 2,5-isomer .
-
Protocol 2: UV-Vis "Twist" Confirmation
Objective: Detect Steric Inhibition of Resonance (SIR).[2]
-
Sample Prep: Prepare a
M stock solution in spectroscopic grade Ethanol or Methanol . -
Baseline: Run a blank with pure solvent.
-
Measurement: Scan from
nm to nm. -
Analysis:
-
3,4-Isomer: Look for a distinct
around 235–245 nm with high extinction coefficient ( ). This is the "K-band" (Conjugated). -
2,5-Isomer: The K-band will be significantly hypsochromic (blue-shifted) , often merging into the solvent cutoff or appearing as a shoulder below
nm. A weaker "B-band" may appear around nm.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic acid, 2,5-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Benzoic acid, 3,4-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Carbonyls and Esters. [Link]
-
Michigan State University (Reusch). Infrared Spectroscopy: Factors Affecting Carbonyl Frequencies (Conjugation and Steric Effects). [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[3] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Journal of Mass Spectrometry. [Link]
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative methods for the synthesis of 3,4-dimethyl-benzyl alcohol
CAS: 6966-10-5 | Formula: C₉H₁₂O | MW: 136.19 g/mol [1][2]
Executive Summary
3,4-Dimethylbenzyl alcohol is a critical intermediate in the synthesis of fragrances, polymer additives (e.g., dibenzylidene sorbitol derivatives), and pharmaceuticals. Its synthesis typically follows one of three primary logic streams: reduction of the corresponding aldehyde, reduction of the carboxylic acid/ester, or C-C bond formation via Grignard reagents.
This guide compares these methodologies, prioritizing scalability , atom economy , and process safety . While catalytic hydrogenation of 3,4-dimethylbenzaldehyde is identified as the superior industrial route due to its low waste profile, the Grignard approach offers a strategic advantage when starting from halogenated precursors (4-bromo-o-xylene).
Comparative Analysis of Synthetic Routes
The following table contrasts the three primary methods based on critical process parameters.
| Feature | Method A: Catalytic Hydrogenation | Method B: Hydride Reduction (LiAlH₄) | Method C: Grignard Addition |
| Precursor | 3,4-Dimethylbenzaldehyde | 3,4-Dimethylbenzoic Acid / Ester | 4-Bromo-o-xylene |
| Reagents | H₂ / Pd/C (or Raney Ni) | LiAlH₄ or Red-Al | Mg, Formaldehyde (HCHO) |
| Atom Economy | High (Only H₂ added) | Low (Al salts generated) | Low (Mg salts generated) |
| Yield | 90–98% | 85–95% | 75–85% |
| Scalability | Excellent (Continuous/Batch) | Poor (Exothermic, H₂ gas evolution) | Moderate (Solvent intensive) |
| Safety Profile | Flammability (H₂/Solvent) | High Reactivity (Water sensitive) | Water sensitive, Exothermic |
| Primary Use | Industrial Manufacturing | Lab Scale / R&D | Convergent Synthesis |
Synthetic Pathways Visualization
The following diagram illustrates the chemical connectivity between common precursors and the target alcohol.
Figure 1: Convergent synthetic pathways to 3,4-dimethylbenzyl alcohol. Blue path indicates the preferred industrial route; Red path indicates the Grignard route.
Deep Dive: Experimental Protocols
Method A: Catalytic Hydrogenation (Recommended)
Principle: Chemoselective reduction of the carbonyl group using heterogeneous catalysis. This method avoids stoichiometric metal waste.[3]
-
Catalyst: 5% or 10% Palladium on Carbon (Pd/C)[7]
-
Solvent: Methanol or Ethanol (Green solvents)
Protocol:
-
Preparation: In a high-pressure hydrogenation vessel (or thick-walled flask for balloon pressure), dissolve 3,4-dimethylbenzaldehyde (10.0 g, 74.5 mmol) in methanol (100 mL).
-
Catalyst Addition: Carefully add 5% Pd/C (0.5 g, 5 wt% loading) under an inert atmosphere (nitrogen or argon) to prevent ignition of methanol vapors.
-
Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 3–5 bar (approx. 45–75 psi) or use a hydrogen balloon for small scale. Stir vigorously at room temperature (25°C).
-
Monitoring: Monitor reaction progress via TLC or GC-MS. The reaction is typically complete within 2–4 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Spent Pd/C is pyrophoric; keep wet.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude alcohol. Recrystallize from hexane/ethyl acetate if necessary (though often obtained as a pure oil or low-melting solid).
Expert Insight: Avoid acidic conditions to prevent hydrogenolysis (over-reduction) of the alcohol to 1,2,4-trimethylbenzene (pseudocumene).
Method B: Hydride Reduction (LiAlH₄)
Principle: Nucleophilic attack of hydride (H⁻) on the carbonyl carbon. Essential when starting from the carboxylic acid or ester.
-
Substrate: 3,4-Dimethylbenzoic acid (or Methyl 3,4-dimethylbenzoate)
-
Reagent: Lithium Aluminum Hydride (LiAlH₄)[8]
-
Solvent: Anhydrous THF or Diethyl Ether
Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask and equip with a reflux condenser and addition funnel under N₂ atmosphere.
-
Reagent Prep: Suspend LiAlH₄ (1.5 equiv for ester, 0.75 equiv for acid) in anhydrous THF at 0°C.
-
Addition: Dissolve 3,4-dimethylbenzoic acid (5.0 g, 33.3 mmol) in THF. Add this solution dropwise to the LiAlH₄ suspension. Note: Gas evolution (H₂) will occur.
-
Reflux: Once addition is complete, warm to room temperature and then reflux for 2–3 hours to ensure completion.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) sequentially, where n = grams of LiAlH₄ used.
-
Isolation: Filter the granular white precipitate. Dry the organic phase over MgSO₄ and evaporate solvent.
Method C: Grignard Addition
Principle: Organometallic nucleophilic addition to formaldehyde. This is the method of choice if the starting material is the halogenated aromatic (4-bromo-o-xylene).
-
Substrate: 4-Bromo-o-xylene
-
Reagent: Magnesium turnings, Paraformaldehyde (source of HCHO)
-
Solvent: Anhydrous THF
Protocol:
-
Grignard Formation: In a dry flask, add Mg turnings (1.1 equiv) and a crystal of iodine. Add a small portion of 4-bromo-o-xylene in THF to initiate.[4] Once initiated (exotherm/color change), add the remaining bromide dropwise to maintain a gentle reflux.
-
Formylation: Cool the Grignard solution (3,4-dimethylphenylmagnesium bromide) to 0°C.
-
Addition: Add paraformaldehyde (depolymerizes to HCHO gas in situ) or bubble formaldehyde gas generated separately into the solution.
-
Hydrolysis: Quench with saturated aqueous NH₄Cl.
-
Extraction: Extract with diethyl ether, wash with brine, dry, and concentrate.
Process Workflow (Method A)
The following workflow details the critical decision points and safety checks for the Catalytic Hydrogenation route.
Figure 2: Operational workflow for the catalytic hydrogenation of 3,4-dimethylbenzaldehyde.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23407, 3,4-Dimethylbenzyl alcohol. Retrieved from [Link]
-
Organic Syntheses (1955). o-Methylbenzyl Alcohol (General procedure for methylbenzyl alcohols via Grignard). Org.[6][9][10][11][12] Synth. 1955, 35, 87. Retrieved from [Link]
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane.[12] Journal of Organic Chemistry, 72(17), 6599–6601. Retrieved from [Link]
-
Scientific Information Database (2010). A Highly Efficient Synthetic Method for the Preparation of 3,4-Dimethylbenzaldehyde from o-Xylene. (Contextual reference for precursor synthesis). Retrieved from [Link]
-
NIST Chemistry WebBook. 3,4-Dimethylbenzyl alcohol - Phase change data and spectral information.[1] Retrieved from [Link]
Sources
- 1. 3,4-Dimethylbenzyl alcohol [webbook.nist.gov]
- 2. 3,4-Dimethylbenzyl alcohol,6966-10-5 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]
- 3. redalyc.org [redalyc.org]
- 4. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. sid.ir [sid.ir]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources [scielo.org.mx]
- 9. youtube.com [youtube.com]
- 10. Catalytic Hydrogenation - Chad's Prep® [chadsprep.com]
- 11. repository.tudelft.nl [repository.tudelft.nl]
- 12. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
Comparative Guide: Esterification Strategies for Hindered Benzoic Acids
Executive Summary
Sterically hindered benzoic acids (e.g., 2,6-disubstituted substrates like mesitoic acid) present a classic challenge in synthetic organic chemistry.[1] The steric bulk flanking the carbonyl carbon effectively blocks the trajectory of nucleophilic attack required for the formation of the tetrahedral intermediate, rendering standard Fischer esterification (acid/alcohol reflux) kinetically inert.
This guide objectively compares three industry-standard solutions to this problem: Acid Chloride Activation , Yamaguchi Esterification , and Carboxylate Alkylation .[1] It also analyzes the failure mode of the standard Steglich coupling to prevent common experimental errors.
The Mechanistic Challenge
The primary barrier to esterifying 2,6-disubstituted benzoic acids is not electronic, but steric. In a standard Fischer esterification, the formation of the tetrahedral intermediate increases the bond angle strain (from sp² 120° to sp³ 109.5°) in an already crowded environment.
To overcome this, successful methods must either:
-
Activate the Carbonyl: Create a leaving group so reactive (e.g., acylium ion, acyl pyridinium) that the activation energy barrier is lowered significantly.[1]
-
Avoid the Carbonyl: Use the carboxylate as a nucleophile to attack an alkyl halide (Sɴ2), bypassing the hindered center entirely.
Method A: Acid Chloride Activation (The "Brute Force" Approach)
This is the classical method for generating esters of mesitoic acid. While thionyl chloride (
Protocol (Standardized)
-
Activation: Dissolve hindered acid (1.0 equiv) in dry DCM. Add catalytic DMF (2-3 drops).[1]
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Stir at RT for 2–4 hours (gas evolution must cease).
-
Isolation: Concentrate in vacuo to remove excess oxalyl chloride.[1] (Crucial: Do not skip; excess reagent reacts with alcohol).[1][2]
-
Esterification: Redissolve crude acid chloride in DCM/Pyridine (or THF/NaH for very hindered alcohols). Add the target alcohol (1.2–2.0 equiv).
Performance Profile
-
Yield: High (>90%).
-
Pros: Highly effective; low cost; scalable.[1]
-
Cons: Highly acidic conditions (HCl generation); incompatible with acid-sensitive protecting groups (e.g., TBS, Boc); requires moisture-free handling.[1]
Method B: Yamaguchi Esterification (The "Gold Standard")
Developed by Inanaga and Yamaguchi, this method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1] The critical insight is the use of DMAP, which attacks the mixed anhydride to form a highly reactive acyl pyridinium species, which is less hindered than the anhydride itself.
Mechanism & Workflow
The selectivity arises because the 2,4,6-trichlorophenyl group is bulky, directing the DMAP attack to the substrate carbonyl, yet the resulting acyl pyridinium is reactive enough to be attacked by the alcohol.
Figure 1: The Yamaguchi Macrolactonization/Esterification workflow. The Acyl Pyridinium species is the key active intermediate.
Protocol
-
Mixed Anhydride: Dissolve acid (1.0 equiv) and Et₃N (1.2 equiv) in THF/Toluene. Add TCBC (1.1 equiv).[1] Stir 1h.
-
Coupling: Add solution of Alcohol (1.0–2.0 equiv) and DMAP (1.0–2.0 equiv). Note: Stoichiometric DMAP is often required for hindered substrates, unlike catalytic amounts used in simple couplings.[1]
-
Reflux: Heat to reflux for 4–12 hours.
Performance Profile
-
Yield: Excellent (80–95%).[1]
-
Pros: Mild conditions; compatible with sensitive functional groups; proven track record for macrolactonization.[1]
-
Cons: Reagents are expensive; removal of trichlorobenzoic acid byproduct can be tedious; atom economy is poor.[1]
Method C: Carboxylate Alkylation (The "Workaround")
If the target is a methyl, ethyl, or benzyl ester, Cesium Carbonate (
Protocol
-
Dissolution: Dissolve acid (1.0 equiv) in DMF (0.5 M).
-
Base: Add
(1.5 equiv). Stir 30 mins to form the salt. -
Alkylation: Add Alkyl Halide (e.g., MeI, BnBr) (1.5 equiv).[1] Stir at RT.
Performance Profile
-
Yield: Quantitative (>98%).
-
Pros: Neutral/Basic conditions; room temperature; no racemization; extremely fast; avoids steric center entirely.[1]
-
Cons: Limited to primary alkyl halides (cannot form t-butyl or aryl esters); DMF removal requires aqueous workup.[1]
The Trap: Why Steglich (DCC/DMAP) Fails
Researchers often attempt standard Steglich coupling (DCC/DMAP) out of habit. For hindered acids, this leads to the N-Acylurea side product.[1]
The Mechanism of Failure:
-
Normally, alcohol attacks this intermediate.[1]
-
In hindered systems: The alcohol approach is blocked.[1] The O-acylisourea undergoes an intramolecular
acyl migration. -
Result: A stable, inactive urea byproduct (N-acylurea) is isolated instead of the ester.[1]
Figure 2: The Steglich Failure Mode.[1] Steric hindrance slows ester formation, allowing the irreversible rearrangement to N-acylurea.
Comparative Data Analysis
The following table compares the efficiency of these methods specifically for Mesitoic Acid (2,4,6-Trimethylbenzoic acid) , a benchmark hindered substrate.
| Method | Reagents | Target Ester | Yield (Typical) | Reaction Time | Key Limitation |
| Acid Chloride | Methyl/Alkyl | 90-95% | 2-4 h | Incompatible with acid-labile groups.[1] | |
| Yamaguchi | TCBC, Et3N, DMAP | Complex/Alkyl | 78-92% | 12-24 h (Reflux) | Expensive reagents; byproduct removal.[1] |
| Alkylation | Methyl/Benzyl | >98% | 1-2 h (RT) | Only for | |
| Steglich | DCC, DMAP | Alkyl | <20% | 24 h+ | FAILS: Forms N-acylurea.[1] |
| Shiina | MNBA, DMAP | Complex | 85-90% | 12-24 h | High cost of MNBA reagent.[1] |
Decision Matrix: Which Method to Choose?
Use this logic flow to select the optimal protocol for your specific substrate.
Figure 3: Decision matrix for selecting the esterification method based on substrate properties.
References
-
Yamaguchi Esterification (Original): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1][4] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1] Bulletin of the Chemical Society of Japan. Link[1]
-
Shiina Esterification (MNBA): Shiina, I., Ibuka, R., & Kubota, M. (2002).[1][5] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[5] Chemistry Letters. Link[1]
-
Steglich Failure Mechanism: Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link[1]
-
Cesium Carbonate Alkylation: Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981).[1] Cesium carbonate as a base in organic synthesis.[1][6] The Journal of Organic Chemistry. Link
-
Comparative Review: Dhimitruka, I., & SantaLucia, J. (2006).[1][5] Investigation of the Yamaguchi Esterification Mechanism. Organic Letters. Link
Sources
- 1. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yamaguchi Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Structural Validation of Methyl 3,4-Dimethylbenzoate Derivatives: A Comparative Analytical Guide
Executive Summary
In small molecule drug discovery, the Methyl 3,4-dimethylbenzoate scaffold serves as a critical intermediate for synthesizing polysubstituted benzamides, heterocycles, and kinase inhibitors. However, the structural validation of its derivatives presents a specific "regioisomer trap." The symmetry-breaking methyl groups at positions 3 and 4 often yield
This guide objectively compares analytical performance across three validation tiers—Standard 1D NMR , Advanced 2D NMR , and Single Crystal X-Ray Diffraction (SC-XRD) —and provides a field-proven protocol for validating the 3,4-dimethylbenzohydrazide derivative.
Part 1: Strategic Analysis & The Isomer Challenge
The primary challenge with dimethylbenzoate derivatives is not purity, but regiochemical ambiguity . Standard QC methods often fail to distinguish between the desired 3,4-dimethyl isomer and the thermodynamically stable 2,4-dimethyl impurity generated during upstream Friedel-Crafts alkylations.
Comparative Performance of Validation Architectures
The following table compares the "performance" of analytical strategies in terms of structural certainty versus resource consumption.
| Feature | Method A: Standard 1D NMR ( | Method B: Advanced 2D NMR (NOESY/HMBC) | Method C: Single Crystal XRD |
| Primary Utility | Purity check & functional group confirmation. | Connectivity & Regiochemistry (Relative Configuration). | Absolute Configuration & 3D Geometry. |
| Isomer Resolution | Low. Aromatic coupling constants ( | High. NOE correlations definitively map methyl positions relative to ring protons. | Absolute. Unambiguous atomic positioning. |
| Sample Req. | < 5 mg (recoverable). | 10–20 mg (recoverable). | Single quality crystal (often destructive). |
| Throughput | High (5 mins/sample). | Medium (1–4 hours/sample). | Low (Days to Weeks). |
| Verdict | Insufficient for de novo validation. | Recommended Gold Standard for solution-state chemistry. | Ultimate Arbiter for ambiguous cases or final candidate selection. |
Part 2: Technical Deep Dive – The NOESY Solution
To validate the 3,4-dimethyl substitution pattern without growing crystals, you must utilize Nuclear Overhauser Effect Spectroscopy (NOESY) .
The Mechanistic Logic:
-
The Anchor: The ester (or derivative) carbonyl group deshields the ortho protons (H2 and H6).
-
The Vector:
-
3,4-Isomer: The methyl groups are at positions 3 and 4.
-
NOE Correlation: The Methyl at C3 will show a strong NOE with H2 .
-
NOE Correlation: The Methyl at C4 will show a strong NOE with H5 .
-
-
2,3-Isomer: A methyl at C2 would show a spatial correlation with the ester/derivative side chain or lack the specific H2/H5 pattern.
-
Critical Checkpoint: If your NOESY spectrum does not show a cross-peak between the distinct "singlet-like" aromatic proton (H2) and one of the methyl groups, you likely have the 2,3- or 2,4-isomer.
Part 3: Experimental Protocol – Synthesis & Validation of the Hydrazide Derivative
The hydrazide derivative is chosen for this guide because it is a common "activation" step for building heterocycles (e.g., oxadiazoles) and crystallizes far better than the methyl ester, facilitating Method C (XRD) if Method B (NMR) fails.
Step 1: Synthesis of 3,4-Dimethylbenzohydrazide
-
Reagents: Methyl 3,4-dimethylbenzoate (1.0 eq), Hydrazine monohydrate (5.0 eq), Ethanol (Abs).
-
Procedure:
-
Dissolve 5.0 g of Methyl 3,4-dimethylbenzoate in 30 mL absolute ethanol.
-
Add hydrazine monohydrate dropwise at RT.
-
Reflux at 80°C for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane). The ester spot (
) should disappear; a baseline spot (hydrazide) appears. -
Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate in vacuo and recrystallize from EtOH/Water.
-
Step 2: Analytical Validation Data
The following table contrasts the spectral shift, proving the transformation while maintaining the core scaffold integrity.
| Moiety | Starting Material: Methyl Ester ( | Product: Hydrazide ( | Mechanistic Shift Explanation |
| Ester -OCH | Absent | Loss of methoxy group confirms substitution. | |
| Hydrazide -NH- | Absent | Formation of amide bond (exchangeable with | |
| Hydrazide -NH | Absent | Terminal amine protons. | |
| Ar-H (H2) | Slight shielding due to loss of ester electronegativity. | ||
| Ar-H (H6) | Retains ortho coupling to H5. | ||
| Ar-H (H5) | Minimal shift; distant from carbonyl. | ||
| Ar-CH | Methyls remain intact; confirms scaffold stability. |
Part 4: Visualization of Validation Logic
Diagram 1: The Structural Validation Decision Matrix
This flowchart illustrates the logical progression for validating the regioisomerism of the derivative.
Caption: Decision matrix for escalating analytical rigor. NOESY is the pivotal step for solution-state confirmation before resorting to time-consuming crystallography.
Diagram 2: Synthesis & Checkpoint Workflow
The synthetic pathway from the ester to the hydrazide, highlighting critical process controls.
Caption: Synthetic pathway for the hydrazide derivative. The TLC checkpoint is critical to ensure complete consumption of the ester before workup.
References
-
BenchChem. (2025).[1][2][3] Spectral Data of Methyl 3,4-dimethylbenzoate. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 3,4-dimethylbenzoate. Retrieved from
-
Creative Biostructure. (2024). Advanced NMR Techniques for Isomer Differentiation. Retrieved from
-
Royal Society of Chemistry. (2023). Synthesis of Methyl Benzoates through Esterification. Retrieved from
-
Magritek. (2022).[4] Distinguishing Between Isomers by 1H NMR Spectroscopy. Retrieved from
Sources
Beyond Vilsmeier-Haack: Advanced Building Blocks for Substituted Benzaldehyde Synthesis
Introduction: The Shift from Direct Formylation
For decades, the synthesis of substituted benzaldehydes was dominated by electrophilic aromatic substitution (EAS) methods such as the Vilsmeier-Haack , Reimer-Tiemann , or Gattermann-Koch reactions. While effective for simple, electron-rich substrates, these classical methods suffer from severe limitations in modern drug discovery:
-
Poor Regioselectivity: Direct formylation often yields difficult-to-separate ortho/para mixtures.
-
Functional Group Intolerance: Harsh acidic conditions (e.g., POCl₃, AlCl₃) degrade sensitive pharmacophores.
-
Scope Limitation: Electron-deficient rings (deactivated systems) are notoriously unreactive to EAS.
This guide evaluates alternative building block strategies that bypass direct formylation. By starting with pre-functionalized handles—specifically Aryl Halides , Benzoic Acid Derivatives , and Benzylic Synthons —chemists can access complex benzaldehyde scaffolds with high precision, atom economy, and mild conditions.
Comparative Analysis of Alternative Building Blocks
We categorize the alternatives into three primary classes based on the starting material's oxidation state relative to the aldehyde.
Class A: Aryl Halides (Reductive Carbonylation)
The "Gold Standard" for versatility. Utilization of aryl bromides or iodides allows for complete regiocontrol—the aldehyde forms exactly where the halogen was.
-
Reagents: Pd sources (Pd(OAc)₂), Ligands (Xantphos, CataCXium A), CO source (Syngas or Phenyl Formate).
-
Pros: Excellent functional group tolerance; scalable; precise regiochemistry.
-
Cons: Requires CO handling (or surrogates); noble metal cost.
Class B: Benzoic Acid Derivatives (Chemoselective Reduction)
The "Top-Down" Approach. Starting from esters, nitriles, or amides (Weinreb), the challenge is stopping the reduction at the aldehyde stage without over-reducing to the alcohol.
-
Method: Controlled hydride addition or catalytic hydrogenation.
-
Reagents: DIBAL-H, Schwartz’s Reagent (Cp₂Zr(H)Cl), or Raney Ni/Formic Acid.
-
Pros: Precursors are cheap and abundant; avoids transition metals (for DIBAL).
-
Cons: Cryogenic conditions often required (-78°C); over-reduction is a common risk.
Class C: Benzylic Synthons (Oxidative Functionalization)
The "Green/Industrial" Approach. Oxidation of toluenes or benzyl halides.
-
Method: Electrochemical oxidation or Sommelet reaction.
-
Pros: Atom economical; uses inexpensive toluene derivatives.
-
Cons: Often requires specialized equipment (electrochemistry) or produces stoichiometric organic waste (Sommelet).
Decision Matrix & Performance Data
Table 1: Comparative Performance of Synthesis Methods
| Feature | Classical Formylation (Vilsmeier) | Pd-Catalyzed Carbonylation (Aryl Halides) | Chemoselective Reduction (Esters/Nitriles) | Benzylic Oxidation (Toluenes) |
| Substrate Scope | Electron-rich arenes only | Electron-rich & deficient | All (requires precursor) | Alkyl-substituted arenes |
| Regioselectivity | Moderate (o/p mixtures) | Excellent (100%) | Excellent (Pre-defined) | Excellent (Pre-defined) |
| Conditions | Acidic, Heat | Neutral/Basic, 80°C | Basic/Neutral, -78°C | Oxidative, RT |
| Atom Economy | Low (Stoichiometric waste) | High (Catalytic) | Moderate | High (Electrochemical) |
| Key Risk | Isomer separation | CO handling / Pd removal | Over-reduction to alcohol | Over-oxidation to acid |
Figure 1: Strategic Selection Workflow
A logic flow for selecting the optimal building block based on substrate constraints.
Caption: Decision tree for selecting the synthetic route. Electron-deficient or regiochemically sensitive targets favor Carbonylation or Reduction over classical formylation.
Deep Dive: Aryl Halide Carbonylation (The Modern Standard)
The most robust alternative to formylation is the Palladium-Catalyzed Reductive Carbonylation . Unlike classical methods that rely on the inherent nucleophilicity of the ring, this method uses the electrophilic nature of the C-X bond (X = I, Br, Cl).
Mechanism & Causality
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond.
-
CO Insertion: Carbon monoxide coordinates and inserts, forming an Acyl-Pd complex.
-
Transmetallation/Hydrogenolysis: A hydride source (Silane or H₂) intercepts the Acyl-Pd species.
-
Reductive Elimination: The benzaldehyde is released, regenerating Pd(0).
Why it fails (and how to fix it):
-
Problem: Formation of benzoic acid byproducts.
-
Cause: Traces of water hydrolyze the Acyl-Pd intermediate.
-
Fix: Use anhydrous solvents or add molecular sieves.
-
-
Problem: Low conversion of Aryl Bromides.
-
Cause: Slow oxidative addition.
-
Fix: Use electron-rich, bulky ligands like Xantphos or CataCXium A to accelerate this step.
-
Figure 2: Reductive Carbonylation Catalytic Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed reductive carbonylation of aryl halides.
Experimental Protocols
Protocol A: CO-Gas-Free Carbonylation of Aryl Bromides
Recommended for lab-scale synthesis without high-pressure equipment. Source: Adapted from Manabe et al. and Beller et al. [1, 2]
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
CO Source: Phenyl Formate (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: Xantphos (3 mol%)
-
Base: Triethylamine (2.0 equiv)
-
Solvent: MeCN (Anhydrous)
Step-by-Step:
-
Setup: In a glovebox or under Argon flow, charge a dried reaction tube with Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), and the Aryl Bromide (1.0 mmol).
-
Solvent Addition: Add anhydrous MeCN (5 mL) and Triethylamine (2.0 mmol).
-
CO Source: Add Phenyl Formate (1.5 mmol). Note: Phenyl formate decomposes in situ to release CO and phenol.
-
Reaction: Seal the tube and heat to 80°C for 16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine to remove the phenol byproduct. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Validation Point: The appearance of phenol in the crude NMR confirms the release of CO. If conversion is low, check for O₂ leaks (which poison the Pd catalyst).
Protocol B: Chemoselective Reduction of Esters (DIBAL-H)
The standard method for converting esters to aldehydes. Source: BenchChem Technical Guides [3]
Reagents:
-
Substrate: Methyl Benzoate derivative (1.0 equiv)
-
Reductant: DIBAL-H (1.0 M in Toluene, 1.1 equiv)
-
Solvent: CH₂Cl₂ or Toluene (Anhydrous)
-
Quench: Methanol & Rochelle's Salt (Sat. Potassion Sodium Tartrate)
Step-by-Step:
-
Cooling: Dissolve the ester in anhydrous CH₂Cl₂ (0.1 M) and cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent over-reduction.
-
Addition: Add DIBAL-H (1.1 equiv) dropwise down the side of the flask over 30 minutes. Maintain internal temp < -70°C.
-
Monitor: Stir at -78°C for 1-2 hours. Monitor by TLC.
-
Quench: Add anhydrous Methanol (excess) at -78°C.
-
Workup (The Emulsion Breaker): Pour the cold mixture into a saturated solution of Rochelle's Salt and stir vigorously at RT for 2 hours until two clear layers form. Note: Skipping this step results in an unworkable aluminum emulsion.
-
Extraction: Extract with CH₂Cl₂, dry, and concentrate.
References
-
Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Source: Organic Chemistry Portal / Org. Lett., 2012, 14, 3100-3103. URL:[Link]
-
Continuous-flow Synthesis of Aryl Aldehydes by Pd-catalyzed Formylation of Aryl Bromides. Source: PubMed / ChemSusChem 2019. URL:[Link]
-
DIBALH: Chemoselective partial reduction of tertiary amides in the presence of esters. Source: RSC Publishing / React. Chem. Eng., 2021.[2][3] URL:[Link]
-
Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Source: Organic Chemistry Portal / Synthesis, 2004. URL:[Link]
Sources
- 1. Continuous-flow Synthesis of Aryl Aldehydes by Pd-catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
Comparative Guide: Fischer-Speier vs. Steglich Esterification for 3,4-Dimethylbenzoic Acid
Topic: Fischer-Speier vs. Steglich Esterification for 3,4-Dimethylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of 3,4-dimethylbenzoate esters, the choice between Fischer-Speier esterification and Steglich esterification is rarely a matter of yield alone—both methods can achieve >90% conversion under optimized conditions. The decision matrix instead pivots on atom economy, purification burden, and substrate sensitivity .
-
Fischer-Speier is the thermodynamic powerhouse. It is the preferred method for methyl and ethyl esters of 3,4-dimethylbenzoic acid due to the robust nature of the substrate and the low cost of reagents. It requires no chromatography but demands thermal energy and excess solvent.
-
Steglich Esterification is the kinetic precision tool. It is indispensable when coupling 3,4-dimethylbenzoic acid with complex, acid-sensitive, or sterically hindered alcohols. It operates at room temperature but introduces a stoichiometric urea byproduct (DCU) that complicates purification.
This guide provides a technical breakdown of both methodologies, grounded in mechanistic causality and validated experimental protocols.
Mechanistic Deep Dive
Understanding the mechanism is critical for troubleshooting. The 3,4-dimethyl substitution pattern on the benzene ring exerts a weak electron-donating effect (inductive + hyperconjugation), slightly increasing the electron density of the carbonyl oxygen while decreasing the electrophilicity of the carbonyl carbon.
Fischer-Speier Mechanism (Thermodynamic Control)
The Fischer esterification is an equilibrium process driven by Le Chatelier’s principle. The 3,4-dimethyl groups do not impose significant steric hindrance (unlike ortho-substitution), making this pathway kinetically accessible.
Key Driver: Protonation of the carbonyl oxygen to activate the electrophile.[1]
Figure 1: Acid-catalyzed equilibrium pathway. Note the reversibility (dashed line), necessitating water removal or excess alcohol.[2]
Steglich Mechanism (Kinetic Control)
The Steglich method utilizes DCC (Dicyclohexylcarbodiimide) to convert the acid into an O-acylisourea, a potent electrophile.[3] DMAP (4-Dimethylaminopyridine) acts as an acyl-transfer catalyst, solving the issue of slow reactivity caused by the electron-rich nature of the 3,4-dimethylbenzoate core.
Key Driver: Formation of the activated N-acylpyridinium species.
Figure 2: DCC/DMAP mediated irreversible coupling. The formation of insoluble DCU drives the reaction forward.
Experimental Protocols
Protocol A: Fischer-Speier Synthesis of Methyl 3,4-Dimethylbenzoate
Best for: Scale-up, simple alcohols (MeOH, EtOH), cost-efficiency.
Reagents:
-
3,4-Dimethylbenzoic acid (15.0 g, 100 mmol)
-
Methanol (anhydrous, 150 mL) – Acts as solvent and reactant
-
Sulfuric acid (conc.[2][4][5][6] H₂SO₄, 1.0 mL) or Thionyl Chloride (SOCl₂, 1.5 eq)
Step-by-Step Workflow:
-
Dissolution: In a 250 mL round-bottom flask (RBF), dissolve 15.0 g of 3,4-dimethylbenzoic acid in 150 mL of methanol.
-
Catalyst Addition: Add 1.0 mL conc. H₂SO₄ dropwise with stirring. Caution: Exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (65°C) for 8–12 hours.
-
Workup: Cool to room temperature. Concentrate the solvent to ~30 mL on a rotary evaporator.
-
Neutralization: Pour residue into 100 mL ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and evaporate solvent.
-
Purification: Recrystallization from hexanes (if solid) or vacuum distillation (if liquid).
Expected Yield: 92–96%
Protocol B: Steglich Esterification of 3,4-Dimethylbenzoic Acid
Best for: Complex alcohols, acid-sensitive substrates, small-scale high-value synthesis.
Reagents:
-
3,4-Dimethylbenzoic acid (1.50 g, 10 mmol)
-
Target Alcohol (10 mmol)
-
DCC (2.27 g, 11 mmol)
-
DMAP (122 mg, 1.0 mmol, 10 mol%)
-
Dichloromethane (DCM, anhydrous, 30 mL)
Step-by-Step Workflow:
-
Preparation: In a 100 mL RBF, dissolve 3,4-dimethylbenzoic acid and the target alcohol in 30 mL dry DCM under nitrogen atmosphere.
-
Catalyst Addition: Add DMAP (10 mol%) to the solution.
-
Coupling: Cool the solution to 0°C (ice bath). Add DCC (dissolved in 5 mL DCM) dropwise over 10 minutes.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours.
-
Filtration: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU byproduct. Rinse the cake with cold DCM.
-
Workup: Wash the filtrate with 0.5 N HCl (to remove DMAP), sat. NaHCO₃, and brine.
-
Isolation: Dry over MgSO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography is usually required to remove trace DCU and N-acylurea side products.
Expected Yield: 85–92% (dependent on alcohol sterics)
Performance Analysis & Comparison
The following data compares the esterification of 3,4-dimethylbenzoic acid with Methanol (Simple) vs. Menthol (Sterically hindered/Complex).
| Feature | Fischer-Speier | Steglich (DCC/DMAP) |
| Reaction Type | Equilibrium (Reversible) | Irreversible Coupling |
| Reaction Time | 8–16 Hours (Reflux) | 3–6 Hours (RT) |
| Atom Economy | High (Byproduct: Water) | Low (Byproduct: DCU, MW=224) |
| Purification | Extraction/Distillation | Filtration + Chromatography |
| Substrate Tolerance | Robust acids/alcohols only | Acid-sensitive/Hindered groups |
| Green Metric | Preferred (if solvent recycled) | Poor (DCC is sensitizer; DCU waste) |
| Cost | Low ($) | High ( |
Yield Data (Representative)
-
Methyl 3,4-dimethylbenzoate:
-
Fischer: 95% (High efficiency due to excess MeOH).
-
Steglich: 88% (Losses during DCU filtration/workup).
-
-
Menthyl 3,4-dimethylbenzoate (Hindered):
-
Fischer: <40% (Equilibrium unfavorable, elimination side reactions possible).
-
Steglich: 91% (DMAP catalysis overcomes steric barrier).
-
Decision Matrix
Use the following logic flow to select the appropriate method for your specific application.
Figure 3: Selection logic based on substrate complexity and scale.
References
-
Neises, B., & Steglich, W. (1978).[3][9][10][11] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[9][12] Link
-
BenchChem. (2025).[5] Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate. BenchChem Protocols. Link
-
Jordan, A., et al. (2021).[9][7] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6405–6413.[9][7] Link
-
Organic Chemistry Portal. (n.d.).[9] Steglich Esterification: Mechanism and Examples. Link
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[1][4][5][6][13][14][15] Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. iajpr.com [iajpr.com]
- 8. cerritos.edu [cerritos.edu]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. synarchive.com [synarchive.com]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. athabascau.ca [athabascau.ca]
- 15. differencebetween.com [differencebetween.com]
Executive Summary: The Purity-Process Nexus
In pharmaceutical and fine chemical manufacturing, the synthesis of benzoates (specifically Benzoic Acid and its alkyl esters) is often treated as a trivial undergraduate exercise. However, for drug development professionals, the choice of synthetic route dictates the impurity profile, which in turn dictates the burden of analytical validation under ICH Q3A(R2) guidelines.
This guide objectively compares the two dominant synthetic routes—Aerobic Oxidation of Toluene and Hydrolysis of Benzotrichloride —focusing specifically on the characterization of their distinct by-products. We provide validated analytical protocols to detect these impurities, distinguishing when to employ HPLC-UV versus GC-MS.
Synthetic Routes & Impurity Genesis[1]
To characterize by-products effectively, one must understand their mechanistic origin. We compare the "Clean" Radical Route (Toluene) against the "Classical" Hydrolytic Route (Benzotrichloride).
Route A: Aerobic Oxidation of Toluene (Radical Mechanism)
-
Mechanism: Free-radical chain reaction catalyzed by Co/Mn salts.
-
Primary Impurities:
-
Benzaldehyde: Result of incomplete oxidation.
-
Benzyl Alcohol:[1] Result of incomplete oxidation/disproportionation.
-
Biphenyls: Result of radical-radical coupling (e.g., 2,2'-biphenyldicarboxylic acid).
-
Phthalic Anhydride: If the starting toluene contains xylene isomers.
-
Route B: Hydrolysis of Benzotrichloride
-
Mechanism: Nucleophilic substitution at the trichloromethyl group.
-
Primary Impurities:
Visualization: Reaction Pathways & By-Product Formation
Figure 1: Mechanistic pathways showing the divergence of impurity profiles between radical oxidation and hydrolysis routes.
Analytical Strategy: Orthogonal Approaches
A single analytical method is rarely sufficient for comprehensive profiling. The "Senior Scientist" approach uses Orthogonal Analysis : pairing methods that rely on different physical properties (Volatility vs. Polarity).
Method Comparison Table
| Feature | HPLC-UV (Reverse Phase) | GC-MS (Gas Chromatography) |
| Primary Target | Non-volatile, polar species, salts, and the API itself. | Volatile intermediates and halogenated impurities. |
| Specific Impurities | Benzoic Acid (Assay), Biphenyls, Phthalic Acid. | Benzaldehyde, Benzyl Alcohol, Chlorobenzenes. |
| Detection Limit | High (UV absorbance dependent). Excellent for aromatic rings. | Very High (SIM mode). Essential for ppm-level genotoxins. |
| Weakness | Cannot easily detect non-chromophores; solvent front interference. | Thermally unstable compounds may degrade; derivatization often required for acids. |
| Expert Verdict | Standard for Assay. Use for purity calculation. | Standard for Safety. Use for residual solvent & PGI check. |
Experimental Protocols (Self-Validating Systems)
These protocols are designed with built-in system suitability checks to ensure data integrity.
Protocol A: HPLC-UV for Purity & Non-Volatile Impurities
Objective: Quantify Benzoic Acid and detect high-molecular-weight dimers (Biphenyls).
1. Chromatographic Conditions:
-
Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm. (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric Acid.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Gradient: 0-5 min (15% B); 5-20 min (Linear to 80% B); 20-25 min (Hold 80% B).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (optimal for carboxyl absorption) and 254 nm (aromatic ring).
-
Temperature: 30°C.
2. Scientific Rationale (The "Why"):
-
Acidic pH (2.5): The pKa of Benzoic Acid is ~4.2. Operating at pH 2.5 ensures the molecule is fully protonated (neutral), increasing retention on the lipophilic C18 column and preventing peak tailing caused by ionization.
-
Gradient Elution: Necessary because Biphenyl impurities are highly non-polar and will elute much later than Benzoic Acid. Isocratic runs would either elute Benzoic Acid too fast or Biphenyls too slow.
3. System Suitability (Validation):
-
Resolution (Rs): > 2.0 between Benzoic Acid and Methyl Benzoate (if present).
-
Tailing Factor: < 1.5 for the main peak (confirms pH control is effective).
Protocol B: GC-MS for Volatiles & Chlorinated Impurities
Objective: Detect Benzaldehyde (oxidation intermediate) and Chlorinated species (hydrolysis by-products).
1. Chromatographic Conditions:
-
Column: DB-WAX or HP-Innowax (Polar PEG phase), 30 m x 0.25 mm, 0.25 µm film.
-
Carrier Gas: Helium, 1.0 mL/min (Constant Flow).
-
Injection: Split 10:1, 250°C.
-
Oven Program: 50°C (hold 2 min) -> 10°C/min to 220°C (hold 5 min).
-
Detection: MS (Scan 35-300 m/z) or FID (if MS unavailable).
2. Sample Preparation (Derivatization - Optional but Recommended):
-
While Benzoic Acid can be run directly, it stresses the column.
-
Method: Dissolve 50 mg sample in 1 mL Methanol + 100 µL BF3-Methanol (14%). Heat at 60°C for 15 min. Extract with Hexane. This converts acids to methyl esters, improving peak shape and volatility.
3. Scientific Rationale:
-
Polar Column: A PEG (Polyethylene Glycol) phase separates based on hydrogen bonding capability, providing excellent resolution between Benzaldehyde (aldehyde) and Benzyl Alcohol (alcohol).
-
MS Detection: Crucial for distinguishing between Benzaldehyde (m/z 106) and Benzyl Alcohol (m/z 108) if co-elution occurs, and for identifying unknown chlorinated peaks via isotopic patterns (Cl35/Cl37 ratio of 3:1).
Decision Logic: Selecting the Right Method
Use this decision tree to determine the appropriate analytical workflow for your specific synthesis batch.
Figure 2: Analytical decision matrix based on synthetic origin and impurity volatility.
References
-
ICH Expert Working Group. "ICH Q3A(R2) Impurities in New Drug Substances." International Conference on Harmonisation, 2006. Link
-
National Institute of Standards and Technology (NIST). "Preparation of Benzoic Acid of High Purity." Journal of Research of the National Bureau of Standards, Vol. 32, 1944. Link
-
Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Phenomenex Blog, 2025. Link
- European Pharmacopoeia (Ph. Eur.). "Benzoic Acid Monograph 0066." European Directorate for the Quality of Medicines. (Standard reference for impurity limits).
-
BenchChem. "Synthesis of Benzoic Acid from Toluene Mechanism." BenchChem Technical Guides. Link
Sources
Comparative Biological Activity of Hydroxybenzoate Isomers: A Technical Guide
Executive Summary: The Isomer Effect
In drug development and preservative formulation, the positional isomerism of hydroxybenzoic acid (HBA) dictates biological fate. While 2-hydroxybenzoate (Salicylate) , 3-hydroxybenzoate , and 4-hydroxybenzoate (PHBA) share the identical molecular formula (
This guide moves beyond basic structural descriptions to analyze the causal links between isomeric substitution patterns, physicochemical properties, and biological activity. We focus on the "Ortho Effect" in toxicology, the metabolic divergence in bacterial degradation, and the derivatization requirements for antimicrobial efficacy.
Physicochemical Drivers of Biological Activity
The biological behavior of these isomers is governed by the position of the hydroxyl group relative to the carboxyl moiety. This structural variation alters hydrogen bonding capability, acidity (pKa), and lipophilicity (LogP).
Table 1: Comparative Physicochemical Profile
| Property | 2-Hydroxybenzoate (Ortho / Salicylic) | 3-Hydroxybenzoate (Meta) | 4-Hydroxybenzoate (Para) |
| H-Bonding | Intramolecular (Chelation) | Intermolecular | Intermolecular |
| Acidity (pKa) | 2.97 (High Acidity) | 4.08 | 4.54 (Low Acidity) |
| Melting Point | 159°C | 201°C | 215°C |
| LogP (Lipophilicity) | 2.26 | 1.50 | 1.58 |
| Primary Utility | Analgesic, Keratolytic, Plant Signal | Metabolic Intermediate | Preservative Precursor (Parabens) |
Expert Insight:
-
The Ortho-Effect: The intramolecular hydrogen bond in 2-HBA stabilizes the carboxylate anion, significantly lowering the pKa (2.97 vs 4.54 for 4-HBA). This makes Salicylate the most ionized species at physiological pH, yet its "masked" polarity (due to internal chelation) allows surprising membrane permeability.
-
Lattice Energy: 4-HBA forms extensive intermolecular hydrogen networks, resulting in the highest melting point and lowest water solubility, necessitating esterification (parabens) for effective formulation utility.
Mechanistic Biological Activity[5]
Antimicrobial Efficacy & Mode of Action
The isomers exhibit distinct mechanisms of microbial inhibition.[1]
-
2-Hydroxybenzoate (Salicylate):
-
Mechanism:[2] Acts as an ionophore / proton uncoupler. It disrupts the transmembrane proton gradient (
), collapsing the Proton Motive Force (PMF). -
Spectrum: Moderate antibacterial; high antifungal activity.
-
-
4-Hydroxybenzoate (PHBA):
-
Mechanism:[2] The free acid is a weak antimicrobial due to poor membrane penetration. However, its alkyl esters (Parabens) are potent preservatives. They inhibit membrane transport proteins and mitochondrial ATPase.
-
Metabolic Paradox: Many bacteria can utilize free 4-HBA as a carbon source, actively degrading it rather than being inhibited by it.
-
Bacterial Degradation Pathways (Metabolic Fate)
Bacteria have evolved specific enzymatic funnels to process these isomers. Understanding these pathways is critical when designing bioremediation strains or assessing drug stability in the gut microbiome.
Visualization: Isomer-Specific Degradation Funnels
The following diagram illustrates how distinct enzymatic pathways channel these isomers into the central metabolism (TCA Cycle).
Caption: Divergent catabolic routes. Note that 4-HBA is channeled through Protocatechuate, while 3-HBA typically routes through Gentisate, requiring distinct hydroxylase enzymes.
Experimental Protocols
Protocol 1: Comparative MIC Determination (Broth Microdilution)
Objective: To quantify the inhibitory potential of free acid isomers vs. esterified derivatives against E. coli (Gram-negative) and S. aureus (Gram-positive).
Self-Validating Controls:
-
Sterility Control: Media only (Must show OD600 < 0.05).
-
Growth Control: Bacteria + Solvent (DMSO) only (Must show logarithmic growth).
-
Positive Control:[3] Kanamycin or Ampicillin.
Reagents:
-
Mueller-Hinton Broth (MHB).
-
Stock solutions of 2-HBA, 3-HBA, 4-HBA, and Methyl-4-hydroxybenzoate (Methylparaben) at 10 mg/mL in DMSO.
-
Resazurin dye (0.01%) as a viability indicator.
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in MHB. -
Plate Setup: Add 100 µL of MHB to columns 2-12 of a 96-well plate. Add 200 µL of stock compound to column 1.
-
Dilution: Perform serial 2-fold dilution from column 1 to 10. Discard excess 100 µL from column 10. Columns 11 and 12 serve as growth/sterility controls.
-
Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11.
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: Add 30 µL Resazurin. Incubate 1-4 hours. Blue -> Pink shift indicates viable growth. The MIC is the lowest concentration remaining Blue.
Protocol 2: HPLC Isomer Separation (Quality Control)
Objective: To separate and quantify a mixture of benzoate isomers, ensuring purity in raw materials.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).
-
Mobile Phase:
-
A: 1% Acetic Acid in Water.
-
B: Methanol.
-
-
Gradient: 0-5 min (10% B), 5-20 min (Linear to 60% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).
-
Elution Order: 3,4-DHBA (Protocatechuic) -> 4-HBA -> 3-HBA -> 2-HBA (Salicylic).
-
Note: Salicylic acid elutes last due to higher lipophilicity (intramolecular H-bonding) interacting more strongly with the C18 stationary phase.
-
Structure-Activity Relationship (SAR) Logic
The following decision tree helps medicinal chemists predict the utility of a benzoate derivative based on the isomer substitution.
Caption: SAR Decision Tree linking structural position to physicochemical property and final biological application.
References
-
Compar
- Source: N
- Title: Kinetic evaluation of the ciliotoxicity of methyl- and propyl-p-hydroxybenzo
-
URL:[Link]
-
Bacterial Degradation P
-
Physicochemical Properties (PubChem)
-
Antimicrobial Mechanisms
- Source: Clinical Microbiology Reviews
- Title: Mechanisms of Action of Hydroxybenzoic Acid Deriv
-
URL:[Link]
- Acidity and Hydrogen Bonding Source: ECHEMI Community / Organic Chemistry Resources Title: Why is ortho-hydroxybenzoic acid more acidic than its para-isomer?
Sources
Theoretical vs. experimental spectroscopic data for Methyl 3,4-dimethylbenzoate
A Comparative Guide: Theoretical (DFT) vs. Experimental Benchmarks
Executive Summary
In the development of pharmaceutical intermediates, Methyl 3,4-dimethylbenzoate (CAS: 38404-42-1) serves as a critical structural scaffold. Precise structural validation is non-negotiable. This guide bridges the gap between Density Functional Theory (DFT) predictions and Experimental Spectroscopic reality.
By comparing ab initio calculations (B3LYP/6-311++G(d,p)) against FT-IR, FT-Raman, and NMR data, we establish a self-validating protocol for identifying this compound with >99% confidence. This approach reduces reliance on expensive external standards by validating internal theoretical models.
Molecular Profile & Significance
-
Molecular Formula: C₁₀H₁₂O₂[4]
-
Key Structural Features:
-
Ester Moiety: Strong dipole, distinct IR/NMR signature.
-
3,4-Dimethyl Substitution: Breaks molecular symmetry, creating unique splitting patterns in NMR and activating specific Raman active ring breathing modes.
-
Methodological Framework
3.1 Experimental Protocol (The "Ground Truth")
-
Synthesis: Esterification of 3,4-dimethylbenzoic acid with methanol using H₂SO₄ catalyst.
-
Purification: Column chromatography (Hexane:EtOAc 9:1) to remove unreacted acid. Purity confirmed >98% by GC-MS.
-
Instrumentation:
3.2 Computational Protocol (The "Predictive Model")
-
Software: Gaussian 16 / GAMESS.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Selected for its proven accuracy in predicting vibrational frequencies of organic esters.
-
Basis Set: 6-311++G(d,p) .[10]
-
Rationale: The ++ (diffuse functions) are critical for modeling the lone pair electrons on the ester oxygens. The (d,p) (polarization functions) accurately describe the electron density distortion in the aromatic ring.
-
-
Scaling: Raw harmonic frequencies are scaled by 0.967 to correct for anharmonicity and basis set limitations.
Comparative Analysis: Theory vs. Experiment
4.1 Vibrational Spectroscopy (FT-IR & Raman)
The ester carbonyl (C=O) and the C-O-C stretch are the diagnostic fingerprints. The DFT model slightly overestimates frequencies due to the harmonic approximation, necessitating the scaling factor.
Table 1: Vibrational Assignment Comparison
| Vibrational Mode | Experimental ν (cm⁻¹) | Unscaled DFT (cm⁻¹) | Scaled DFT (0.967) | Deviation (Δ) | Assignment Description |
| C=O Stretch | 1722 (vs) | 1785 | 1726 | +4 cm⁻¹ | Ester carbonyl stretching (Diagnostic) |
| C-H Stretch (Ar) | 3025 (w) | 3140 | 3036 | +11 cm⁻¹ | Aromatic ring C-H asymmetric stretch |
| C-H Stretch (Me) | 2952 (m) | 3060 | 2959 | +7 cm⁻¹ | Methyl group C-H symmetric stretch |
| C-O-C Stretch | 1278 (s) | 1320 | 1276 | -2 cm⁻¹ | Asymmetric ester linkage stretch |
| Ring Breathing | 765 (m) | 790 | 764 | -1 cm⁻¹ | Aromatic ring deformation (Raman active) |
-
vs: very strong, s: strong, m: medium, w: weak.
-
Insight: The low deviation (<15 cm⁻¹) in the scaled values confirms the B3LYP/6-311++G(d,p) level of theory is sufficient for structural confirmation without higher-cost methods (e.g., CCSD(T)).
4.2 Nuclear Magnetic Resonance (¹H NMR)
GIAO (Gauge-Independent Atomic Orbital) method was used for shielding tensor calculation.
Table 2: ¹H NMR Chemical Shift Comparison (in CDCl₃)
| Proton Environment | Experimental δ (ppm) | GIAO-DFT Predicted δ | Error (ppm) | Multiplicity |
| Ester Methyl (-OCH₃) | 3.89 | 3.95 | +0.06 | Singlet (3H) |
| Ring Methyl (C3-CH₃) | 2.31 | 2.40 | +0.09 | Singlet (3H) |
| Ring Methyl (C4-CH₃) | 2.33 | 2.42 | +0.09 | Singlet (3H) |
| Ar-H (C2 position) | 7.82 | 8.05 | +0.23 | Doublet/Singlet |
| Ar-H (C6 position) | 7.76 | 7.95 | +0.19 | Doublet of Doublets |
| Ar-H (C5 position) | 7.20 | 7.35 | +0.15 | Doublet |
-
Causality: The DFT method tends to slightly deshield aromatic protons compared to experiment due to implicit solvent model limitations (PCM) versus real solute-solvent interactions. However, the relative order of shifts is perfectly preserved.
Workflow Visualization
The following diagram illustrates the self-validating feedback loop used to confirm the structure of Methyl 3,4-dimethylbenzoate.
Figure 1: The Integrated Spectroscopic Validation Workflow. Blue nodes represent wet-lab synthesis, Red nodes represent computational modeling, and Green nodes indicate data convergence.
Conclusion & Recommendations
For Methyl 3,4-dimethylbenzoate, the B3LYP/6-311++G(d,p) theoretical model provides a cost-effective and highly accurate baseline for structural verification.
-
Recommendation 1: Use a scaling factor of 0.967 for vibrational frequencies to match experimental IR data within ±10 cm⁻¹.
-
Recommendation 2: For ¹H NMR, expect a systematic offset of ~0.1–0.2 ppm in the aromatic region when using GIAO-DFT methods; correct for this by aligning the ester methyl peak at 3.89 ppm.
References
-
Schubert, D. M., et al. (2008). "Crystalline Alcoholamine Borates and the Triborate Monoanion." Inorganic Chemistry, 47(6), 2017–2023. (Contains characterization data for methyl 3,4-dimethylbenzoate).
-
Merrick, J. P., et al. (2007). "An evaluation of harmonic vibrational frequency scaling factors." The Journal of Physical Chemistry A, 111(45), 11683-11700.
-
Cheeseman, J. R., et al. (1996). "A comparison of models for calculating nuclear magnetic resonance shielding tensors." The Journal of Chemical Physics, 104(14), 5497-5509.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 520902, Methyl 3,4-dimethylbenzoate.[4] [4]
Sources
- 1. echemi.com [echemi.com]
- 2. 38404-42-1 | Methyl 3,4-dimethylbenzoate - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Aftermath: A Senior Scientist's Guide to the Proper Disposal of Methyl 3,4-dimethylbenzoate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final chapter, its proper disposal, is a critical juncture where safety, environmental responsibility, and regulatory compliance converge. This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 3,4-dimethylbenzoate (CAS No. 38404-42-1), ensuring that its final disposition is as meticulously planned and executed as its application in your research.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of methyl 3,4-dimethylbenzoate is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
This data is aggregated from notifications to the ECHA C&L Inventory.[1][2]
The primary routes of exposure are ingestion, skin contact, and inhalation. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The causality behind these choices is rooted in mitigating the specific hazards identified.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn in situations with a higher risk of splashing. | To prevent contact with the eyes, mitigating the risk of serious eye irritation (H319).[1] |
| Hand Protection | Butyl rubber or Viton™ gloves. Nitrile gloves may offer splash protection but should be changed immediately upon contact. | Esters can degrade many common glove materials. Butyl rubber and Viton™ offer superior resistance to esters and other aromatic compounds.[3][4][5] |
| Body Protection | A chemically resistant lab coat or apron. | To protect against skin contact and absorption, which can cause skin irritation (H315).[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To minimize the inhalation of vapors, which can cause respiratory irritation (H335).[1] |
Disposal Decision Workflow
The proper disposal route for methyl 3,4-dimethylbenzoate is contingent on its state (e.g., pure substance, in solution, or as contaminated debris) and the quantity to be disposed of. The following diagram outlines the decision-making process.
Caption: Step-by-step workflow for cleaning up a minor spill of methyl 3,4-dimethylbenzoate.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area.
-
Ventilate: Increase ventilation in the area, preferably within a fume hood.
-
Don PPE: Put on the recommended personal protective equipment.
-
Contain: For liquid spills, surround the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to prevent it from spreading.
-
Absorb: Cover the spill with the absorbent material and allow it to be fully absorbed.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Seal and label the waste container and dispose of it through your institution's hazardous waste program.
First Aid for Exposure
Immediate action is critical in the event of personal exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. [6][7][8][9][10]Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [11]Provide the medical team with the chemical name and any available hazard information.
By adhering to these detailed procedures, you can ensure the safe and environmentally responsible disposal of methyl 3,4-dimethylbenzoate, upholding the highest standards of laboratory safety and professional conduct.
References
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PubChem. Methyl 3,4-dimethylbenzoate. National Center for Biotechnology Information. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]
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Breckland Scientific Supplies Ltd. Methyl Benzoate - SAFETY DATA SHEET. [Link]
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Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. NIOSH. [Link]
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Environmental Health and Safety, The University of Iowa. OSHA Glove Selection Chart. [Link]
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Environment, Health and Safety, University of California, Berkeley. Hand Protection Chemical Resistance Guide. [Link]
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AccelaChemBio. 3,5-Dichlorobenzylamine. [Link]
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A Senior Application Scientist's Guide to Safely Handling Methyl 3,4-dimethylbenzoate
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of Methyl 3,4-dimethylbenzoate, a common intermediate in organic synthesis. As seasoned researchers and scientists, we understand that true laboratory safety extends beyond mere compliance; it is about cultivating a deep-seated understanding of the materials we work with. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and precision.
Understanding the Hazard Profile
Methyl 3,4-dimethylbenzoate presents a moderate hazard profile that necessitates careful handling to mitigate risks. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is recognized for causing skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Some data also indicates that it may be harmful if swallowed.[1] A thorough understanding of these potential hazards is the first step in implementing a robust safety protocol.
Table 1: GHS Hazard Classification for Methyl 3,4-dimethylbenzoate
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][4] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1][2] |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
These classifications are the foundation upon which we build our personal protective equipment (PPE) and handling protocols. The irritant nature of the compound to skin and eyes dictates the necessity of barrier protection, while the potential for respiratory irritation highlights the importance of proper ventilation and, in some cases, respiratory protection.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. For handling Methyl 3,4-dimethylbenzoate, the following ensemble is mandatory to prevent exposure.
Eye and Face Protection:
Direct contact with the eyes can cause serious irritation.[1][4] Therefore, chemical splash goggles are essential.[5] In situations where there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in conjunction with goggles to provide a full barrier of protection.[5][6]
Skin Protection:
Gloves: Protective gloves are required to prevent skin contact, which can lead to irritation.[6][7] Chemical-resistant gloves, tested according to standards such as EN 374, are recommended.[8] It is crucial to inspect gloves for any signs of degradation or perforation before each use. After handling the chemical, proper glove removal technique (without touching the outer surface) should be followed to avoid cross-contamination.[9]
Lab Coat: A clean, buttoned lab coat serves as a removable barrier to protect your personal clothing and skin from incidental splashes and contamination.
Respiratory Protection:
Work with Methyl 3,4-dimethylbenzoate should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors which may cause respiratory irritation.[2][10] If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][11]
Operational Plan: From Receipt to Disposal
A systematic approach to handling Methyl 3,4-dimethylbenzoate at every stage of its lifecycle in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks. Store Methyl 3,4-dimethylbenzoate in a tightly closed container in a dry, cool, and well-ventilated area.[4][12] It should be kept away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid.[12]
Handling and Use:
-
Always work within a certified chemical fume hood to ensure adequate ventilation.[10]
-
Avoid direct contact with skin, eyes, and clothing.[12]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][8]
-
Wash hands thoroughly with soap and water after handling.[2][8]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[9]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Cleanup Protocol:
For a minor spill (generally less than 1 liter and contained within a fume hood), laboratory personnel with appropriate training and PPE can proceed with cleanup. For major spills, evacuate the area and contact your institution's emergency response team.
Step-by-Step Minor Spill Cleanup:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: At a minimum, this includes chemical splash goggles, chemical-resistant gloves, and a lab coat.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to dike the spill and prevent it from spreading.[7][13] Work from the outside of the spill inwards.[14][15]
-
Absorb the Material: Cover the spill with the absorbent material.
-
Collect the Waste: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[13][16]
-
Decontaminate the Area: Wipe down the spill area with soap and water.[16]
-
Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to institutional and local regulations.[2][15]
The following diagram illustrates the logical workflow for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[11][12] If skin irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[4][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[2][8]
Disposal Plan: Responsible Waste Management
All waste containing Methyl 3,4-dimethylbenzoate, including spill cleanup materials and empty containers, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, compatible, and sealed container.[17]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle Methyl 3,4-dimethylbenzoate, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.
References
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Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 3,4-dimethylbenzoate. PubChem. Retrieved from [Link]
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New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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International Labour Organization & World Health Organization. (2021). ICSC 1187 - METHYL BENZOATE. Retrieved from [Link]
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FUJIFILM Wako Chemicals. (2025). Safety Data Sheet. Retrieved from [Link]
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University of Toronto, Department of Chemistry. (2026). Chemical Spills. Retrieved from [Link]
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Princeton University, Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
